molecular formula C6H13ClN2O B1456484 (S)-Piperidine-3-carboxamide hydrochloride CAS No. 1026661-43-7

(S)-Piperidine-3-carboxamide hydrochloride

Cat. No.: B1456484
CAS No.: 1026661-43-7
M. Wt: 164.63 g/mol
InChI Key: XGTXRLSQNMCHPG-JEDNCBNOSA-N
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Description

(S)-Piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Piperidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Piperidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTXRLSQNMCHPG-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026661-43-7
Record name (3S)-piperidine-3-carboxamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride: Core Properties and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

(S)-Piperidine-3-carboxamide hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic scaffold, combined with a defined stereocenter and a versatile carboxamide handle, makes it a highly sought-after intermediate for synthesizing complex, biologically active molecules.[1] This guide provides an in-depth analysis of its fundamental properties, analytical characterization, and practical applications for researchers, scientists, and drug development professionals. Its primary utility is seen in the construction of novel therapeutics, including the rapidly advancing field of targeted protein degraders, where precise three-dimensional structure is paramount for efficacy.[2]

Part 1: Core Physicochemical and Basic Properties

Understanding the fundamental properties of (S)-Piperidine-3-carboxamide hydrochloride is the first step in its effective application. As a hydrochloride salt, its behavior in solution is governed by the basicity of the piperidine nitrogen.

Structural and Physical Data Summary

A summary of the key identification and physical properties is presented below. It is important to note that while some data, like molecular weight, are exact, other experimental values like melting point are not consistently reported in peer-reviewed literature for this specific salt.

PropertyValueSource
CAS Number 1026661-43-7[2]
Molecular Formula C₆H₁₃ClN₂O[3]
Molecular Weight 164.63 g/mol [3]
Appearance White to off-white solid[4]
Melting Point Data not readily available. For comparison, the simpler Piperidine HCl melts at 245-248 °C.[5] The value for the title compound is expected to be different due to crystal lattice structure and molecular complexity.N/A
Purity (Typical) ≥97%N/A
Solubility Profile

Quantitative solubility data is not widely published. However, based on its structure as a hydrochloride salt, it is expected to be soluble in aqueous solutions and polar protic solvents.

  • Water: Expected to have good solubility.

  • Methanol/Ethanol: Expected to be soluble.

  • DMSO/DMF: Expected to be soluble.

  • Aprotic Solvents (DCM, THF, Acetonitrile): Solubility is likely limited but may be sufficient for some reaction conditions, especially with the addition of a tertiary amine base to liberate the free piperidine.

For precise applications, it is imperative that researchers determine solubility empirically for their specific solvent system and concentration requirements.

Acidity (pKa) - A Critical Parameter

The pKa of the protonated piperidine nitrogen is a crucial parameter influencing the compound's charge state at a given pH, which affects its reactivity, solubility, and behavior in biological assays. While an experimental value for (S)-Piperidine-3-carboxamide is not available, we can estimate it. The pKa of the conjugate acid of piperidine is approximately 11.2. The presence of the electron-withdrawing carboxamide group at the 3-position will decrease the basicity of the nitrogen, thereby lowering the pKa of its conjugate acid. Therefore, the pKa is estimated to be in the range of 9.5 - 10.5 . This means the compound will be predominantly in its protonated, positively charged form at physiological pH (7.4).

Part 2: Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of (S)-Piperidine-3-carboxamide hydrochloride before its use in synthesis or screening.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) NMR->MS Confirms Mass HPLC RP-HPLC (UV Detector) HPLC->NMR If Pure >95% Start Sample Received Start->HPLC Assess Purity

Caption: A typical workflow for quality control analysis.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

This method provides a baseline for assessing the purity of the material. Given the lack of a strong chromophore, detection at low UV wavelengths (200-210 nm) or by alternative methods like Charged Aerosol Detection (CAD) is necessary. The following protocol is a robust starting point based on methods for similar piperidine derivatives.[6]

  • Instrumentation: HPLC system with a UV or CAD detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The acid modifier improves peak shape for the basic amine.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 205 nm or CAD.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.

Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy

NMR provides unambiguous structural confirmation. The hydrochloride salt is often analyzed in D₂O or DMSO-d₆. The following are predicted chemical shifts based on analysis of the free base and related structures.[7]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy (400 MHz, D₂O):

    • δ 3.0-3.6 ppm (m): Protons on carbons adjacent to the nitrogen (C2-H, C6-H). These will be diastereotopic and appear as complex multiplets.

    • δ 2.8-3.0 ppm (m): Proton at the chiral center (C3-H).

    • δ 1.6-2.2 ppm (m): Protons on C4 and C5.

    • Note: The amide protons (-CONH₂) may exchange with D₂O and be broadened or absent. The piperidinium proton (-N⁺H₂-) will also exchange. In DMSO-d₆, these protons would be visible as broad singlets.

  • ¹³C NMR Spectroscopy (101 MHz, D₂O):

    • δ ~175-178 ppm: Carboxamide carbonyl carbon (C=O).

    • δ ~45-50 ppm: Carbons adjacent to nitrogen (C2, C6).

    • δ ~40-45 ppm: Chiral carbon (C3).

    • δ ~20-30 ppm: Carbons C4 and C5.

Mass Spectrometry

Electrospray ionization (ESI) in positive mode is ideal for this compound.

  • Expected Ion: [M+H]⁺ (where M is the free base).

  • Molecular Formula (Free Base): C₆H₁₂N₂O

  • Exact Mass (Free Base): 128.0950

  • Expected m/z: 129.1022

Part 3: Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

  • Safety Precautions: The compound is classified as an irritant.[8] It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

  • Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-8 °C).[4] For short-term use, storage at room temperature is acceptable.

  • Stability: As a solid, the hydrochloride salt is generally stable. In solution, the stability should be verified for the specific solvent and storage conditions. Basic conditions (pH > pKa) will generate the free base, which may be less stable or more prone to degradation over time. Acidic or neutral aqueous solutions are expected to be reasonably stable for short-term use.

Part 4: Application in Synthetic Chemistry

The primary utility of (S)-Piperidine-3-carboxamide hydrochloride is as a secondary amine for further functionalization, typically through N-alkylation, N-arylation, or acylation reactions. A common subsequent step is coupling with an aryl halide or an aldehyde.

Synthetic_Application Reactant (S)-Piperidine-3-carboxamide HCl Starting Material Product N-Substituted Piperidine Desired Product Reactant->Product Base (e.g., K₂CO₃) Catalyst (e.g., Pd(OAc)₂) Solvent (e.g., Dioxane) Reagent R-X (e.g., Ar-Br) Coupling Partner Reagent->Product

Caption: General scheme for a Buchwald-Hartwig amination.

Experimental Protocol 3: Representative N-Arylation (Buchwald-Hartwig Coupling)

This protocol describes a general procedure for coupling the piperidine nitrogen with an aryl bromide, a key reaction in building more complex drug candidates.[10]

  • Reaction Setup: To an oven-dried reaction vial, add (S)-Piperidine-3-carboxamide hydrochloride (1.0 equiv), the desired aryl bromide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene). Rationale: The inert atmosphere is critical as palladium catalysts are sensitive to oxygen.

  • Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is a valuable and versatile building block for pharmaceutical research. Its basic properties are largely dictated by the pKa of its piperidine nitrogen, making it a stable, easy-to-handle salt that can be readily incorporated into synthetic routes. A thorough understanding of its analytical profile, handling requirements, and reactivity is essential for its successful application in the discovery and development of next-generation therapeutics.

References

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Sources

(S)-Piperidine-3-carboxamide Hydrochloride: A Technical Guide to Its Discovery, Stereoselective Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Piperidine-3-carboxamide hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional piperidine scaffold, combined with the stereochemically defined carboxamide group, makes it an invaluable synthon for the development of novel therapeutic agents across a spectrum of diseases. The precise spatial arrangement of its functional groups is often critical for specific interactions with biological targets, rendering its stereoselective synthesis a topic of significant academic and industrial importance.[1][2] This technical guide provides an in-depth exploration of the discovery of this compound, a detailed examination of the primary synthetic strategies for its enantiomerically pure preparation—namely chiral resolution and asymmetric synthesis—and a discussion of its application in contemporary drug discovery.

Discovery and Significance in Medicinal Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products.[3] Its chair-like conformation allows for the precise positioning of substituents in axial and equatorial orientations, which is fundamental for optimizing drug-receptor interactions. The discovery and subsequent development of piperidine derivatives have been central to pharmacology for decades.[3][4]

The specific focus on (S)-piperidine-3-carboxamide arose from the increasing recognition that stereochemistry profoundly impacts biological activity. For many drug candidates, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Research into N-arylpiperidine-3-carboxamide derivatives, for example, has shown a high degree of enantioselectivity. In one study on antimelanoma agents, the (S)-configuration of a hit compound was 15 times more potent than its (R)-enantiomer.[5] This highlights the critical importance of accessing the (S)-enantiomer in high purity.

As a versatile intermediate, (S)-piperidine-3-carboxamide serves as a foundational component for drugs targeting a wide array of conditions, including cancer, infectious diseases, and neurological disorders.[1][6] Its utility lies in its ability to be readily functionalized at the ring nitrogen and the carboxamide group, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

Core Synthetic Strategies

The primary challenge in producing (S)-piperidine-3-carboxamide hydrochloride lies in controlling the stereochemistry at the C3 position. The two most prevalent strategies to achieve this are the separation of a racemic mixture (chiral resolution) and the direct, enantioselective construction of the chiral center (asymmetric synthesis).

Method A: Chiral Resolution of Racemic Precursors

Chiral resolution is a classical and robust technique for separating enantiomers. This method typically involves the synthesis of a racemic mixture of a suitable precursor, which is then reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A common precursor for this process is racemic ethyl nipecotate (ethyl piperidine-3-carboxylate). The resolution is often achieved using a chiral acid, such as dibenzoyl-L-tartaric acid.

Protocol 1: Chiral Resolution of Racemic 3-Piperidinecarboxamide

  • Step 1: Diastereomeric Salt Formation: A racemic mixture of 3-piperidinecarboxamide is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) is added to the solution.

  • Step 2: Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The process may be repeated to enhance diastereomeric purity.

  • Step 3: Isolation of the Desired Enantiomer: The crystallized salt is isolated by filtration. The solid is then treated with a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the resolving agent and liberate the free base of the (S)-enantiomer.[7]

  • Step 4: Conversion to Carboxamide (if starting from ester): If a precursor like ethyl nipecotate is used, the resolved ester is converted to the carboxamide via standard amidation procedures (e.g., reaction with ammonia).

  • Step 5: Hydrochloride Salt Formation: The purified (S)-piperidine-3-carboxamide free base is dissolved in a solvent like dioxane or isopropanol and treated with a solution of hydrogen chloride to precipitate the final hydrochloride salt.[8]

A patented alternative approach involves the simultaneous hydrolysis and chiral resolution of 3-piperidinecarboxamide hydrochloride in concentrated hydrochloric acid. This clever process avoids the need for a separate chiral resolving agent by leveraging the differential crystallization of the enantiomeric salts under acidic conditions.[9]

Table 1: Summary of Chiral Resolution Approach

ParameterDescription
Starting Material Racemic 3-piperidinecarboxamide or ethyl nipecotate
Key Reagent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid)
Core Principle Formation and separation of diastereomeric salts via fractional crystallization
Advantages Robust, well-established, and reliable method
Disadvantages Theoretical maximum yield of 50% for the desired enantiomer, requires recycling of the unwanted enantiomer

Diagram 1: General Workflow for Chiral Resolution

cluster_0 Synthesis of Racemate cluster_1 Resolution cluster_2 Isolation & Final Product Racemic Racemic Precursor (e.g., 3-Piperidinecarboxamide) Salt Diastereomeric Salt Formation (+ Chiral Resolving Agent) Racemic->Salt Crystallization Fractional Crystallization Salt->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation Liberation of Free Base Separation->Liberation S_Enantiomer (S)-Piperidine-3-carboxamide Liberation->S_Enantiomer HCl_Salt (S)-Piperidine-3-carboxamide HCl S_Enantiomer->HCl_Salt + HCl

Caption: General workflow for obtaining the target compound via chiral resolution.

Method B: Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. This avoids the inherent 50% yield limitation of classical resolution. A variety of catalytic methods have been developed for the asymmetric synthesis of 3-substituted piperidines.

One powerful modern approach is the Rhodium-catalyzed asymmetric reductive Heck reaction.[10] This method allows for the construction of the C3-aryl bond with high enantioselectivity, starting from pyridine and an arylboronic acid.

Protocol 2: Representative Asymmetric Synthesis via Reductive Heck Reaction

  • Step 1: Partial Reduction of Pyridine: Pyridine is first partially reduced to a dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, to prepare it for the key asymmetric step.

  • Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction: The dihydropyridine derivative is reacted with an appropriate arylboronic acid in the presence of a rhodium catalyst (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS). This step forms the C-C bond at the 3-position and establishes the stereocenter with high enantioselectivity, yielding a 3-substituted tetrahydropyridine.[10]

  • Step 3: Reduction to Piperidine: The resulting tetrahydropyridine is fully reduced to the corresponding 3-substituted piperidine. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).

  • Step 4: Conversion to Carboxamide: The functional group at the 3-position is then converted to a carboxamide. This multi-step process may involve, for example, conversion to a carboxylic acid followed by amidation.

  • Step 5: Hydrochloride Salt Formation: The final (S)-piperidine-3-carboxamide is converted to its hydrochloride salt as described in Protocol 1.

Other asymmetric strategies include starting from the "chiral pool," using readily available enantiopure starting materials like L-glutamic acid to construct the piperidine ring.

Table 2: Summary of Asymmetric Synthesis Approach

ParameterDescription
Starting Material Achiral precursors (e.g., Pyridine, Arylboronic acids)
Key Reagent Chiral Catalyst (e.g., Rhodium complex with a chiral ligand)
Core Principle Enantioselective formation of the C3 stereocenter
Advantages High theoretical yield, high atom economy, direct access to the desired enantiomer
Disadvantages Requires development of specific catalytic systems, may involve more complex reaction steps

Diagram 2: Asymmetric Synthesis Pathway

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Enantioenriched 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Asymmetric Reductive Heck (Rh-catalyst, Chiral Ligand, Arylboronic acid) Piperidine 3-Aryl-piperidine Tetrahydropyridine->Piperidine Hydrogenation (Pd/C) CarboxylicAcid (S)-Piperidine-3-carboxylic acid Piperidine->CarboxylicAcid Functional Group Interconversion Carboxamide (S)-Piperidine-3-carboxamide CarboxylicAcid->Carboxamide Amidation HCl_Salt (S)-Piperidine-3-carboxamide HCl Carboxamide->HCl_Salt + HCl

Caption: A representative workflow for the asymmetric synthesis of the target compound.

Applications in Drug Discovery Programs

The (S)-piperidine-3-carboxamide scaffold is a validated pharmacophore found in numerous biologically active molecules. Its value is demonstrated in its application as a core component for building focused libraries of compounds for structure-activity relationship (SAR) studies.

  • Anticancer Agents: In the search for novel melanoma treatments, a high-throughput screen identified an N-arylpiperidine-3-carboxamide hit compound that induces senescence in cancer cells. Subsequent optimization, which maintained the (S)-piperidine-3-carboxamide core, led to a highly potent derivative with an IC₅₀ of 0.03 μM.[5] The S-configuration was proven to be essential for this high level of activity.[2][5]

  • Antimalarial Agents: Phenotypic screening against Plasmodium falciparum identified a piperidine carboxamide series with potent antimalarial activity. The target was identified as the parasite's proteasome β5 subunit. A lead compound from this series demonstrated oral efficacy in a mouse model of malaria and, importantly, a low propensity for developing resistance. The specific binding mode in a non-conserved pocket of the parasite's proteasome highlights the potential for developing species-selective drugs based on this scaffold.

  • Platelet Aggregation Inhibitors: The piperidine-3-carboxamide structure has been systematically explored to develop inhibitors of human platelet aggregation. SAR studies revealed that the 3-carboxamide substituent is necessary for activity and that optimal potency is achieved when two piperidine rings are connected by a specific linker.[11]

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride has firmly established itself as a cornerstone chiral building block in pharmaceutical research. Its discovery was driven by the fundamental understanding that stereochemistry is a critical determinant of biological function. The development of both classical chiral resolution techniques and modern, efficient asymmetric syntheses has made this valuable intermediate readily accessible. Its successful incorporation into a diverse range of therapeutic candidates, from anticancer to antimalarial agents, underscores its versatility and importance. As drug discovery continues to demand molecules with greater specificity and three-dimensional complexity, the strategic application of the (S)-piperidine-3-carboxamide scaffold will undoubtedly continue to fuel the development of next-generation medicines.

References

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(S)-Piperidine-3-carboxamide hydrochloride mechanism of action

The (S)-piperidine-3-carboxamide scaffold is a validated and highly valuable pharmacophore, with its utility masterfully demonstrated in the PARP inhibitor Niraparib. The mechanism of action is a sophisticated, multi-faceted process that hinges on the principles of enzymatic inhibition, cytotoxic PARP trapping, and the strategic exploitation of synthetic lethality in cancers with deficient homologous recombination repair pathways. This dual action leads to an insurmountable burden of genomic damage in targeted cancer cells, triggering cell cycle arrest and apoptosis. The continued exploration of this and similar scaffolds holds significant promise for the future development of targeted cancer therapeutics. [23]

References

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(S)-Piperidine-3-carboxamide Hydrochloride: A Technical Guide to a Key Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric elements in precise spatial orientations, enhancing interactions with biological targets.[1] The introduction of chirality to the piperidine ring further expands its utility, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the vast landscape of chiral piperidines, (S)-Piperidine-3-carboxamide and its hydrochloride salt have emerged as particularly valuable building blocks in the synthesis of complex and biologically active molecules.[2][3]

This in-depth technical guide provides preliminary research findings on (S)-Piperidine-3-carboxamide hydrochloride, offering a comprehensive overview of its synthesis, characterization, and its pivotal role in the development of novel therapeutics. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to effectively utilize this key chiral intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the quality and reproducibility of experimental results. While detailed experimental data for (S)-Piperidine-3-carboxamide hydrochloride is not extensively published, its properties can be reliably inferred from its chemical structure and data available for the closely related (3S)-piperidine-3-carboxylic acid hydrochloride.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O[4]
Molecular Weight 164.63 g/mol [4]
CAS Number 1026661-43-7[4]
Appearance White to off-white solid (predicted)General knowledge
Melting Point >250 °C (decomposes) for the related carboxylic acid[5][5]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)General knowledge
Chirality (S)-enantiomer[2]

Structural Elucidation and Quality Control: A Self-Validating Analytical Workflow

Ensuring the chemical identity, purity, and enantiomeric integrity of (S)-Piperidine-3-carboxamide hydrochloride is critical. A multi-pronged analytical approach, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), provides a robust, self-validating system for quality control.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structural integrity of (S)-Piperidine-3-carboxamide hydrochloride.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-15 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR (400 MHz, D₂O) - Predicted Chemical Shifts and Rationale:

  • δ 3.20-3.60 (m, 2H): Protons on the carbon adjacent to the nitrogen (C2-Hax, C6-Hax). These are expected to be in the most downfield region of the aliphatic protons due to the deshielding effect of the adjacent nitrogen atom.

  • δ 2.80-3.10 (m, 2H): Protons on the carbon adjacent to the nitrogen (C2-Heq, C6-Heq).

  • δ 2.50-2.70 (m, 1H): Proton on the carbon bearing the carboxamide group (C3-H). This proton is deshielded by the adjacent carbonyl group.

  • δ 1.60-2.10 (m, 4H): Protons on the C4 and C5 carbons of the piperidine ring.

¹³C NMR (100 MHz, D₂O) - Predicted Chemical Shifts and Rationale:

  • δ 175-180: Carbonyl carbon of the carboxamide group. This is the most downfield signal due to the strong deshielding effect of the double bond to oxygen.

  • δ 45-55: Carbons adjacent to the nitrogen atom (C2, C6).

  • δ 40-45: Carbon bearing the carboxamide group (C3).

  • δ 20-30: Carbons at positions 4 and 5 of the piperidine ring.

Causality Behind Experimental Choices:

  • Solvent: D₂O is chosen as the solvent due to the high polarity of the hydrochloride salt. The exchangeable N-H and amide protons will not be observed in D₂O.

  • Reference: The residual water peak in D₂O can be used as a reference.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of (S)-Piperidine-3-carboxamide.

Rationale: As the biological activity of chiral molecules is often enantiomer-dependent, confirming the enantiomeric excess (e.e.) is crucial.[6] Direct analysis of the underivatized compound can be challenging due to its polarity and lack of a strong chromophore. Therefore, a pre-column derivatization step is often employed.[7]

Instrumentation: HPLC system with a UV detector and a chiral column.

Methodology:

  • Derivatization:

    • Dissolve a known amount of (S)-Piperidine-3-carboxamide hydrochloride in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride and free the amine.

    • Add a chiral derivatizing agent with a strong chromophore (e.g., p-toluenesulfonyl chloride).[7]

    • Allow the reaction to proceed to completion.

    • Quench the reaction and extract the derivatized product.

  • HPLC Analysis:

    • Column: Chiralpak AD-H or a similar chiral stationary phase.[7]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or ethanol with a small percentage of a polar modifier like diethylamine).[7] The exact ratio should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the chromophore introduced during derivatization (e.g., 228 nm for a p-toluenesulfonyl derivative).[7]

    • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Self-Validating System: The combination of NMR to confirm the structure and chiral HPLC to determine the enantiomeric purity provides a high degree of confidence in the quality of the material. Any significant deviation in the NMR spectrum would indicate a structural impurity, while the chiral HPLC will specifically address the presence of the unwanted enantiomer.

Synthesis of (S)-Piperidine-3-carboxamide Hydrochloride: Strategies and Rationale

The enantioselective synthesis of (S)-Piperidine-3-carboxamide hydrochloride is a key challenge. Several strategies can be envisioned, with the choice of route often depending on the desired scale, cost, and available starting materials.

Workflow for Enantioselective Synthesis:

cluster_0 Route A: Chiral Resolution cluster_1 Route B: Asymmetric Synthesis cluster_2 Final Step A1 Racemic Piperidine-3-carboxamide A3 Diastereomeric Salt Formation A1->A3 A2 Chiral Resolving Agent (e.g., Tartaric Acid Derivative) A2->A3 A4 Fractional Crystallization A3->A4 A5 Isolation of (S,R) or (S,S) Salt A4->A5 A6 Liberation of Free Base A5->A6 A7 (S)-Piperidine-3-carboxamide A6->A7 C1 (S)-Piperidine-3-carboxamide B1 Achiral Starting Material (e.g., Pyridine derivative) B2 Asymmetric Hydrogenation or Enantioselective Functionalization B1->B2 B3 Chiral Intermediate B2->B3 B4 Functional Group Interconversion B3->B4 B5 (S)-Piperidine-3-carboxamide B4->B5 C3 (S)-Piperidine-3-carboxamide Hydrochloride C1->C3 C2 HCl in a suitable solvent (e.g., Dioxane, Ethanol) C2->C3

Caption: Synthetic strategies for obtaining (S)-Piperidine-3-carboxamide hydrochloride.

Experimental Protocol: Synthesis via Chiral Resolution (Illustrative)

This protocol is based on the principle of chiral resolution, a robust and often scalable method for obtaining enantiomerically pure compounds.[8] A Chinese patent describes a process where a racemic mixture of 3-piperidine carboxamide hydrochloride is hydrolyzed in concentrated hydrochloric acid, which surprisingly also results in a chiral resolution, yielding (S)-nipecotic acid.[2][9] This suggests that the diastereomeric salts of the enantiomers of piperidine-3-carboxamide with chloride have different solubilities, allowing for a resolution. The following is a conceptual protocol for isolating the (S)-enantiomer.

Materials:

  • Racemic 3-piperidinecarboxamide hydrochloride

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolution and Partial Hydrolysis: In a reaction vessel, suspend racemic 3-piperidinecarboxamide hydrochloride in concentrated hydrochloric acid.[9] The ratio of substrate to acid should be carefully optimized.

  • Heating: Heat the mixture to a controlled temperature (e.g., 60-65 °C) and monitor the reaction by a suitable method (e.g., TLC or HPLC) to observe the partial hydrolysis and dissolution.[9]

  • Controlled Crystallization: Slowly cool the reaction mixture to allow for the selective crystallization of the less soluble diastereomeric salt, which is expected to be enriched in the (S)-enantiomer. The cooling rate and final temperature are critical parameters for achieving high enantiomeric excess.

  • Isolation: Isolate the precipitated solid by filtration.

  • Washing: Wash the solid with a cold solvent, such as ethanol, to remove residual soluble impurities and the other enantiomer.[9]

  • Drying: Dry the solid under vacuum to obtain (S)-Piperidine-3-carboxamide hydrochloride.

  • Analysis: Confirm the identity, purity, and enantiomeric excess of the product using the analytical methods described previously.

Causality Behind Experimental Choices:

  • Concentrated HCl: Acts as both a solvent and a resolving agent by forming diastereomeric salts with the enantiomers. The acidic conditions also facilitate some degree of hydrolysis, which appears to be integral to the resolution process described in the patent.[9]

  • Controlled Cooling: The differential solubility of the diastereomeric salts is temperature-dependent. Slow, controlled cooling allows for the selective crystallization of the desired enantiomer, maximizing the enantiomeric excess.

  • Ethanol Wash: Ethanol is a good solvent for the more soluble diastereomeric salt and impurities, while having lower solubility for the desired product, thus improving its purity.[9]

Biological Activity and Therapeutic Potential: A Gateway to Novel Therapeutics

While (S)-Piperidine-3-carboxamide hydrochloride itself is primarily utilized as a chiral building block, the biological activities of its derivatives are extensive and highlight the therapeutic potential unlocked by this scaffold. The (S)-configuration is often crucial for potent and selective interaction with biological targets.[6]

Signaling Pathways and Therapeutic Targets of Derivatives:

cluster_0 Therapeutic Area: Oncology cluster_1 Therapeutic Area: Infectious Disease cluster_2 Therapeutic Area: Musculoskeletal Disorders A1 (S)-Piperidine-3-carboxamide Derivative A2 Induction of Cellular Senescence A1->A2 A3 Anti-melanoma Activity A2->A3 B1 (S)-Piperidine-3-carboxamide Derivative B2 Proteasome Inhibition (e.g., in Plasmodium falciparum) B1->B2 B3 Anti-malarial Activity B2->B3 C1 (S)-Piperidine-3-carboxamide Derivative C2 Cathepsin K Inhibition C1->C2 C3 Anti-osteoporosis Activity C2->C3

Caption: Therapeutic applications of derivatives of (S)-Piperidine-3-carboxamide.

1. Anti-cancer Applications: Inducing Senescence in Melanoma

Research has shown that derivatives of N-arylpiperidine-3-carboxamide can induce a senescence-like phenotype in human melanoma cells.[6] Cellular senescence is a state of irreversible cell cycle arrest, and its induction in cancer cells is a promising therapeutic strategy. In these studies, the (S)-enantiomer of the piperidine-3-carboxamide core was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of the specific stereochemistry for biological activity.[6]

2. Anti-malarial Drug Discovery: Targeting the Proteasome

Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key enzyme complex for parasite survival.[10] The species-selective inhibition of the parasite's proteasome over the human equivalent is a critical aspect of this therapeutic approach, and the piperidine-3-carboxamide scaffold plays a crucial role in achieving this selectivity.

3. Treatment of Osteoporosis: Cathepsin K Inhibition

Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[9] Inhibition of Cathepsin K is a validated therapeutic strategy for the treatment of osteoporosis. The development of potent and selective inhibitors based on the piperidine-3-carboxamide scaffold demonstrates the broad applicability of this building block in addressing diverse medical needs.

Intrinsic Biological Activity:

While the focus is on its derivatives, it is plausible that (S)-Piperidine-3-carboxamide hydrochloride may exhibit some weak intrinsic biological activity, potentially as a GABA-mimetic or an inhibitor of GABA uptake, given its structural similarity to nipecotic acid, a known GABA uptake inhibitor.[11][12] However, there is currently limited direct evidence to support this. Researchers should handle the compound with standard laboratory precautions, and further studies are warranted to explore its own biological profile.

Conclusion and Future Directions

(S)-Piperidine-3-carboxamide hydrochloride is a chiral building block of significant strategic importance in modern drug discovery. Its rigid, three-dimensional structure and the presence of a key chiral center make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and the therapeutic potential of its derivatives.

The development of more efficient and scalable enantioselective synthetic routes to (S)-Piperidine-3-carboxamide hydrochloride will further enhance its accessibility and utility. Furthermore, a deeper understanding of its own intrinsic biological activity could open up new avenues for its application. As the demand for novel, effective, and safe therapeutics continues to grow, the role of key chiral building blocks like (S)-Piperidine-3-carboxamide hydrochloride will undoubtedly become even more critical in the quest for new medicines.

References

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The Cornerstone of Modern Drug Discovery: A Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has led scientists to explore a vast chemical space. Among the privileged scaffolds that have consistently demonstrated their value is the piperidine ring. This six-membered nitrogenous heterocycle is a ubiquitous feature in a multitude of approved drugs and natural products.[1][2][3] Its conformational flexibility and capacity for diverse substitutions make it an ideal building block for creating molecules that can precisely interact with biological targets.[3] This guide focuses on a particularly valuable derivative, (S)-Piperidine-3-carboxamide hydrochloride (CAS Number: 1026661-43-7), a chiral building block that has become indispensable in the synthesis of complex pharmaceutical agents.[4][5][6] We will delve into its chemical properties, synthesis, and critical applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this key intermediate.

Physicochemical and Structural Characteristics

(S)-Piperidine-3-carboxamide hydrochloride is the hydrochloride salt of the enantiomerically pure (S)-isomer of piperidine-3-carboxamide. The presence of the chiral center at the C3 position of the piperidine ring is crucial for its utility, as stereochemistry often dictates the biological activity and selectivity of a drug molecule.[2]

PropertyValueSource
CAS Number 1026661-43-7[4][5][6]
Molecular Formula C₆H₁₃ClN₂O[5][7]
Molecular Weight 164.63 g/mol [7][8]
Appearance White to off-white solidInferred from general chemical properties
Purity ≥97%[8]
Storage Sealed in dry, 2-8°C[7]

Table 1: Physicochemical Properties of (S)-Piperidine-3-carboxamide hydrochloride.

The free base, (S)-Piperidine-3-carboxamide, has a CAS number of 88495-55-0 and a molecular weight of 128.17 g/mol .[9] The hydrochloride salt form generally offers improved stability and solubility in aqueous media, which can be advantageous for certain synthetic applications and for handling and storage.

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure (S)-Piperidine-3-carboxamide hydrochloride is a critical process that underpins its use in pharmaceutical manufacturing. Several strategies can be employed, often starting from racemic mixtures or chiral precursors. A common and economically viable approach involves the synthesis of the racemic compound followed by chiral resolution.

A representative synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Racemic Synthesis cluster_1 Chiral Resolution & Hydrolysis cluster_2 Amidation & Salt Formation Racemic_Nipecotamide Racemic Piperidine-3-carboxamide Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Racemic_Nipecotamide->Chiral_Acid Diastereomeric Salt Formation Hydrolysis Acid Hydrolysis (e.g., conc. HCl) Chiral_Acid->Hydrolysis Separation & Isolation of (S)-isomer S_Nipecotic_Acid_Salt (S)-Nipecotic Acid Salt Hydrolysis->S_Nipecotic_Acid_Salt Amidation Amidation S_Nipecotic_Acid_Salt->Amidation Activation & Reaction with Ammonia Source Final_Product (S)-Piperidine-3-carboxamide Hydrochloride Amidation->Final_Product HCl Salt Formation

Figure 1: A conceptual workflow for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride via chiral resolution.

Experimental Protocol: Chiral Resolution and Synthesis from Racemic Piperidine-3-carboxamide Hydrochloride

This protocol is based on principles described in the chemical literature, particularly patent CN106831540A, which details a method for obtaining (S)-nipecotic acid through hydrolysis and chiral resolution of 3-piperidine carboxamide.[10]

Step 1: Hydrolysis and Chiral Resolution of Racemic 3-Piperidine Carboxamide Hydrochloride

  • Reaction Setup: In a suitable reaction vessel, charge racemic 3-piperidine carboxamide hydrochloride and concentrated hydrochloric acid.[10] The ratio of substrate to acid should be optimized based on laboratory scale.

  • Heating: Heat the mixture to a temperature of 60-65°C and maintain for approximately 3 hours, or until thin-layer chromatography (TLC) indicates the disappearance of the starting material.[10] This step facilitates the hydrolysis of the carboxamide to the corresponding carboxylic acid (nipecotic acid).

  • Crystallization and Isolation: Cool the reaction mixture to 15-20°C and stir for an extended period (e.g., 6 hours) to induce crystallization of the desired (S)-nipecotic acid hydrochloride, which preferentially precipitates.[10]

  • Filtration and Washing: Collect the solid product by suction filtration and wash with a suitable solvent, such as ethanol, to remove impurities.[10] The resulting solid is enantiomerically enriched (S)-nipecotic acid hydrochloride.

Step 2: Amidation to (S)-Piperidine-3-carboxamide

  • Activation of the Carboxylic Acid: The isolated (S)-nipecotic acid hydrochloride is converted to an activated form. This can be achieved using standard coupling reagents such as thionyl chloride to form the acid chloride, or carbodiimides (e.g., EDC.HCl) in the presence of an activating agent (e.g., HOBt).

  • Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas in an appropriate solvent, to form the primary amide.

  • Work-up and Isolation: After the reaction is complete, the product is isolated through extraction and purification, typically by crystallization or column chromatography, to yield (S)-piperidine-3-carboxamide.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified (S)-piperidine-3-carboxamide in a suitable organic solvent (e.g., isopropanol, diethyl ether).

  • Acidification: Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to the dissolved amide.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove residual solvent, and dry under vacuum to obtain (S)-Piperidine-3-carboxamide hydrochloride.

Analytical Characterization

The identity and purity of (S)-Piperidine-3-carboxamide hydrochloride are confirmed using a variety of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons and the amide protons. The chemical shifts and coupling constants will be characteristic of the stereochemistry and conformation of the molecule.
¹³C NMR Resonances for the five distinct carbon atoms of the piperidine ring and the carbonyl carbon of the amide group.
Mass Spectrometry The molecular ion peak corresponding to the free base (C₆H₁₂N₂O) at m/z 128.17.
Chiral HPLC A single peak confirming the enantiomeric purity of the (S)-isomer when compared to a racemic standard.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.

Applications in Drug Development: A Versatile Chiral Building Block

The true value of (S)-Piperidine-3-carboxamide hydrochloride lies in its role as a key intermediate in the synthesis of a wide range of pharmaceuticals.[13] Its chiral nature and functional handles (the secondary amine and the primary amide) allow for its incorporation into complex molecular architectures with high stereochemical control.

Applications cluster_applications Therapeutic Areas Main_Compound (S)-Piperidine-3-carboxamide Hydrochloride Oncology Oncology Main_Compound->Oncology Intermediate for PARP inhibitors, Kinase inhibitors Neurological_Disorders Neurological Disorders Main_Compound->Neurological_Disorders Precursor for GABA uptake inhibitors, other CNS agents Infectious_Diseases Infectious Diseases Main_Compound->Infectious_Diseases Scaffold for Antimalarials Cardiovascular Cardiovascular Diseases Main_Compound->Cardiovascular Building block for Platelet Aggregation Inhibitors

Figure 2: Key therapeutic areas where (S)-Piperidine-3-carboxamide hydrochloride serves as a crucial building block.

Notable Examples:

  • Oncology: Piperidine carboxamide derivatives have been investigated as potent anti-melanoma agents that induce a senescence-like phenotype in cancer cells. Furthermore, the piperidine scaffold is a common feature in many kinase inhibitors and other targeted cancer therapies.

  • Infectious Diseases: Research has identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[14]

  • Cardiovascular Disease: Derivatives of nipecotamide (piperidine-3-carboxamide) have been synthesized and evaluated as inhibitors of human platelet aggregation, highlighting their potential in the development of anti-thrombotic agents.[15]

  • Neurological Disorders: The parent compound of the carboxylic acid form, nipecotic acid, is a known inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives, including the carboxamides, valuable for the development of treatments for neurological conditions such as epilepsy.

The versatility of (S)-Piperidine-3-carboxamide hydrochloride is further exemplified by its use in the synthesis of N-Boc-piperidine-3-carboxamide, a protected intermediate that allows for selective modification at the piperidine nitrogen.[16] This protected form is widely used in medicinal chemistry to build more complex molecules.[16]

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is more than just a chemical intermediate; it is a testament to the power of chiral synthesis and the strategic importance of well-designed building blocks in modern drug discovery. Its defined stereochemistry and versatile functional groups provide a reliable starting point for the creation of complex and potent pharmaceutical agents across a spectrum of therapeutic areas. As our understanding of disease biology deepens, the demand for such high-value, enantiomerically pure intermediates will undoubtedly continue to grow, solidifying the central role of (S)-Piperidine-3-carboxamide hydrochloride in the development of the medicines of tomorrow.

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  • Al-Amiery, A. A., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 31(1), 101–114.e9.
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An In-Depth Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. When a chiral center is introduced, as in (S)-piperidine-3-carboxamide, the resulting enantiopure compound becomes a powerful tool for designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of (S)-piperidine-3-carboxamide hydrochloride, a key building block for researchers and scientists in the field of drug development. We will delve into its fundamental properties, synthesis, characterization, and a practical application in solid-phase peptide synthesis, offering field-proven insights to facilitate its effective use in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug design. (S)-Piperidine-3-carboxamide hydrochloride is a white to off-white solid that is typically soluble in water and polar organic solvents.

PropertyValueSource(s)
Molecular Formula C₆H₁₃ClN₂O,
Molecular Weight 164.63 g/mol ,
CAS Number 1026661-43-7,
Appearance White to off-white solidGeneral chemical supplier information

Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide functional group (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300-3500 cm⁻¹), as well as C-H and N-H bending vibrations.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show a parent ion corresponding to the free base [M+H]⁺ at approximately m/z 129.11.

Synthesis and Purification

The synthesis of (S)-piperidine-3-carboxamide hydrochloride typically starts from a readily available chiral precursor, such as (S)-nipecotic acid or a derivative thereof. A common synthetic strategy involves the protection of the piperidine nitrogen, followed by activation of the carboxylic acid and subsequent amidation.

A plausible synthetic route is outlined below. This approach begins with the commercially available (S)-piperidine-3-carboxylic acid. The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. The protected carboxylic acid is then coupled with ammonia, often using a peptide coupling reagent, to form the amide. Finally, the Boc group is removed under acidic conditions, and the hydrochloride salt is formed.

G A (S)-Piperidine-3-carboxylic acid B N-Boc-(S)-piperidine-3-carboxylic acid A->B (Boc)₂O, Base (e.g., NaOH or Et₃N) Solvent (e.g., Dioxane/Water or DCM) C N-Boc-(S)-piperidine-3-carboxamide B->C 1. Coupling Agent (e.g., EDC, HATU) 2. Ammonia source (e.g., NH₄Cl, DIPEA) Solvent (e.g., DMF) D (S)-Piperidine-3-carboxamide hydrochloride C->D HCl in Dioxane or Ether

Figure 1. Synthetic pathway for (S)-Piperidine-3-carboxamide hydrochloride.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product in high purity. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods mentioned earlier.

Application in Solid-Phase Peptide Synthesis (SPPS)

(S)-Piperidine-3-carboxamide serves as a valuable building block in SPPS to introduce conformational constraints into peptides. This can lead to peptides with enhanced biological activity and stability. The following is a detailed protocol for the incorporation of this building block into a peptide chain using Fmoc-based chemistry.

Experimental Protocol: Incorporation of (S)-Piperidine-3-carboxamide into a Peptide Sequence

This protocol assumes the synthesis is being performed on a rink amide resin for a C-terminal amide peptide.

  • Resin Preparation:

    • Swell the rink amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling of the Preceding Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Incorporation of (S)-Piperidine-3-carboxamide Hydrochloride:

    • Note: The hydrochloride salt needs to be neutralized before coupling.

    • In a separate vial, dissolve (S)-Piperidine-3-carboxamide hydrochloride (3 equivalents) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (at least 7 equivalents to neutralize the hydrochloride and for the coupling reaction) to the solution.

    • Deprotect the N-terminal Fmoc group of the growing peptide chain on the resin as described in step 1.

    • Add the activated (S)-piperidine-3-carboxamide solution to the deprotected peptide-resin and agitate for 2-4 hours. The coupling of this secondary amine may be slower than for primary amino acids.

    • Monitor the reaction with a ninhydrin test (note: secondary amines give a weaker color change).

    • Wash the resin with DMF (5-7 times).

  • Chain Elongation and Cleavage:

    • Continue the peptide chain elongation by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the amino acid composition (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

G cluster_0 SPPS Cycle cluster_1 Incorporation of (S)-Piperidine-3-carboxamide cluster_2 Final Steps A Fmoc-Peptide-Resin B Deprotection (20% Piperidine/DMF) A->B C H₂N-Peptide-Resin B->C D Coupling (Activated Fmoc-AA, DIPEA, DMF) C->D D->A Repeat for next AA E H₂N-Peptide-Resin F Coupling with activated (S)-Piperidine-3-carboxamide E->F G (S)-Pip-3-carboxamide-Peptide-Resin F->G H Final Peptide-Resin G->H I Cleavage & Deprotection (TFA Cocktail) H->I J Crude Peptide I->J

Figure 2. Workflow for Solid-Phase Peptide Synthesis incorporating (S)-Piperidine-3-carboxamide.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. (S)-Piperidine-3-carboxamide hydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Hazards: While a specific safety data sheet (SDS) for this compound is not universally available, related compounds like piperidine hydrochloride are known to be toxic if swallowed and can cause skin and eye irritation.[1] Assume this compound has similar properties. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is a valuable chiral building block that offers significant advantages in the design and synthesis of novel therapeutic agents. Its ability to introduce conformational constraints makes it a powerful tool for medicinal chemists seeking to optimize the properties of peptide-based drugs and other small molecules. By understanding its fundamental properties, synthesis, and proper handling, researchers can effectively leverage this compound to advance their drug discovery programs.

References

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(S)-Piperidine-3-carboxamide hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-Piperidine-3-carboxamide hydrochloride

Foreword: Understanding the Criticality of Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, aqueous solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. (S)-Piperidine-3-carboxamide hydrochloride (CAS No: 1026661-43-7), a chiral building block frequently utilized in the synthesis of novel therapeutics, is no exception.[1][2][3] This guide provides a comprehensive technical overview of its solubility characteristics, not by merely listing data, but by elucidating the underlying physicochemical principles and providing robust, field-proven methodologies for its empirical determination. Our focus is on empowering the researcher with the causal logic behind experimental design, ensuring that the data generated is not only accurate but also contextually understood.

Physicochemical Profile and Structural Considerations

(S)-Piperidine-3-carboxamide hydrochloride is a chiral piperidine derivative presented as a hydrochloride salt.[1][2] Its structure, featuring a basic piperidine nitrogen, a polar carboxamide group, and an ionic chloride salt, dictates its interaction with various solvent systems.

PropertyValueSource
CAS Number 1026661-43-7[1][2]
Molecular Formula C₆H₁₃ClN₂O[1][4][5]
Molecular Weight 164.63 g/mol [1][4][5]
Appearance White to off-white solid (typical)General Chemical Information
Key Structural Features Chiral center, basic piperidine nitrogen, H-bond donor/acceptor carboxamide group, hydrochloride salt[3][6]

The solubility of this molecule is governed by a balance of these features. The hydrochloride salt form and the polar amide group are expected to confer aqueous solubility, while the nonpolar hydrocarbon backbone of the piperidine ring may favor solubility in organic solvents.

The Theoretical Framework: Factors Governing Solubility

A priori assessment of a compound's solubility requires an understanding of the key factors that influence the dissolution process. For an ionizable molecule like (S)-Piperidine-3-carboxamide hydrochloride, these are principally pH, the common ion effect, and solvent nature.

pH-Dependent Solubility

The piperidine nitrogen is basic and, in the hydrochloride salt form, exists in its protonated, cationic state. The solubility of such compounds is highly dependent on the pH of the aqueous medium.

  • In Acidic Media (Low pH): At a pH well below the pKa of the piperidinium ion, the compound will remain fully protonated. This charged species interacts favorably with polar water molecules, leading to higher solubility.

  • In Neutral or Basic Media (Higher pH): As the pH of the solution increases and approaches the pKa, a significant fraction of the compound will deprotonate to its less soluble free base form. This equilibrium shift reduces the overall concentration of the compound that can be maintained in solution.

This relationship underscores the necessity of determining a full pH-solubility profile for any ionizable compound in early-stage development.

G Logical Flow of pH-Dependent Solubility cluster_pH pH of Aqueous Medium cluster_Form Predominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., pH < pKa - 2) Protonated Protonated (Cationic) (S)-Piperidinium-3-carboxamide Low_pH->Protonated Favors High_pH High pH (e.g., pH > pKa + 2) Free_Base Neutral Free Base (S)-Piperidine-3-carboxamide High_pH->Free_Base Favors High_Sol Higher Solubility Protonated->High_Sol Leads to Low_Sol Lower Solubility Free_Base->Low_Sol Leads to

Caption: pH influence on the ionization state and solubility.

The Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[7][8] For (S)-Piperidine-3-carboxamide hydrochloride, the dissolution equilibrium is:

C₆H₁₂N₂O·HCl (s) ⇌ [C₆H₁₂N₂O-H]⁺ (aq) + Cl⁻ (aq)

If the dissolution medium (e.g., a buffer or saline solution) already contains chloride ions (Cl⁻), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state and thereby decreasing the molar solubility of the compound.[9][10] This is a critical consideration when designing formulations or in vitro assays using chloride-containing buffers, as it can lead to a significant overestimation of solubility if not accounted for.[11]

Solvent Selection

While aqueous solubility is paramount for biopharmaceutical applications, understanding solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions.

Solvent TypeCommon ExamplesExpected Solubility of (S)-Piperidine-3-carboxamide HClRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the salt and the polar carboxamide group allow for strong hydrogen bonding and ion-dipole interactions.
Polar Aprotic DMSO, DMFHighThe high polarity of these solvents can effectively solvate the cationic piperidinium species and the chloride anion.[12]
Nonpolar Toluene, HexanesLow to InsolubleThe high polarity and ionic character of the solute are incompatible with the nonpolar nature of the solvent.

Note: This table represents a qualitative prediction. Empirical determination is required for quantitative values.

Gold Standard Protocol: Equilibrium Solubility via the Shake-Flask Method

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. The saturation shake-flask method is widely recognized as the 'gold standard' for this determination due to its reliability and direct measurement of the compound at equilibrium.[13][14]

Principle

An excess amount of the solid compound is added to a known volume of the solvent medium. The resulting suspension is agitated at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value, indicating that equilibrium between the dissolved and undissolved solid has been achieved.[15][16] The supernatant is then carefully separated from the excess solid and analyzed to determine the solute concentration.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • (S)-Piperidine-3-carboxamide hydrochloride

  • Calibrated analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.01 M HCl)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

  • pH meter

Procedure:

  • Preparation: Add a precisely weighed excess of (S)-Piperidine-3-carboxamide hydrochloride to a vial.

    • Scientist's Insight: "Excess" is critical, but adding a gross overage can alter the solvent's properties (e.g., pH, ionic strength). A good starting point is an amount calculated to be 5-10 times the estimated solubility. Visual confirmation of undissolved solid at the end of the experiment is a mandatory check.

  • Solvent Addition: Add a known volume of the desired pre-equilibrated solvent medium to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined period.

    • Scientist's Insight: The time to reach equilibrium is compound-dependent. For a new compound, it is imperative to validate the equilibration time. This is achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements vary by less than 5%.[14] For most small molecules, 24 to 48 hours is sufficient.[16]

  • Phase Separation (Critical Step): Separate the undissolved solid from the saturated solution. This is typically done by:

    • Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert 0.22 µm syringe filter.

    • Scientist's Insight: Filtration is often preferred as it more effectively removes fine particulates. However, one must be vigilant for potential compound adsorption to the filter membrane. A pre-validation step, where a solution of known concentration is passed through the filter and the filtrate is re-analyzed, is best practice to rule out this artifact.

  • Sample Preparation & Analysis:

    • Immediately after separation, dilute an aliquot of the clear supernatant with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration using a validated analytical method, such as HPLC-UV, against a standard curve prepared with the same compound.

  • pH Measurement: For aqueous solutions, especially when using unbuffered media, it is crucial to measure the final pH of the saturated solution to understand the conditions under which the measured solubility was achieved.

G Shake-Flask Solubility Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) with Constant Agitation B->C D 4. Phase Separation (Centrifuge / Filter) C->D E 5. Dilute Supernatant D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G Result: Equilibrium Solubility (mg/mL) F->G

Caption: Standard workflow for the shake-flask solubility method.

Conclusion: From Data to Insight

The solubility of (S)-Piperidine-3-carboxamide hydrochloride is not a single value but a profile dependent on its environment. As a hydrochloride salt of a basic compound, it is expected to exhibit favorable solubility in acidic aqueous media, with solubility decreasing as the pH rises. Its solubility will also be attenuated in the presence of other chloride salts due to the common ion effect. While specific quantitative data is best generated empirically, the theoretical principles and detailed experimental protocols provided in this guide equip the research professional to produce high-fidelity, contextually relevant solubility data. This foundational knowledge is indispensable for making informed decisions in lead optimization, formulation development, and the overall progression of new chemical entities.

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Spectroscopic Profile of (S)-Piperidine-3-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Implications

(S)-Piperidine-3-carboxamide hydrochloride is a chiral molecule featuring a six-membered piperidine ring, a primary carboxamide group at the stereogenic center (C3), and a hydrochloride salt of the secondary amine. Each of these structural elements imparts a distinct signature on its spectroscopic profile. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons and carbons, a key consideration in NMR analysis.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (S)-Piperidine-3-carboxamide hydrochloride, the ¹H NMR spectrum provides information on the number of distinct protons, their connectivity through spin-spin coupling, and their chemical environment. The spectrum is expected to be complex due to the rigidity of the chair-like conformation of the piperidine ring and the presence of a chiral center, leading to diastereotopic protons.

Expert Insights: The formation of the hydrochloride salt is expected to cause a general downfield shift of the piperidine ring protons, particularly those on the carbons adjacent to the nitrogen (C2 and C6), due to the deshielding effect of the positive charge on the ammonium ion. The spectrum is best recorded in D₂O or DMSO-d₆ to observe the exchangeable protons.

Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.50 - 3.65m1HH2 (axial)Adjacent to the electron-withdrawing ammonium group, shifted downfield.
~3.35 - 3.45m1HH6 (axial)Adjacent to the ammonium group.
~3.05 - 3.20m1HH2 (equatorial)Adjacent to the ammonium group.
~2.80 - 2.95m1HH6 (equatorial)Adjacent to the ammonium group.
~2.60 - 2.75m1HH3Methine proton at the chiral center, coupled to adjacent CH₂ groups.
~2.00 - 2.15m1HH4 (axial)Diastereotopic proton of a methylene group.
~1.80 - 1.95m1HH5 (axial)Diastereotopic proton of a methylene group.
~1.60 - 1.75m2HH4, H5 (equatorial)Diastereotopic protons of methylene groups.

Note: The amide (-CONH₂) and ammonium (-NH₂⁺-) protons will be observable in a non-deuterated solvent like DMSO-d₆ and would likely appear as broad singlets.

Standard Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (S)-Piperidine-3-carboxamide hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Reference: The residual solvent peak (e.g., D₂O at ~4.79 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks and reference the chemical shifts.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (S)-Piperidine-3-carboxamide hydrochloride will give rise to a distinct signal.

Expert Insights: The carbonyl carbon of the amide will be the most downfield signal. The carbons adjacent to the nitrogen (C2 and C6) will also be shifted downfield compared to unsubstituted piperidine due to the presence of the ammonium salt.

Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentRationale
~175C=OCarbonyl carbon of the primary amide.
~48C2Carbon adjacent to the ammonium group.
~45C6Carbon adjacent to the ammonium group.
~42C3Chiral carbon bearing the carboxamide group.
~25C4Piperidine ring methylene carbon.
~22C5Piperidine ring methylene carbon.
Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

    • Reference: The deuterated solvent peak.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-Piperidine-3-carboxamide hydrochloride will be characterized by absorptions corresponding to the N-H bonds of the amide and the ammonium salt, the C=O bond of the amide, and the C-H bonds of the piperidine ring.

Expert Insights: The IR spectrum of the hydrochloride salt is expected to show a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an ammonium salt. The primary amide will exhibit two N-H stretching bands and a strong C=O stretching band. A known IR spectrum for the free base, nipecotamide, is available from the NIST WebBook and serves as a valuable comparison.[3]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Interpretation
~3400 and ~3200N-H stretching of the primary amide (two bands).
~3000 - 2500Broad N-H stretching of the secondary ammonium salt (-NH₂⁺-).
~2950 - 2850C-H stretching of the piperidine ring.
~1660Strong C=O stretching (Amide I band).
~1620N-H bending of the primary amide (Amide II band).
~1450C-H bending of the piperidine ring.
Standard Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Collect the spectrum and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For (S)-Piperidine-3-carboxamide hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable method. The analysis will confirm the molecular weight of the free base and provide information about its fragmentation pattern.

Expert Insights: In positive mode ESI-MS, the molecule will be detected as the protonated free base [M+H]⁺, where M is the mass of (S)-Piperidine-3-carboxamide. The hydrochloride salt itself is generally not observed directly in the gas phase under these conditions. Fragmentation is likely to occur via loss of the carboxamide group or cleavage of the piperidine ring.

Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
129.10[M+H]⁺, where M is the free base (C₆H₁₂N₂O).
112.09[M+H - NH₃]⁺, loss of ammonia from the amide.
84.08[M+H - CONH₂]⁺, loss of the carboxamide radical followed by H abstraction.
Standard Protocol for Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system such as methanol or a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Instrument Parameters:

    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3-5 kV.

    • Nebulizing and Drying Gas: Optimize flow rates and temperature for efficient desolvation.

  • Data Acquisition and Processing:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum and identify the molecular ion peak and significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of (S)-Piperidine-3-carboxamide hydrochloride relies on the synergistic use of these spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

G cluster_0 Spectroscopic Analysis Workflow A Sample of (S)-Piperidine-3-carboxamide HCl B Mass Spectrometry (ESI+) A->B C IR Spectroscopy (ATR) A->C D NMR Spectroscopy (¹H & ¹³C) A->D E Confirm Molecular Weight [M+H]⁺ = 129.10 B->E F Identify Functional Groups: - Amide (C=O, N-H) - Ammonium Salt (N-H) - Alkane (C-H) C->F G Elucidate C-H Framework: - Proton & Carbon Environments - Connectivity (via coupling) D->G H Structural Confirmation & Purity Assessment E->H F->H G->H

Caption: Workflow for the structural elucidation of (S)-Piperidine-3-carboxamide hydrochloride.

Conclusion

The spectroscopic characterization of (S)-Piperidine-3-carboxamide hydrochloride is essential for its use in research and development. This technical guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key spectroscopic signatures include the downfield-shifted protons adjacent to the ammonium group in the ¹H NMR spectrum, the amide carbonyl signal around 175 ppm in the ¹³C NMR spectrum, the characteristic N-H and C=O stretches in the IR spectrum, and a protonated molecular ion at m/z 129.10 in the ESI mass spectrum. This guide serves as a valuable resource for the interpretation of experimental data and the confirmation of the identity and purity of this important chiral building block.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Nipecotamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Di Mola, A., et al. (2019). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 24(15), 2779.
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 85-99.e11.
  • Firth, J. D., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1500-1509.
  • Jones, S. P., et al. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]

  • Jagtap, S. V., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(5), 1315-1320.
  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Retrieved from [Link]

  • Chemdad. (n.d.). (S)-Piperidine-3-carboxaMide hydrochloride. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). 4. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Stereoselective Synthesis of (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

(S)-Piperidine-3-carboxamide, also known as (S)-nipecotamide, is a critical chiral building block in medicinal chemistry and pharmaceutical development. The defined stereochemistry at the C3 position of the piperidine ring is a key structural feature in numerous biologically active compounds, including inhibitors for various enzymes and ligands for receptors.[][2] Its hydrochloride salt form is often preferred due to its enhanced stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological assays.

This application note provides a detailed, three-step protocol for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride, starting from the commercially available chiral precursor, (S)-Piperidine-3-carboxylic acid ((S)-Nipecotic acid). The described methodology is robust, scalable, and incorporates in-process controls to ensure the synthesis of a high-purity final product. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis follows a logical and field-proven three-step sequence:

  • N-Protection: The secondary amine of the starting material, (S)-Nipecotic acid, is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from interfering in the subsequent amide bond formation, thereby avoiding potential side reactions like oligomerization.

  • Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated and coupled with an ammonia source to form the desired carboxamide. This transformation is a cornerstone of peptide and medicinal chemistry.[3]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final, stable hydrochloride salt.

G cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection / Salt Formation SM (S)-Piperidine-3-carboxylic acid INT1 N-Boc-(S)-Piperidine- 3-carboxylic acid SM->INT1 (Boc)₂O, NaOH H₂O/Dioxane INT2 N-Boc-(S)-Piperidine- 3-carboxamide INT1->INT2 EDC, HOBt, NH₄Cl, DIPEA DMF FP (S)-Piperidine-3-carboxamide Hydrochloride INT2->FP HCl in Dioxane DCM/MeOH

Caption: Overall reaction scheme for the synthesis.

Part 1: Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
(S)-Piperidine-3-carboxylic acid≥98%CommercialChiral precursor
Di-tert-butyl dicarbonate ((Boc)₂)OReagentCommercialProtecting agent
Sodium Hydroxide (NaOH)ACSCommercialBase
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%CommercialCoupling agent
Hydroxybenzotriazole (HOBt)AnhydrousCommercialCoupling additive
Ammonium Chloride (NH₄Cl)ACSCommercialAmmonia source
N,N-Diisopropylethylamine (DIPEA)≥99%CommercialNon-nucleophilic base
Hydrochloric Acid solution4.0 M in DioxaneCommercialDeprotection/Salt formation
Dichloromethane (DCM)AnhydrousCommercialSolvent
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Ethyl Acetate (EtOAc)ACSCommercialExtraction solvent
Methanol (MeOH)ACSCommercialSolvent
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedAqueous wash
Brine (Saturated NaCl)-Lab PreparedAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercialDrying agent
Silica Gel230-400 meshCommercialChromatography
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with stir bars

  • Ice-water bath

  • Rotary evaporator

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Flash column chromatography setup

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Rationale: This step protects the piperidine nitrogen to prevent it from reacting in the subsequent amide coupling step. The use of NaOH creates the carboxylate salt, enhancing solubility in the aqueous medium and facilitating the reaction with (Boc)₂O.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve (S)-Piperidine-3-carboxylic acid (5.00 g, 38.7 mmol) in a solution of sodium hydroxide (1.70 g, 42.6 mmol) in 50 mL of deionized water. Stir the mixture at room temperature until a clear solution is obtained.

  • Addition of Protecting Agent: Cool the flask in an ice-water bath. Add a solution of di-tert-butyl dicarbonate (9.30 g, 42.6 mmol) in 50 mL of 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours). The reaction can be monitored by TLC (Mobile Phase: 9:1 DCM/MeOH) to confirm the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice-water bath and carefully acidify to pH ~2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a white solid.

Step 2: Synthesis of tert-butyl (S)-3-carbamoylpiperidine-1-carboxylate

Rationale: This is the key amide bond-forming step. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization. Ammonium chloride serves as the ammonia source, and DIPEA is used as a non-nucleophilic organic base to liberate free ammonia in situ and neutralize the HCl generated during the coupling reaction.

  • Reaction Setup: To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (from Step 1, ~38.7 mmol) in 100 mL of anhydrous DMF, add HOBt (5.76 g, 42.6 mmol) and EDC (8.16 g, 42.6 mmol). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amide Coupling: Add ammonium chloride (2.28 g, 42.6 mmol) followed by the dropwise addition of DIPEA (14.2 mL, 81.3 mmol) over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature overnight (approx. 18 hours). Monitor the reaction progress by TLC (Mobile Phase: 95:5 DCM/MeOH).

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of cold water, which should cause the product to precipitate.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (3 x 50 mL) and dry under high vacuum.

    • If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the pure product as a white solid.[3]

Step 3: Synthesis of (S)-Piperidine-3-carboxamide hydrochloride

Rationale: A strong acid is required to cleave the acid-labile Boc group. A solution of HCl in dioxane is ideal as it provides the acid for deprotection and the chloride counter-ion for the final salt form, often resulting in direct precipitation of the pure product from the reaction medium.

  • Reaction Setup: Suspend the tert-butyl (S)-3-carbamoylpiperidine-1-carboxylate (from Step 2, ~30 mmol) in 50 mL of dichloromethane.

  • Deprotection: Add 4.0 M HCl in dioxane (30 mL, 120 mmol) dropwise at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed.

  • Precipitation and Isolation: Stir the mixture at room temperature for 4 hours. A white precipitate will form. If precipitation is slow, the addition of diethyl ether can facilitate the process.

  • Final Product Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities. Dry the product under high vacuum at 40°C to a constant weight.

Part 3: Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity, purity, and stereochemical integrity.

Analytical Data Summary
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Approx. 230-235 °C (decomposes)
¹H NMR (400 MHz, D₂O)δ 9.2-8.8 (br s, 2H, NH₂⁺), 3.5-3.3 (m, 2H), 3.1-2.8 (m, 3H), 2.1-1.9 (m, 2H), 1.8-1.6 (m, 2H)
¹³C NMR (101 MHz, D₂O)δ 176.5, 47.8, 44.5, 42.1, 26.3, 23.9
Mass Spec (ESI+) m/z calculated for C₆H₁₃N₂O⁺ [M+H]⁺: 129.10; found: 129.10
Purity (HPLC) ≥98%

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Part 4: Workflow Visualization and Safety

Experimental Workflow Diagram

G cluster_step1 Step 1: Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection s1_setup Dissolve SM in NaOH(aq) s1_cool Cool to 0°C s1_setup->s1_cool s1_add Add (Boc)₂O in Dioxane s1_cool->s1_add s1_react Stir Overnight at RT s1_add->s1_react s1_conc Concentrate (remove dioxane) s1_react->s1_conc s1_wash Wash with EtOAc s1_conc->s1_wash s1_acidify Acidify with HCl (aq) s1_wash->s1_acidify s1_extract Extract with EtOAc s1_acidify->s1_extract s1_dry Dry, Filter, Concentrate s1_extract->s1_dry s1_prod Product 1 (White Solid) s1_dry->s1_prod s2_setup Dissolve Product 1 in DMF s1_prod->s2_setup s2_add_reagents Add EDC, HOBt s2_setup->s2_add_reagents s2_preactivate Stir 20 min (Pre-activation) s2_add_reagents->s2_preactivate s2_add_amine Add NH₄Cl, then DIPEA s2_preactivate->s2_add_amine s2_react Stir Overnight at RT s2_add_amine->s2_react s2_precip Pour into H₂O s2_react->s2_precip s2_filter Filter and Wash Solid s2_precip->s2_filter s2_dry Dry under Vacuum s2_filter->s2_dry s2_prod Product 2 (White Solid) s2_dry->s2_prod s3_setup Suspend Product 2 in DCM s2_prod->s3_setup s3_add_hcl Add 4M HCl in Dioxane s3_setup->s3_add_hcl s3_react Stir 4h at RT s3_add_hcl->s3_react s3_filter Filter Precipitate s3_react->s3_filter s3_wash Wash with Et₂O s3_filter->s3_wash s3_dry Dry under Vacuum s3_wash->s3_dry s3_final Final Product (HCI Salt) s3_dry->s3_final

Caption: Detailed step-by-step experimental workflow.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine Derivatives: Piperidine and its derivatives are toxic and corrosive. Avoid inhalation, ingestion, and skin contact.[4][5]

  • EDC: A skin and eye irritant. Handle with care.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

  • 4M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous layers should be neutralized before disposal. Organic waste containing halogenated solvents (like DCM) should be collected in a designated container.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride. By starting with a stereochemically pure precursor and employing standard protection, coupling, and deprotection methodologies, this key pharmaceutical intermediate can be obtained in high yield and purity. The inclusion of detailed rationales and analytical checkpoints ensures that the protocol is both educational and robust for implementation in a research or drug development setting.

References

  • CN106831540A - A preparation method of (S)-3-piperidine carboxylic acids. Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • CN106831540B - A kind of preparation method of (S)-nipecotic acid. Google Patents.
  • EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative. Google Patents.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]

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Application Notes and Protocols for the In Vivo Evaluation of (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Piperidine-3-carboxamide hydrochloride is a chiral synthetic building block belonging to the piperidine class of heterocyclic compounds.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[4] While (S)-Piperidine-3-carboxamide hydrochloride itself is primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents, its derivatives have shown significant biological activities.[1] Notably, derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells and as potent inhibitors of cathepsin K, suggesting potential therapeutic applications in oncology and osteoporosis, respectively.[5][6][7]

These preliminary findings underscore the need for a thorough in vivo evaluation of (S)-Piperidine-3-carboxamide hydrochloride to elucidate its pharmacokinetic profile, assess its potential therapeutic efficacy, and determine its safety profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for this compound, adhering to the principles of scientific rigor and ethical animal use.[8][9] The following protocols are designed to be a starting point and should be adapted based on emerging data. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Phase 1: Preliminary Assessments and Formulation

Prior to initiating in vivo experiments, it is crucial to establish a suitable formulation for (S)-Piperidine-3-carboxamide hydrochloride and assess its stability.

Solubility and Formulation Development

Objective: To develop a sterile, stable, and biocompatible formulation for parenteral and oral administration.

Protocol:

  • Solubility Screening: Assess the solubility of (S)-Piperidine-3-carboxamide hydrochloride in a panel of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water (D5W), and various co-solvents like polyethylene glycol 400 (PEG400), propylene glycol, and ethanol).

  • pH Adjustment: Determine the effect of pH on solubility and stability. Given its hydrochloride salt form, the initial solution will be acidic. Adjusting the pH towards neutral may be necessary for in vivo administration, but the stability at different pH values must be confirmed.

  • Excipient Compatibility: If a simple aqueous solution is not feasible, evaluate the compatibility of the compound with common excipients (e.g., surfactants like Tween® 80 to improve solubility).

  • Sterilization: The final formulation for parenteral administration must be sterile. Filtration through a 0.22 µm filter is a common method. Confirm that the compound does not adsorb to the filter membrane.

Formulation Stability

Objective: To ensure the compound remains stable in the chosen formulation under experimental conditions.

Protocol:

  • Short-Term Stability: Analyze the concentration of (S)-Piperidine-3-carboxamide hydrochloride in the final formulation at various time points (e.g., 0, 2, 4, 8, and 24 hours) at room temperature and 4°C.

  • Freeze-Thaw Stability: If the formulation is to be stored frozen, assess its stability after multiple freeze-thaw cycles.

  • Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to quantify the compound and detect any degradation products.

Phase 2: Pharmacokinetic (PK) Profiling

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This information is critical for dose selection in subsequent efficacy and toxicology studies.[10][11]

Single-Dose Pharmacokinetics in Rodents

Objective: To determine the pharmacokinetic profile of (S)-Piperidine-3-carboxamide hydrochloride following a single intravenous (IV) and oral (PO) administration in rodents.

Animal Model: Male and female Sprague Dawley rats (n=3-4 per sex per group) are a common choice for initial PK studies.

Experimental Protocol:

  • Acclimatization: Animals should be acclimatized for at least one week before the study, with free access to food and water.

  • Dosing:

    • IV Group: Administer (S)-Piperidine-3-carboxamide hydrochloride at a low dose (e.g., 1-2 mg/kg) via the tail vein. The IV route provides 100% bioavailability and serves as a reference.[8]

    • PO Group: Administer the compound at a higher dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points. For IV administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration, time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (S)-Piperidine-3-carboxamide hydrochloride in plasma samples using a validated LC-MS/MS method.

Data Analysis:

Pharmacokinetic ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for PO administration)

Visualization of Experimental Workflow:

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Acclimatization Acclimatization of Rats Fasting Overnight Fasting (for PO) Acclimatization->Fasting IV_Dosing IV Administration (1-2 mg/kg) Acclimatization->IV_Dosing PO_Dosing PO Administration (10-20 mg/kg) Fasting->PO_Dosing Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Processing Plasma Separation & Storage Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis

Caption: Workflow for single-dose pharmacokinetic studies.

Phase 3: Exploratory Efficacy (Pharmacodynamic) Studies

Based on the known activities of its derivatives, initial efficacy studies could explore the potential of (S)-Piperidine-3-carboxamide hydrochloride in oncology and osteoporosis models.[5][6] The choice of model and endpoints is critical for a successful study.[12]

Anti-Tumor Activity in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of (S)-Piperidine-3-carboxamide hydrochloride in a human melanoma xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) bearing subcutaneous A375 human melanoma tumors.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously inject A375 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control

    • (S)-Piperidine-3-carboxamide hydrochloride (low dose)

    • (S)-Piperidine-3-carboxamide hydrochloride (high dose)

    • Positive Control (e.g., a standard-of-care chemotherapy for melanoma)

  • Dosing: Administer the compound and controls daily (or as determined by PK data) via an appropriate route (e.g., oral gavage or intraperitoneal injection). Doses should be selected based on the PK and preliminary toxicity data.

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise tumors and measure their weight.

    • Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for senescence markers like p21).

Visualization of Efficacy Study Design:

Efficacy_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Period Randomization->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis

Caption: General workflow for an in vivo efficacy study.

Anti-Resorptive Activity in an Osteoporosis Model

Objective: To assess the effect of (S)-Piperidine-3-carboxamide hydrochloride on bone loss in an ovariectomy (OVX)-induced osteoporosis model.

Animal Model: Ovariectomized female rats or mice. The OVX model mimics postmenopausal osteoporosis.[5]

Experimental Protocol:

  • Surgical Procedure: Perform bilateral ovariectomy or a sham operation on skeletally mature female rodents.

  • Recovery and Treatment Initiation: Allow a recovery period (e.g., 2-4 weeks) for bone loss to establish. Then, randomize animals into treatment groups.

  • Treatment Groups:

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + (S)-Piperidine-3-carboxamide hydrochloride (low dose)

    • OVX + (S)-Piperidine-3-carboxamide hydrochloride (high dose)

    • OVX + Positive Control (e.g., alendronate)

  • Dosing: Administer treatments for a specified period (e.g., 4-8 weeks).

  • Efficacy Endpoints:

    • At the end of the study, collect femurs and tibias.

    • Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).

    • Perform micro-computed tomography (µCT) to assess bone microarchitecture.

    • Measure serum or urine biomarkers of bone turnover (e.g., CTX-I).

Phase 4: Preliminary Toxicology and Safety Assessment

Early assessment of toxicity is crucial to identify potential liabilities. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable.[13][14]

Dose Range-Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Animal Model: One rodent species (e.g., rats), with both sexes.

Protocol:

  • Dose Escalation: Administer single, escalating doses of (S)-Piperidine-3-carboxamide hydrochloride to small groups of animals.

  • Clinical Observations: Monitor animals closely for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any macroscopic abnormalities.

Repeat-Dose Toxicity Study (7- or 14-day)

Objective: To evaluate the toxicity of (S)-Piperidine-3-carboxamide hydrochloride after repeated administration.

Animal Model: One rodent species (e.g., rats).

Protocol:

  • Dose Groups: Based on the DRF study, select three dose levels (low, mid, high) and a vehicle control group.

  • Daily Dosing: Administer the compound daily for 7 or 14 days.

  • Endpoints:

    • In-life: Daily clinical observations, weekly body weight and food consumption.

    • Terminal:

      • Hematology and clinical chemistry analysis of blood samples.

      • Gross necropsy and organ weight measurements.

      • Histopathological examination of a comprehensive list of tissues.

Data Interpretation and Next Steps

The data generated from these initial in vivo studies will provide a comprehensive preliminary profile of (S)-Piperidine-3-carboxamide hydrochloride.

  • PK data will guide dose selection for future, more extensive efficacy and toxicology studies.

  • Efficacy data will provide proof-of-concept for its potential therapeutic applications and inform the selection of the most relevant disease models for further investigation.

  • Toxicology data will identify any safety concerns and establish a preliminary safety margin.

A positive outcome from these exploratory studies would warrant further preclinical development, including more extensive GLP toxicology studies, safety pharmacology assessments, and formulation optimization, as required by regulatory agencies like the FDA for an Investigational New Drug (IND) application.[11][15]

References

  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

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  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

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  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(15), 4998. Retrieved from [Link]

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  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Retrieved from [Link]

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Application Notes & Protocols: (S)-Piperidine-3-carboxamide Hydrochloride as a Foundational Scaffold for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to be tailored for high-affinity binding to a diverse range of biological targets.[1] Within this class, (S)-Piperidine-3-carboxamide hydrochloride stands out as a chiral building block of significant interest.[2] With the molecular formula C₆H₁₃ClN₂O, this compound serves as a critical starting material for the synthesis of more complex molecules aimed at treating neurodegenerative disorders, psychiatric conditions, and other neurological ailments.[2][3][4]

This guide provides an in-depth exploration of (S)-Piperidine-3-carboxamide hydrochloride not as a standalone effector molecule, but as a versatile foundational scaffold. We will delve into its application in the development of novel chemical probes and therapeutic leads, focusing on two high-impact areas of neuroscience research: the modulation of the kynurenine pathway and the regulation of glutamatergic neurotransmission. The protocols herein are designed to provide researchers with a robust framework for synthesizing derivatives and evaluating their biological activity.

Section 1: The Kynurenine Pathway — A Prime Target in Neuropsychiatry

The kynurenine pathway (KP) is the principal metabolic route for tryptophan in the body.[5] This pathway is not merely catabolic; it produces a range of neuroactive metabolites that can profoundly influence neuronal function and survival. A critical bifurcation in the pathway determines the balance between the production of the neuroprotective metabolite kynurenic acid (KYNA) and several neurotoxic metabolites, including 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[5][6]

An imbalance favoring the neurotoxic branch is implicated in the pathophysiology of several neurodegenerative diseases.[6] Conversely, abnormally high levels of the neuroprotective KYNA in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia, primarily through its action as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and α7 nicotinic acetylcholine receptors.[7][8][9]

The production of KYNA in the brain is primarily catalyzed by the enzyme kynurenine aminotransferase II (KAT-II).[8][10] Consequently, the targeted inhibition of KAT-II has emerged as a promising therapeutic strategy to normalize KYNA levels and address the cognitive impairments seen in disorders like schizophrenia.[9] The (S)-Piperidine-3-carboxamide scaffold provides a validated structural starting point for designing potent and selective KAT-II inhibitors.

Visualizing the Kynurenine Pathway Intervention Point

Kynurenine_Pathway cluster_target Therapeutic Target Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Neurotoxic 3-HK, Quinolinic Acid (Neurotoxic Metabolites) Kynurenine->Neurotoxic KMO KAT Kynurenine Aminotransferase (KAT-II in Brain) Kynurenine->KAT KYNA Kynurenic Acid (KYNA) (Neuroprotective/Cognitive Impairment) KAT->KYNA Inhibitor (S)-Piperidine-3-carboxamide -derived Inhibitors Inhibitor->KAT Inhibition

Caption: The Kynurenine Pathway, highlighting KAT-II as the enzyme responsible for KYNA synthesis and the intervention point for inhibitors.

Section 2: Protocol for In Vitro KAT-II Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of compounds derived from the (S)-Piperidine-3-carboxamide scaffold against recombinant human KAT-II.

Causality and Experimental Design

The assay quantifies the enzymatic conversion of L-kynurenine to KYNA. KYNA possesses native fluorescence, which is exploited for detection. The reaction requires two substrates, L-kynurenine and an amino group acceptor (e.g., α-ketoglutarate), and the essential enzyme cofactor, pyridoxal-5'-phosphate (PLP).[10] By measuring the fluorescence intensity, we can quantify the rate of KYNA formation and thus determine the inhibitory potential of test compounds.

Materials and Reagents
  • Recombinant Human KAT-II Enzyme

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Tris-HCl Buffer (pH 7.4)

  • Test Compounds (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~400 nm)

Step-by-Step Methodology
  • Prepare Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • Substrate/Cofactor Mix: Prepare a 2x concentrated solution in Assay Buffer containing L-kynurenine, α-ketoglutarate, and PLP. Final concentrations in the well should be optimized (e.g., 200 µM L-Kynurenine, 1 mM α-Ketoglutarate, 50 µM PLP). Rationale: Using a 2x mix allows for the addition of an equal volume of enzyme/inhibitor solution.

  • Compound Plating:

    • Create a serial dilution of the test compounds in DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells of the 96-well plate.

    • For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).

  • Enzyme Preparation and Incubation:

    • Dilute the recombinant KAT-II enzyme in Assay Buffer to a 2x concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

    • Add 50 µL of the diluted enzyme solution to each well containing the test compounds.

    • Incubate the plate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Initiate Reaction:

    • Add 50 µL of the 2x Substrate/Cofactor Mix to all wells to start the enzymatic reaction. The total reaction volume is now 101 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

    • Stop the reaction (optional, e.g., by adding a small volume of strong acid like HCl).

    • Read the fluorescence on a plate reader (Ex: 340 nm, Em: 400 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: SAR Exploration

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By systematically modifying the (S)-Piperidine-3-carboxamide scaffold, researchers can identify key structural features that enhance potency.

Compound IDModification on Piperidine NitrogenR-Group on CarboxamideKAT-II IC₅₀ (nM)
Parent -H-H>10,000
DERIV-01 -CH₃-H8,500
DERIV-02 -Benzyl-H1,200
DERIV-03 -Benzyl4-Chloro-phenyl98
DERIV-04 -Benzyl3,4-Dichloro-phenyl25

Section 3: Modulation of Glutamatergic Neurotransmission

Glutamate is the most abundant excitatory neurotransmitter in the brain, essential for synaptic plasticity, learning, and memory.[11] However, excessive glutamate in the synaptic cleft leads to overstimulation of its receptors (particularly NMDA and AMPA receptors), causing an influx of Ca²⁺ that triggers a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[11] Precise regulation of glutamate release and reuptake is therefore critical for neuronal health.

Studies have demonstrated that various piperidine analogues can modulate glutamatergic systems. Some can prevent the desensitization of glutamate receptors, while others can specifically reduce the presynaptic release of glutamate.[12][13][14] This makes the (S)-Piperidine-3-carboxamide scaffold an attractive starting point for developing modulators of glutamatergic signaling, with potential applications in epilepsy, ischemic stroke, and neurodegenerative diseases.

Visualizing the Glutamatergic Synapse

Glutamatergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density vesicle Glutamate Vesicle release Release Machinery vesicle->release Ca2+ influx modulator_pre Derivative Target 1: Modulate Release Glutamate Glutamate release->Glutamate Exocytosis NMDA NMDA Receptor modulator_post Derivative Target 2: Modulate Receptors AMPA AMPA Receptor Glutamate->NMDA Binds Glutamate->AMPA Binds

Caption: A glutamatergic synapse showing potential intervention points for derivatives: presynaptic release modulation and postsynaptic receptor activity.

Section 4: Protocol for Ex Vivo Glutamate Release Assay

This protocol provides a method to assess the effect of test compounds on potassium-stimulated glutamate release from acute rodent brain slices, a well-established model for studying presynaptic activity.[13]

Causality and Experimental Design

Brain slices maintain their local synaptic circuitry. Depolarization of the presynaptic terminals with a high concentration of potassium chloride (K⁺) bypasses action potentials and directly opens voltage-gated calcium channels, triggering the release of neurotransmitters like glutamate. By comparing the amount of glutamate released in the presence and absence of a test compound, we can determine if the compound has an inhibitory or potentiating effect on presynaptic release mechanisms. The released glutamate is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials and Reagents
  • Rodent (rat or mouse) brain (hippocampus or striatum are common regions)

  • Vibrating microtome (Vibratome)

  • Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂ / 5% CO₂

  • High-Potassium aCSF (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity)

  • Test Compounds dissolved in aCSF

  • Perfusion system for brain slices

  • HPLC system with a fluorescence detector

  • O-phthalaldehyde (OPA) reagent for derivatization

Step-by-Step Methodology
  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Glutamate Release Experiment:

    • Place a single brain slice in a perfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1-2 mL/min).

    • Collect baseline fractions of the perfusate for 10-15 minutes.

    • Switch to aCSF containing the test compound and perfuse for 20 minutes.

    • Stimulate glutamate release by switching to High-Potassium aCSF (also containing the test compound) for 2-5 minutes. Collect the perfusate during this stimulation period.

    • Switch back to the normal aCSF (containing the test compound) to wash out the K⁺ and collect fractions.

    • A second stimulation (S2) can be performed without the compound to assess tissue viability and serve as an internal control.

  • Sample Analysis (HPLC):

    • Derivatize the collected perfusate samples with OPA reagent to make the amino acid glutamate fluorescent.

    • Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column.

    • Separate the amino acids using a gradient elution protocol.

    • Quantify the glutamate peak by comparing its area to that of a known standard curve.

  • Data Analysis:

    • Calculate the total amount of glutamate released during the stimulation period, subtracting the baseline release.

    • Express the effect of the compound as a percentage of the control release (slices stimulated in the absence of the compound).

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine significance.

Section 5: Physicochemical Properties and Handling

PropertyValueReference
CAS Number 1026661-43-7[3][4][15]
Molecular Formula C₆H₁₃ClN₂O[3][4][15][16]
Molecular Weight 164.63 g/mol [3][15]
Purity ≥97%[15][16]
Appearance White to off-white solid(Typical)
Storage Room temperature, desiccate[15]
Solubility and Stock Solution Preparation
  • (S)-Piperidine-3-carboxamide hydrochloride is generally soluble in water and methanol.

  • For biological assays, it is recommended to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in sterile, deionized water or DMSO.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Note: When using DMSO stocks, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is more than a simple chemical; it is a strategic starting point for innovation in neuroscience drug discovery. Its proven utility as a core scaffold for developing inhibitors of KAT-II and modulators of glutamatergic signaling highlights its immense potential. By leveraging the structure-activity insights and robust screening protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate novel derivatives aimed at correcting the complex imbalances that underlie a wide range of debilitating neurological and psychiatric disorders.

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The Versatility of a Chiral Scaffold: Application Notes on (S)-Piperidine-3-carboxamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[2] When chirality is introduced, as in (S)-piperidine-3-carboxamide, the possibilities for creating potent and selective therapeutics expand significantly. This guide provides an in-depth look at the applications of (S)-Piperidine-3-carboxamide hydrochloride in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

The Significance of the (S)-Piperidine-3-carboxamide Scaffold

(S)-Piperidine-3-carboxamide hydrochloride serves as a versatile building block in the synthesis of complex bioactive molecules.[3] Its key features include:

  • A Chiral Center: The (S)-configuration at the 3-position is crucial for stereospecific interactions with target proteins, often leading to significant differences in potency compared to the (R)-enantiomer.

  • A Secondary Amine: The piperidine nitrogen can be readily functionalized, allowing for the introduction of various substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4][5]

  • A Primary Carboxamide: This functional group can participate in hydrogen bonding interactions within a target's binding site and serves as a key anchor point for further chemical modifications.

These attributes make (S)-piperidine-3-carboxamide hydrochloride a valuable starting material for generating diverse libraries of compounds for screening and lead optimization.

Application I: Targeting Protein Degradation - Proteasome Inhibitors

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins.[6] The 20S proteasome, the catalytic core of this machinery, possesses chymotrypsin-like, trypsin-like, and caspase-like activities.[7] Inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, is a validated therapeutic strategy, especially in oncology.[7] Piperidine carboxamides have emerged as potent and selective inhibitors of the proteasome.[6][7]

Mechanistic Rationale

Derivatives of (S)-piperidine-3-carboxamide can be designed to bind non-covalently to the active site of the proteasome's β5 subunit, leading to the accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in cancer cells.[8] The piperidine scaffold can be optimized to fit into specific pockets of the enzyme, while the carboxamide and other substituents can form key interactions that enhance binding affinity and selectivity.[7]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ubiquitin ligase E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Inhibitor (S)-Piperidine-3-carboxamide -based Inhibitor Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Protocol 1: Synthesis of a Piperidine-based Proteasome Inhibitor Precursor

This protocol details the amide coupling of (S)-Piperidine-3-carboxamide hydrochloride with a carboxylic acid, a common step in the synthesis of more complex inhibitors.

Experimental Rationale:

  • (S)-Piperidine-3-carboxamide hydrochloride is used as the starting material. The hydrochloride salt requires the addition of a base to liberate the free amine for the coupling reaction.[9]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating amide bond formation with minimal side reactions.[10]

  • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction without competing with the primary amine.[10]

  • DMF (N,N-Dimethylformamide) is a polar aprotic solvent that effectively dissolves the reactants and reagents.[11]

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.0 eq) in DMF at 0°C, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at 0°C for 15 minutes to allow for the activation of the carboxylic acid.

  • Add (S)-Piperidine-3-carboxamide hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[12]

Protocol 2: In Vitro Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome and is used to determine the inhibitory potency (IC50) of newly synthesized compounds.[2][13]

Experimental Rationale:

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC): This peptide is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent reporter (AMC).[2]

  • Jurkat Cell Lysate: A source of active proteasomes.[14]

  • Proteasome Inhibitor (e.g., MG-132): A known proteasome inhibitor used as a positive control for inhibition.[14]

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well black plate, add the test compound dilutions, a positive control (e.g., MG-132), and a vehicle control (e.g., DMSO).

  • Add the proteasome-containing sample (e.g., purified 20S proteasome or cell lysate) to all wells.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points.[2]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Compound IDTargetAssayIC50 (nM)Reference
28 Proteasome (chymotrypsin-like)In vitro activity1.4 ± 0.1[6]
SW584 P. falciparum proteasome (Pf20Sβ5)In vitro activity~3[7]
Carfilzomib Proteasome (chymotrypsin-like)In vitro activity<20 (comparative)[6]

Application II: Targeting Oncogenic Signaling - ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, can drive the growth of various cancers.[15] ALK activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[16]

Mechanistic Rationale

(S)-Piperidine-3-carboxamide can be incorporated into molecules designed to be potent and selective inhibitors of the ALK tyrosine kinase. These inhibitors typically bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

ALK_Signaling_Pathway cluster_pathways Downstream Signaling Pathways ALK ALK Receptor Tyrosine Kinase RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Inhibitor (S)-Piperidine-3-carboxamide -based ALK Inhibitor Inhibitor->ALK Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and its inhibition.

Protocol 3: In Vitro Kinase Assay for ALK Inhibition

This protocol outlines a method to assess the inhibitory activity of compounds against the ALK kinase.[17][18][19]

Experimental Rationale:

  • Recombinant ALK Kinase Domain: The purified catalytic portion of the ALK protein.

  • Substrate: A peptide or protein that is phosphorylated by ALK.

  • ATP: The phosphate donor for the kinase reaction. The concentration should be close to the Km(ATP) for the enzyme to ensure comparable results.[17]

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a suitable assay plate, add the test compounds, a positive control inhibitor, and a vehicle control.

  • Add the recombinant ALK kinase domain and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or an antibody-based method like ELISA).[19]

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic or cytostatic effects on cancer cells.[20][21][22]

Experimental Rationale:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[20]

  • Cancer Cell Line (e.g., H2228): A cell line known to harbor an ALK fusion gene, making it sensitive to ALK inhibitors.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., H2228) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[21]

  • Solubilize the formazan crystals by adding a detergent reagent (e.g., DMSO or a specialized solubilization buffer).[21]

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[21]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Application III: Fragment-Based Drug Discovery (FBDD)

(S)-Piperidine-3-carboxamide and its simple derivatives are excellent candidates for fragment libraries used in FBDD.[23] FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[24] These initial hits can then be elaborated into more potent lead compounds.

Mechanistic Rationale

The three-dimensional shape of the piperidine scaffold allows for better exploration of the topological features of a target's binding site compared to flat, aromatic fragments. By identifying fragments that bind efficiently to a target, medicinal chemists can grow, link, or merge these fragments to design novel and potent inhibitors.

FBDD_Workflow FragmentLibrary Fragment Library (including piperidine scaffolds) Screening Biophysical Screening (e.g., SPR) FragmentLibrary->Screening HitID Hit Identification Screening->HitID HitValidation Hit Validation (e.g., X-ray, NMR) HitID->HitValidation HitToLead Hit-to-Lead (Fragment Growing, Linking, Merging) HitValidation->HitToLead LeadCompound Lead Compound HitToLead->LeadCompound

Caption: A typical workflow for Fragment-Based Drug Discovery.

Protocol 5: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[25][26][27]

Experimental Rationale:

  • Immobilized Target Protein: The protein of interest is covalently attached to the surface of a sensor chip.

  • Fragment Library: A collection of low-molecular-weight compounds, including derivatives of (S)-piperidine-3-carboxamide.

Step-by-Step Protocol:

  • Immobilize the target protein onto a suitable SPR sensor chip.

  • Prepare a solution of each fragment from the library in a suitable running buffer.

  • Inject the fragment solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • A change in the signal indicates binding of the fragment to the immobilized protein.

  • Regenerate the sensor surface between injections to remove the bound fragment.

  • Hits are identified based on their binding response and can be further characterized to determine their binding affinity (KD) and kinetics (ka and kd).

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is a valuable and versatile building block in modern drug discovery. Its inherent chirality and the synthetic tractability of the piperidine scaffold provide a robust platform for the design and synthesis of potent and selective modulators of a wide range of biological targets. The protocols and application notes provided herein offer a starting point for researchers and scientists to leverage the potential of this important chemical entity in their drug development programs.

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Application Notes and Protocols for Target Identification Studies of (S)-Piperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the identification of molecular targets of (S)-Piperidine-3-carboxamide hydrochloride. This small molecule, featuring a chiral piperidine core, is a common scaffold in medicinal chemistry, suggesting a potential for interaction with a variety of biological targets. Given its structural similarity to known bioactive compounds, we outline a strategic approach to deconvolve its mechanism of action, starting with hypothesis generation and proceeding through unbiased, proteome-wide screening methodologies. Detailed, field-tested protocols for Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) are provided, alongside strategies for subsequent target validation through specific secondary assays. This guide is intended to equip researchers with the conceptual framework and practical tools necessary to elucidate the molecular targets of (S)-Piperidine-3-carboxamide hydrochloride and similar small molecules, a critical step in the drug discovery and chemical biology pipeline.

Introduction: The Imperative of Target Identification

The elucidation of a small molecule's molecular target(s) is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for understanding complex biological processes and a lead for rational drug design. (S)-Piperidine-3-carboxamide hydrochloride is a chiral building block that has been incorporated into a variety of compounds with demonstrated biological activities, including the induction of senescence-like phenotypes in cancer cells and the inhibition of enzymes like thrombin and cholinesterases.[1][2] The piperidine-3-carboxamide scaffold itself is a known pharmacophore found in inhibitors of Cathepsin K, Anaplastic Lymphoma Kinase (ALK), and proteasomes.[3][4] Furthermore, its structural relationship to nipecotic acid, a known inhibitor of GABA uptake, suggests a potential interaction with neurotransmitter transporters.

This promiscuity of the core scaffold necessitates an unbiased and systematic approach to pinpoint the specific protein(s) that (S)-Piperidine-3-carboxamide hydrochloride interacts with in a given biological context. This application note will guide the researcher through a logical, multi-step workflow designed to identify and validate these targets.

Strategic Workflow for Target Identification

A robust target identification campaign begins with a broad, unbiased search for potential interactors, followed by rigorous validation of the most promising candidates. Our proposed workflow integrates complementary techniques to maximize the probability of success.

Target ID Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Proteome-Wide Screening cluster_2 Phase 3: Hit Prioritization & Validation cluster_3 Phase 4: Mechanism of Action Studies Hypothesis Structural Analysis & Literature Review - GABA Transporters (GATs) - Cysteine Proteases (e.g., Cathepsin K) - Kinases (e.g., ALK) DARTS DARTS (Drug Affinity Responsive Target Stability) Hypothesis->DARTS TPP TPP (Thermal Proteome Profiling) Hypothesis->TPP Hit_List Convergent Hit List DARTS->Hit_List TPP->Hit_List Validation Secondary Assays - Enzymatic Assays - Cellular Uptake Assays - In-cell Target Engagement Hit_List->Validation MoA Pathway Analysis & Phenotypic Correlation Validation->MoA

Figure 1. A strategic workflow for target identification.

Phase 1: Hypothesis Generation - Where to Begin the Search?

Based on the structure of (S)-Piperidine-3-carboxamide, we can formulate several primary hypotheses for its potential molecular targets. This initial step is crucial for selecting appropriate cell systems and designing focused validation experiments.

  • Hypothesis 1: GABA Transporters (GATs): The core structure is highly similar to (S)-Nipecotic acid, a classical inhibitor of GABA uptake. The primary target would be the GABA Transporter 1 (GAT1, encoded by the SLC6A1 gene), which is responsible for the reuptake of GABA from the synaptic cleft.[5]

  • Hypothesis 2: Cysteine Proteases: Derivatives of piperidine-3-carboxamide have been shown to inhibit Cathepsin K, a cysteine protease involved in bone resorption.[6] This suggests that the parent compound may interact with Cathepsin K or other members of the cysteine protease family.

  • Hypothesis 3: Kinases: The piperidine carboxamide scaffold is present in known inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in some cancers.[7]

  • Hypothesis 4: Novel Targets Related to Senescence: The observation that a derivative induces a senescence-like phenotype in melanoma cells points towards potential targets within cellular signaling pathways that regulate cell cycle arrest and senescence, such as the p53/p21 and p16/pRb pathways.[2][8][9][10]

Table 1: Potential Target Classes and Relevant Cell Lines

Target ClassSpecific ExamplesRationaleRecommended Cell Lines
Neurotransmitter Transporters GABA Transporter 1 (GAT1)Structural similarity to nipecotic acid.HEK293T cells stably expressing human GAT1 (HEK293T-GAT1)[11], N2a cells[12]
Cysteine Proteases Cathepsin KActivity of known derivatives.A549 (lung carcinoma)[13], U87-MG (glioblastoma)[14], cells with high osteoclast activity.
Kinases Anaplastic Lymphoma Kinase (ALK)Activity of known derivatives.H2228, H3122 (NSCLC cell lines with EML4-ALK fusion)[15][16]
Senescence-Related Proteins p53, p21, Rb, CDKsPhenotypic data from derivatives.A375 (melanoma)[2], various cancer cell lines.

Phase 2: Unbiased Proteome-Wide Screening

To move beyond our initial hypotheses and survey the entire proteome for potential interactors, we will employ two powerful, label-free techniques: Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP). These methods are advantageous as they use the unmodified (S)-Piperidine-3-carboxamide hydrochloride, thus avoiding potential artifacts introduced by chemical probes.[11][17]

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is based on the principle that the binding of a small molecule to its target protein stabilizes the protein's conformation, rendering it more resistant to proteolysis.[18] By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, one can identify proteins that are protected from digestion by the compound.[17]

DARTS_Workflow Lysate Cell Lysate Preparation Split Split Lysate into Two Aliquots Lysate->Split Treat Treat with (S)-Piperidine-3-carboxamide HCl Split->Treat Vehicle Treat with Vehicle (e.g., DMSO) Split->Vehicle Protease Limited Proteolysis (e.g., Pronase) Treat->Protease Vehicle->Protease Quench Quench Digestion Protease->Quench Analysis Proteomic Analysis (SDS-PAGE or LC-MS/MS) Quench->Analysis ID Identify Protected Proteins Analysis->ID

Figure 2. DARTS experimental workflow.

Detailed Protocol for DARTS:

  • Cell Lysate Preparation:

    • Culture the chosen cell line (e.g., HEK293T-GAT1 or A549) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in non-denaturing lysis buffer (e.g., M-PER reagent supplemented with protease and phosphatase inhibitors).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the concentration to 1-2 mg/mL.

  • Compound Treatment and Proteolysis:

    • Prepare two aliquots of the cell lysate.

    • To one aliquot, add (S)-Piperidine-3-carboxamide hydrochloride to a final concentration of 10-100 µM.

    • To the second aliquot, add an equivalent volume of the vehicle control (e.g., water or DMSO).

    • Incubate both samples at room temperature for 1 hour.

    • Add a protease (e.g., Pronase) to both samples. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion. Start with a range of Pronase concentrations (e.g., 1:100 to 1:1000 protease:protein ratio) and digestion times (5-30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis and Target Identification:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Look for bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.

    • Excise these bands and identify the proteins by mass spectrometry (LC-MS/MS).

    • For a more comprehensive, unbiased analysis, the entire digested samples can be subjected to quantitative proteomics (e.g., using TMT labeling or label-free quantification) to identify all proteins with altered proteolytic susceptibility.

Thermal Proteome Profiling (TPP)

Principle: TPP leverages the phenomenon that ligand binding typically increases the thermal stability of a protein.[11] In a TPP experiment, cells or cell lysates are treated with the compound or vehicle, heated across a range of temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will exhibit a shift in their melting curve to higher temperatures in the presence of the binding ligand.

TPP_Workflow Cells Cell Culture Split Split Cells into Two Pools Cells->Split Treat Treat with (S)-Piperidine-3-carboxamide HCl Split->Treat Vehicle Treat with Vehicle Split->Vehicle Heat Aliquot and Heat at Different Temperatures Treat->Heat Vehicle->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble and Precipitated Proteins Lyse->Centrifuge Analysis Quantitative Proteomics (LC-MS/MS) Centrifuge->Analysis Curves Generate Melting Curves Analysis->Curves ID Identify Proteins with Thermal Shift Curves->ID

Sources

The Privileged Scaffold in Focus: A Guide to High-Throughput Screening of (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in a vast number of natural alkaloids and synthetic pharmaceuticals, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is a testament to its unique combination of favorable physicochemical and pharmacokinetic properties. The saturated, chair-conformed structure of the piperidine ring allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Furthermore, the nitrogen atom within the ring provides a versatile handle for modulating properties such as solubility and lipophilicity, key determinants of a compound's drug-likeness.[1][2]

(S)-Piperidine-3-carboxamide hydrochloride (CAS: 1026661-43-7), the subject of this guide, is a chiral building block that embodies the potential of the piperidine scaffold. Its derivatives have demonstrated a wide range of biological activities, from inducing senescence in melanoma cells to inhibiting the proteasome in malaria parasites, highlighting the diverse therapeutic avenues that can be explored with libraries based on this core structure.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-Piperidine-3-carboxamide hydrochloride and its analogs in high-throughput screening (HTS) campaigns.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of (S)-Piperidine-3-carboxamide hydrochloride is paramount for successful HTS assay development and execution.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O[5]
Molecular Weight 164.63 g/mol [5]
CAS Number 1026661-43-7[1][5]
Appearance Solid (typically a powder)[6]
Solubility in DMSO Data not publicly available. See protocol below for determination.
Storage Store at room temperature in a dry, well-ventilated place.[7]

Protocol for Determining DMSO Solubility:

  • Objective: To determine the maximum stock concentration of (S)-Piperidine-3-carboxamide hydrochloride in Dimethyl Sulfoxide (DMSO).

  • Materials: (S)-Piperidine-3-carboxamide hydrochloride, anhydrous DMSO, vortex mixer, and a visual inspection system (e.g., microscope).

  • Procedure:

    • Prepare a series of dilutions of the compound in DMSO, starting from a high concentration (e.g., 100 mM) and performing serial dilutions.

    • Vortex each dilution thoroughly to ensure maximum dissolution.

    • Visually inspect each dilution under a microscope for the presence of undissolved precipitate.

    • The highest concentration at which no precipitate is observed is the maximum stock concentration.

  • Causality: Determining the maximal solubility is critical to prevent compound precipitation in stock solutions, which can lead to inaccurate concentrations in the final assay and unreliable results. A common starting concentration for HTS is 10 mM.

High-Throughput Screening: A Workflow Overview

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[8] A typical HTS workflow is a multi-step process designed to ensure robustness and reproducibility.


Assay_Dev [label="Assay Development & Miniaturization"]; Pilot_Screen [label="Pilot Screen (Z' > 0.5)"]; Primary_HTS [label="Primary HTS"]; Hit_ID [label="Hit Identification"]; Hit_Confirm [label="Hit Confirmation"]; Dose_Response [label="Dose-Response & Potency"]; Lead_Opt [label="Lead Optimization"];

Assay_Dev -> Pilot_Screen; Pilot_Screen -> Primary_HTS; Primary_HTS -> Hit_ID; Hit_ID -> Hit_Confirm; Hit_Confirm -> Dose_Response; Dose_Response -> Lead_Opt; }

A generalized workflow for a high-throughput screening campaign.

Case Study 1: Screening for Proteasome Inhibitors

Biological Rationale: The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins.[9][10] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins, making it an attractive target for cancer and anti-parasitic therapies.[11] Notably, piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, the causative agent of malaria.[3]


Ub [label="Ubiquitin", fillcolor="#4285F4"]; E1 [label="E1 (Activating)", fillcolor="#EA4335"]; E2 [label="E2 (Conjugating)", fillcolor="#FBBC05"]; E3 [label="E3 (Ligase)", fillcolor="#34A853"]; Target_Protein [label="Target Protein", fillcolor="#5F6368"]; PolyUb_Protein [label="Polyubiquitinated Protein", fillcolor="#5F6368"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#EA4335"]; Peptides [label="Peptides", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="(S)-Piperidine-3-carboxamide Derivative", shape=invhouse, fillcolor="#202124"];

Ub -> E1 [label=" ATP"]; E1 -> E2; E2 -> E3; E3 -> Target_Protein; Target_Protein -> PolyUb_Protein [label=" Ub"]; PolyUb_Protein -> Proteasome; Proteasome -> Peptides; Inhibitor -> Proteasome [arrowhead=tee, color="#EA4335"]; }

The Ubiquitin-Proteasome Pathway and the point of inhibition.

HTS Protocol: Biochemical Proteasome Inhibition Assay

  • Assay Principle: This is a cell-free biochemical assay that measures the chymotrypsin-like activity of the 20S proteasome using a luminogenic substrate. Inhibition of the proteasome results in a decrease in the luminescent signal.

  • Materials:

    • Purified 20S proteasome

    • Proteasome-Glo™ Chymotrypsin-Cell-Based Assay Reagent (Promega)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT)

    • 384-well white, opaque plates

    • (S)-Piperidine-3-carboxamide hydrochloride library

    • Positive control: Bortezomib

    • Negative control: DMSO

  • Procedure:

    • Prepare a stock solution of the (S)-Piperidine-3-carboxamide hydrochloride library in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate. Also include wells with positive and negative controls.

    • Add 5 µL of purified 20S proteasome (e.g., 0.5 nM final concentration) in assay buffer to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the Proteasome-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Case Study 2: Screening for Inducers of Cellular Senescence

Biological Rationale: Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stresses, including oncogene activation. Inducing senescence in cancer cells is a promising therapeutic strategy to halt tumor progression.[1] Derivatives of N-arylpiperidine-3-carboxamide have been identified through HTS as inducers of a senescence-like phenotype in human melanoma cells.[4]


Stimuli [label="Oncogenic Stress\n(e.g., BRAF V600E)\n or\n(S)-Piperidine-3-carboxamide\nDerivative", fillcolor="#4285F4"]; DDR [label="DNA Damage Response", fillcolor="#EA4335"]; p53_p21 [label="p53/p21 Pathway", fillcolor="#FBBC05"]; p16_Rb [label="p16/pRb Pathway", fillcolor="#34A853"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#5F6368"]; SASP [label="Senescence-Associated\nSecretory Phenotype (SASP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Senescence [label="Senescence", shape=octagon, fillcolor="#EA4335"];

Stimuli -> DDR; DDR -> p53_p21; DDR -> p16_Rb; p53_p21 -> Cell_Cycle_Arrest; p16_Rb -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Senescence; Senescence -> SASP; }

Key pathways involved in the induction of cellular senescence.

HTS Protocol: High-Content Screening for Senescence Induction

  • Assay Principle: This is a cell-based, image-based assay that quantifies multiple markers of senescence, including cell morphology changes and the activity of senescence-associated β-galactosidase (SA-β-gal).

  • Materials:

    • Human melanoma cell line (e.g., A375)

    • Cell culture medium and supplements

    • 384-well black, clear-bottom plates

    • (S)-Piperidine-3-carboxamide hydrochloride library

    • Positive control: Doxorubicin

    • Negative control: DMSO

    • Cellular Senescence Detection Kit (containing a fluorogenic substrate for SA-β-gal)

    • Hoechst 33342 nuclear stain

    • High-content imaging system

  • Procedure:

    • Seed A375 cells into 384-well plates and allow them to adhere overnight.

    • Treat the cells with the (S)-Piperidine-3-carboxamide hydrochloride library (e.g., at a final concentration of 10 µM), positive, and negative controls.

    • Incubate for 72 hours.

    • Add the fluorogenic substrate for SA-β-gal and incubate according to the manufacturer's instructions.

    • Stain the cells with Hoechst 33342.

    • Acquire images of each well using a high-content imaging system, capturing both the SA-β-gal and Hoechst channels.

  • Data Analysis:

    • Use image analysis software to segment the images and identify individual cells.

    • Quantify cellular features such as cell size, nuclear size, and the intensity of the SA-β-gal signal per cell.

    • Define a "senescent" phenotype based on a combination of these parameters (e.g., enlarged cell size and high SA-β-gal activity).

    • Identify "hits" as compounds that significantly increase the percentage of senescent cells compared to the negative control.

Hit Validation and Progression

The identification of a "hit" in a primary HTS is only the first step. A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further development.


Primary_Hits [label="Primary HTS Hits"]; Re-test [label="Re-test in Primary Assay"]; Orthogonal_Assay [label="Orthogonal Assay"]; Counter_Screen [label="Counter-Screen"]; SAR [label="Preliminary SAR"]; Validated_Hits [label="Validated Hits"];

Primary_Hits -> Re-test; Re-test -> Orthogonal_Assay; Orthogonal_Assay -> Counter_Screen; Counter_Screen -> SAR; SAR -> Validated_Hits; }

A workflow for the validation of hits from a primary HTS.

Key Steps in Hit Validation:

  • Re-testing: Confirmed hits from the primary screen are re-tested under the same conditions to ensure the activity is reproducible.

  • Orthogonal Assays: An orthogonal assay uses a different detection technology or principle to measure the same biological endpoint. This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) or that act through a non-specific mechanism.

  • Preliminary Structure-Activity Relationship (SAR): Analyzing the activity of structurally related compounds can provide early insights into the chemical features required for activity and can help prioritize chemical series for further investigation.

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride and its derivatives represent a valuable chemical scaffold for the discovery of novel therapeutic agents. The successful application of these compounds in high-throughput screening requires a deep understanding of their physicochemical properties, careful assay design and execution, and a robust hit validation strategy. The protocols and workflows outlined in this guide provide a framework for researchers to effectively leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

  • The Cross Talk between Cellular Senescence and Melanoma: From Molecular Pathogenesis to Target Therapies. (2022). MDPI. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]

  • Induction of cellular senescence as a novel therapeutic strategy for melanoma treatment. (2014). ScholarlyCommons. Available at: [Link]

  • (S)-Piperidine-3-carboxaMide hydrochloride. (n.d.). Chemdad. Available at: [Link]

  • The ubiquitin-proteasome pathway. In this protein degradation pathway,... (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. (2016). PubMed. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). PMC. Available at: [Link]

  • Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. (2021). PubMed. Available at: [Link]

  • Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093. (n.d.). PubChem. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). PubMed Central. Available at: [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Available at: [Link]

  • (PDF) Techniques to Induce and Quantify Cellular Senescence. (2017). ResearchGate. Available at: [Link]

  • (PDF) Induction and Validation of Cellular Senescence in Primary Human Cells. (2018). ResearchGate. Available at: [Link]

  • (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453. (n.d.). PubChem. Available at: [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (n.d.). Gaylord Chemical. Available at: [Link]

  • DMSO. (n.d.). gChem Global. Available at: [Link]

  • DMSO solubility and bioscreening. (n.d.). ResearchGate. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Topic: Validated Analytical Methods for (S)-Piperidine-3-carboxamide Hydrochloride by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

(S)-Piperidine-3-carboxamide hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its stereospecific nature is often critical for the efficacy and safety of active pharmaceutical ingredients (APIs). Consequently, robust, validated analytical methods are imperative for ensuring its chemical purity, enantiomeric integrity, and overall quality. This guide provides a comprehensive framework, including detailed protocols, for the analysis of (S)-Piperidine-3-carboxamide hydrochloride using High-Performance Liquid Chromatography (HPLC) for both assay and enantiomeric purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for trace analysis and structural confirmation. The methodologies are grounded in established principles and validated against international standards.[1][2]

Foundational Principles of Analysis

The analytical strategy for (S)-Piperidine-3-carboxamide hydrochloride must address three core physicochemical challenges:

  • High Polarity: The molecule is a salt containing amine and amide functionalities, making it highly water-soluble. This property complicates retention on traditional reversed-phase (RP) HPLC columns.[3]

  • Chirality: As a specific stereoisomer, its analysis requires a chiral stationary phase (CSP) to separate it from its corresponding (R)-enantiomer.

  • Low Volatility & Thermal Instability: The compound's salt form and polar nature make it unsuitable for direct Gas Chromatography (GC) analysis, necessitating a derivatization step to increase volatility and thermal stability.[4]

Our approach, therefore, bifurcates into two complementary techniques, each tailored to a specific analytical objective.

G cluster_input Analytical Goal cluster_methods Method Selection cluster_outputs Specific Application start Analysis of (S)-Piperidine-3-carboxamide HCl hplc HPLC Methods (Aqueous Phase Compatibility) start->hplc Purity & Assay? gcms GC-MS Method (High Sensitivity / Volatility Required) start->gcms Trace Analysis or ID Confirmation? assay Assay & Impurity Profile (Reversed-Phase HPLC) hplc->assay Quantitative Assay enantiomer Enantiomeric Purity (Chiral HPLC) hplc->enantiomer Chiral Integrity trace Trace Analysis & Structural ID (GC-MS after Derivatization) gcms->trace

Caption: Overall Analytical Strategy Workflow.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone technique for the quality control of (S)-Piperidine-3-carboxamide hydrochloride. Due to the compound's dual analytical requirements (assay and enantiomeric purity), two distinct, optimized HPLC methods are presented.

Method 1: Reversed-Phase HPLC for Assay and Chemical Purity

Causality Behind Experimental Choices: Direct analysis on a standard C18 column often results in poor or no retention for this polar analyte. To overcome this, we employ an ion-pairing agent, Heptafluorobutyric Acid (HFBA).[5] The anionic HFBA pairs with the protonated piperidinium cation, forming a less polar, neutral complex that can be effectively retained and separated on a C18 stationary phase. A Charged Aerosol Detector (CAD) is selected due to the analyte's lack of a significant UV chromophore, providing near-universal response for non-volatile analytes.[5]

Experimental Protocol: RP-HPLC

  • Equipment and Materials:

    • HPLC system with a pump, autosampler, column oven, and Charged Aerosol Detector (CAD).

    • Data acquisition and processing software.

    • Atlantis™ C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.

    • Reagents: HPLC-grade acetonitrile (ACN), water, and Heptafluorobutyric Acid (HFBA).

  • Standard and Sample Preparation:

    • Diluent: Water/Acetonitrile (90:10, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of (S)-Piperidine-3-carboxamide hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

    • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.[6]

  • Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase 0.1% HFBA in Water:Acetonitrile (90:10, v/v)Isocratic elution. HFBA acts as an ion-pairing agent to enhance retention.[5]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.
Column Temp. 40 °CImproves peak shape and ensures method robustness.[5]
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detector Charged Aerosol Detector (CAD)Universal detection for a non-chromophoric compound.
Run Time ~15 minutesSufficient to elute the main peak and any potential impurities.
  • System Suitability Testing (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. These criteria are based on USP General Chapter <621>.[7][8]

  • Analysis and Calculation:

    • Inject the Blank (Diluent), followed by the Standard and Sample solutions.

    • Calculate the assay percentage using the peak areas from the standard and sample chromatograms.

Method 2: Chiral HPLC for Enantiomeric Purity

Causality Behind Experimental Choices: To resolve enantiomers, a chiral stationary phase (CSP) is non-negotiable. Polysaccharide-based columns, such as those with immobilized amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[9][10] This method utilizes a normal-phase approach with a non-polar mobile phase (n-hexane) and a polar modifier (ethanol), which provides the necessary selectivity for enantiomeric separation on the Chiralpak IA column. UV detection is viable at a low wavelength (225 nm) where the amide bond exhibits some absorbance.[9]

Experimental Protocol: Chiral HPLC

  • Equipment and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV/PDA Detector.

    • Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent.

    • Reagents: HPLC-grade n-hexane and ethanol.

  • Standard and Sample Preparation:

    • Diluent: n-Hexane/Ethanol (70:30, v/v).

    • Racemic Standard (for method development/specificity): Prepare a solution of racemic piperidine-3-carboxamide hydrochloride in Diluent (~0.5 mg/mL).

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of (S)-Piperidine-3-carboxamide hydrochloride into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase n-Hexane:Ethanol (70:30, v/v)Normal phase elution provides optimal chiral recognition on the CSP.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and resolution.[9]
Injection Vol. 10 µL
Detector UV at 225 nmDetects the amide chromophore.[9]
Run Time ~20 minutesEnsures elution of both enantiomers with sufficient resolution.
  • System Suitability Testing (SST):

    • Inject the Racemic Standard solution.

    • Acceptance Criteria: The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0.

  • Analysis and Calculation:

    • Inject the Sample solution.

    • Calculate the percentage of the undesired (R)-enantiomer relative to the total area of both enantiomer peaks.

HPLC Method Validation Framework

All developed HPLC methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[2][11]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or the other enantiomer. (Peak purity analysis, resolution > 2.0).
Linearity Confirm a proportional relationship between concentration and detector response. (Correlation coefficient R² ≥ 0.999 over at least 5 concentrations).
Accuracy Measure the closeness of test results to the true value. (Spike-recovery study, typically 98.0% - 102.0% recovery).
Precision Assess the degree of scatter between a series of measurements. (Repeatability & Intermediate Precision, %RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±5% in mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For (S)-Piperidine-3-carboxamide hydrochloride, its application is contingent on a critical derivatization step.

Scientific Principles & Derivatization Strategy

Causality Behind Experimental Choices: Direct injection of the analyte into a hot GC inlet would lead to decomposition rather than volatilization. Derivatization is essential.[4] Silylation is a robust and common technique where active hydrogens (on the amine and amide nitrogens) are replaced with a non-polar trimethylsilyl (TMS) group.[12] We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst accelerates the reaction, ensuring complete derivatization of the sterically hindered amide group.[12] The resulting TMS-derivative is significantly more volatile and thermally stable, allowing for successful chromatographic separation and analysis by MS.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC-MS Analysis A Weigh Sample B Add Solvent (e.g., Pyridine) A->B C Add BSTFA + 1% TMCS Derivatization Reagent B->C D Vortex & Heat (e.g., 70°C for 30 min) C->D E Inject Derivatized Sample into GC-MS D->E F Data Acquisition & Analysis E->F

Caption: GC-MS Derivatization and Analysis Workflow.

Experimental Protocol: GC-MS
  • Equipment and Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine (anhydrous), and a suitable solvent like Dichloromethane (DCM).

  • Standard and Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.[12]

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

ParameterSettingRationale
Injector Temp. 280 °CEnsures rapid volatilization of the TMS-derivative.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
Oven Program Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.Temperature gradient to separate the derivative from reagent peaks and other impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural ID.
Scan Range 40 - 500 m/zCovers the expected mass range of the derivatized molecule and its fragments.
  • Data Analysis:

    • Identify the peak corresponding to the di-TMS-derivative of (S)-Piperidine-3-carboxamide.

    • Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

    • Quantification can be performed using an internal standard and by creating a calibration curve.

Conclusion

The analytical control of (S)-Piperidine-3-carboxamide hydrochloride is effectively achieved through a multi-faceted approach. Reversed-phase HPLC with an ion-pairing agent and CAD detection provides a robust method for assay and purity determination. Chiral HPLC on a polysaccharide-based CSP is essential for confirming enantiomeric integrity. For trace-level analysis or definitive structural identification, GC-MS following a validated silylation protocol is the method of choice. The implementation of these detailed protocols, underpinned by rigorous validation according to ICH and USP guidelines, will ensure the quality and consistency of this critical pharmaceutical intermediate.[1][7]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Oxford Academic, Journal of Chromatographic Science. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide. [Link]

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  • Reddit. HPLC/MS - sample preparation for a mix of polar and non-polar compounds. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • SIELC Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • SciELO. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • National Science Foundation. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • The Journal of Organic Chemistry. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Chemdad. (S)-Piperidine-3-carboxaMide hydrochloride. [Link]

  • Forensic Science Review. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • National Center for Biotechnology Information (NCBI). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents.
  • National Center for Biotechnology Information (NCBI). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

  • PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

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Application Notes and Protocols: Safe Handling and Storage of (S)-Piperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Piperidine-3-carboxamide hydrochloride is a chiral piperidine derivative that serves as a critical building block in medicinal chemistry and drug development. Its stereospecific structure is integral to the synthesis of complex, biologically active molecules, making it a valuable intermediate for researchers targeting a wide range of therapeutic areas.[1] The integrity of this compound and the safety of laboratory personnel depend directly on the implementation of rigorous handling and storage procedures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the essential properties, safety hazards, and detailed protocols for the safe handling, use, and storage of (S)-Piperidine-3-carboxamide hydrochloride to ensure experimental reproducibility and personnel safety.

Compound Identification and Properties

A foundational understanding of the compound's chemical and physical properties is the first step toward safe and effective use.

Table 1: Compound Identifiers

IdentifierValueSource(s)
CAS Number 1026661-43-7[2][3][4]
Molecular Formula C₆H₁₃ClN₂O[2][4]
Molecular Weight 164.64 g/mol [3][4]
IUPAC Name (3S)-piperidine-3-carboxamide;hydrochloride[3]
Synonyms (S)-Piperidine-3-carboxamide HCl[1][2]

Table 2: Physical and Chemical Properties

PropertyDescriptionSource(s)
Appearance Typically a white to off-white solid (powder or crystalline).
Stability Stable under recommended storage conditions.[5][6]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. Avoid dust formation and excess heat.[6]
Hygroscopicity As a hydrochloride salt, it is potentially hygroscopic. Absorption of water can impact sample weight accuracy and stability.N/A

Hazard Identification and Safety Precautions

(S)-Piperidine-3-carboxamide hydrochloride is classified as an irritant. While not acutely toxic under standard classifications, adherence to safety protocols is mandatory to prevent irritation and exposure. The GHS classification for this compound and structurally similar piperidine hydrochlorides informs the required precautions.[7][8]

Table 3: GHS Hazard Classification

CategoryDescriptionSource(s)
Pictogram [8]
Signal Word Warning [8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][8]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[7][8]
  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation. The causality lies in the compound's ability to disrupt the lipid barrier of the skin.

  • Eye Irritation (H319): This is the most significant risk. Contact with the eyes can cause serious, potentially painful irritation. Immediate and thorough rinsing is critical.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. This underscores the need for proper ventilation.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. This hierarchy minimizes the risk of exposure.

  • Engineering Controls: All handling of solid (S)-Piperidine-3-carboxamide hydrochloride must be performed in a certified chemical fume hood.[5] The fume hood contains airborne particles, preventing inhalation, which is the primary defense against respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to prevent eye contact (H319).[9]

    • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact) must be worn at all times. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contamination.[9][10]

    • Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact (H315).

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin Most Effective PPE Personal Protective Equipment (e.g., Goggles, Gloves, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for safe laboratory operations.

Protocols for Safe Handling and Use

The following protocol details the standard workflow for preparing a stock solution from the solid compound. This process is self-validating by design, with checks to ensure accuracy and safety.

Protocol 4.1: Weighing and Preparing Stock Solutions

  • Objective: To accurately weigh the solid compound and prepare a stock solution of a known concentration while minimizing exposure risk.

  • Materials:

    • (S)-Piperidine-3-carboxamide hydrochloride

    • Analytical balance

    • Weighing paper or boat

    • Spatula

    • Appropriate glassware (e.g., volumetric flask, vial)

    • Validated solvent (e.g., DMSO, Water, Methanol)

    • Vortex mixer and/or sonicator

Methodology:

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Clean the balance and the work surface inside the fume hood with 70% ethanol.

    • Place all necessary equipment (spatula, weigh boat, vial) inside the hood.

  • Weighing the Compound:

    • Place the weigh boat on the analytical balance and tare to zero.

    • Carefully transfer the desired amount of (S)-Piperidine-3-carboxamide hydrochloride from the stock bottle to the weigh boat using a clean spatula. Rationale: Perform this step slowly to prevent aerosolization of the powder.

    • Once the target weight is achieved, securely close the main stock bottle. Rationale: As a hydrochloride salt, the compound may be hygroscopic; minimizing its exposure to ambient air is crucial for maintaining its integrity.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the labeled vial or flask.

    • Using a calibrated pipette, add the calculated volume of the desired solvent to the vial.

    • Securely cap the vial.

    • Mix the solution using a vortex mixer until the solid is fully dissolved. If necessary, use a sonicator to aid dissolution. Self-Validating Step: Visually inspect the solution against a light source to ensure no solid particulates remain. A homogenous solution is critical for accurate downstream applications.

  • Post-Handling and Cleanup:

    • Dispose of the used weigh boat and any contaminated materials in the designated solid chemical waste container.

    • Wipe down the spatula and work area.

    • Remove gloves and wash hands thoroughly with soap and water.

Weighing_Workflow start Start prep Step 1: Prepare Workspace (Don PPE, In Fume Hood) start->prep weigh Step 2: Weigh Compound (Use anti-static weigh boat) prep->weigh transfer Step 3: Transfer Solid to Vial weigh->transfer add_solvent Step 4: Add Solvent transfer->add_solvent dissolve Step 5: Vortex / Sonicate add_solvent->dissolve check Is Solid Fully Dissolved? dissolve->check check->dissolve No store Step 6: Label and Store Solution check->store Yes end End store->end

Caption: Workflow for weighing and dissolving the compound.

Storage and Stability Management

Proper storage is paramount for preserving the chemical's purity and preventing degradation.

Table 4: Recommended Storage Conditions

ConditionRecommendationRationaleSource(s)
Temperature Store at controlled room temperature (15-25°C).Prevents degradation from excess heat. Some suppliers may recommend refrigerated storage for long-term stability.[8][11]
Atmosphere Store in a dry, well-ventilated place. Keep under an inert atmosphere (e.g., Argon or Nitrogen) if possible for long-term storage.As a hydrochloride salt, the compound is susceptible to moisture absorption (hygroscopicity), which can compromise sample integrity.[5][6]
Container Keep container tightly closed. Use the original supplier vial or a container made of inert material.Prevents contamination and exposure to moisture and air.[5][12]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Prevents unwanted chemical reactions that could degrade the compound or create hazardous byproducts.[6][10]

Spill and Emergency Procedures

In the event of accidental exposure or a spill, prompt and correct action is essential.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated (work within a fume hood if possible).

    • Wearing full PPE, gently sweep up the spilled solid, avoiding the creation of dust.

    • Place the material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a damp cloth, and dispose of the cloth as chemical waste.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Waste Disposal

All chemical waste, including unused compound and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be disposed of in accordance with local, state, and federal regulations.[10] Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of chemical waste down the drain.

References

  • ChemSigma. 1026661-43-7 (S)-Piperidine-3-carboxaMide hydrochloride. [Link]

  • Good-Choice-Chem. (S)-Piperidine-3-carboxamide hydrochloride 97% | CAS: 1026661-43-7. [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. [Link]

  • Acme Synthetic Chemicals. Safety Data Sheet - Piperidine. [Link]

  • PubChem. Methyl piperidine-3-carboxylate hydrochloride. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

Sources

(S)-Piperidine-3-carboxamide hydrochloride for crystallography studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystallization of (S)-Piperidine-3-carboxamide Hydrochloride for X-ray Crystallography

Authored by: A Senior Application Scientist

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals focused on obtaining high-quality single crystals of (S)-Piperidine-3-carboxamide hydrochloride suitable for X-ray diffraction studies. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1] (S)-Piperidine-3-carboxamide, in particular, serves as a critical chiral building block in the synthesis of targeted therapeutics for a range of diseases, including neurological disorders, cancer, and osteoporosis.[2][3][4]

The precise determination of the three-dimensional atomic structure through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. This guide provides a foundational understanding of crystallization principles and offers detailed, field-proven protocols to navigate the challenges of crystallizing this polar, hydrophilic hydrochloride salt.

Physicochemical Profile of (S)-Piperidine-3-carboxamide Hydrochloride

A thorough understanding of the material's properties is the first step toward designing a successful crystallization strategy. The hydrochloride salt form enhances aqueous solubility but also introduces strong ionic interactions that must be managed during crystal lattice formation.

PropertyValueSource
IUPAC Name (3S)-piperidine-3-carboxamide;hydrochlorideN/A
CAS Number 1026661-43-7[5]
Molecular Formula C₆H₁₃ClN₂O[5]
Molecular Weight 164.63 g/mol [5]
Appearance Typically a white to off-white solidGeneral Knowledge
Key Structural Features Chiral center at C3, primary amide, secondary amine (protonated as hydrochloride)[3]
Expected Intermolecular Interactions Strong N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds, N-H···O=C hydrogen bonds, van der Waals forces.[6]

The Theoretical Bedrock: Supersaturation and Nucleation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[7] The journey from a clear solution to a well-ordered crystal is governed by the principles of solubility and supersaturation, often visualized using a solubility diagram.

A solution can exist in three states:

  • Stable (Undersaturated): The solute concentration is below the solubility limit; crystals will dissolve.

  • Metastable (Supersaturated): The concentration exceeds the solubility limit but is below the point of spontaneous precipitation. This is the ideal zone for growing large, high-quality single crystals, as nucleation is controlled and growth can proceed slowly.

  • Labile (Highly Supersaturated): The concentration is so high that spontaneous, rapid nucleation occurs, often leading to a shower of microcrystals or an amorphous precipitate.[7]

The protocols described below are all designed to guide the solution into the metastable zone and maintain it there, allowing for the formation of a few nuclei that can mature into diffraction-quality crystals.

G Figure 1: Solubility-Supersaturation Diagram cluster_0 A Concentration B Temperature solubility Solubility Curve supersolubility Supersolubility Curve (Labile Zone Boundary) stable Stable Zone (Undersaturated) metastable Metastable Zone (Ideal for Crystal Growth) labile Labile Zone (Spontaneous Nucleation) cooling_start Start cooling_end cooling_start->cooling_end Slow Cooling Path evap_start Start evap_end evap_start->evap_end Evaporation Path G start Start: Near-Saturated Solution step1 Cover Vial with Parafilm start->step1 step2 Pierce with a Single Needle step1->step2 step3 Place in Vibration-Free Environment step2->step3 step4 Monitor for Crystal Growth (Days to Weeks) step3->step4 end Harvest Single Crystals step4->end

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 2: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature. [8][9]A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.

Materials:

  • (S)-Piperidine-3-carboxamide hydrochloride

  • Solvent with temperature-dependent solubility for the compound

  • Screw-cap vials or small Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Insulated container (e.g., a Dewar flask or a beaker filled with styrofoam peanuts)

Step-by-Step Methodology:

  • Preparation of a Saturated Hot Solution: Add the compound to a vial and add a minimum amount of solvent. Heat the mixture while stirring until all the solid dissolves. If it dissolves too easily, add more compound until a small amount remains undissolved at the elevated temperature. Then, add a tiny amount of solvent dropwise until the solution becomes clear again. [7]2. Slow Cooling: Tightly cap the vial and place it into an insulated container. This ensures that the cooling process is very slow, which is crucial for growing high-quality crystals. [7]3. Incubation: Allow the container to cool to room temperature undisturbed over 24-48 hours. For even slower cooling, the entire setup can be placed in a programmable oven with a slow cooling ramp.

  • Further Cooling (Optional): If no crystals form at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility. [10]Each temperature change should be gradual if possible.

  • Monitoring and Harvesting: Once crystals have formed, they should be separated from the mother liquor promptly to prevent the formation of aggregates.

Scientist's Note: Rapid cooling will shock the system into the labile zone, causing rapid precipitation of many small crystals. [10]The key to this method is ensuring the cooling rate is slow enough to keep the solution within the metastable zone for as long as possible.

G start Start: Saturated Hot Solution step1 Place Vial in Insulated Container (e.g., Dewar) start->step1 step2 Allow to Cool Slowly to Room Temperature (24-48 hours) step1->step2 step3 Optional: Transfer to 4°C, then -20°C step2->step3 end Harvest Single Crystals step3->end

Caption: Workflow for Slow Cooling Crystallization.

Protocol 3: Vapor Diffusion (Liquid-Liquid)

Vapor diffusion is one of the most successful and versatile techniques, especially when only a small amount of material is available. [11]The setup involves a small drop of the compound solution placed in a sealed chamber containing a larger reservoir of a precipitant (or "anti-solvent"). The anti-solvent is a liquid in which the compound is insoluble, but which is miscible with the compound's solvent. [12]The anti-solvent vapor slowly diffuses into the drop, reducing the solvent's capacity to dissolve the compound and thereby inducing crystallization. [12][13] Materials:

  • (S)-Piperidine-3-carboxamide hydrochloride

  • "Good" solvent (dissolves the compound, e.g., water, methanol)

  • "Bad" anti-solvent (compound is insoluble, miscible with the good solvent, and more volatile, e.g., isopropanol, acetonitrile, dioxane) [11][12]* Small inner vial (e.g., 0.5 mL) and a larger outer vial (e.g., 4 mL) with a tight-fitting cap.

Step-by-Step Methodology:

  • Prepare the Reservoir: Add the anti-solvent to the larger outer vial to a depth of about 0.5 cm.

  • Prepare the Compound Solution: In the small inner vial, dissolve the compound in a minimal amount of the "good" solvent to create a concentrated, clear solution.

  • Set up the System: Carefully place the inner vial inside the outer vial, ensuring the walls do not touch to prevent capillary action. [11]The solution level in the inner vial should be above the anti-solvent level in the outer vial.

  • Seal and Incubate: Tightly seal the outer vial. The vapor from the anti-solvent in the reservoir will slowly diffuse into the compound solution.

  • Equilibration: Over time (days to weeks), the slow ingress of the anti-solvent will reduce the solubility of the compound in the drop, leading to supersaturation and crystal growth.

  • Monitoring: Place the setup in a stable environment and monitor periodically for crystal formation in the inner vial.

Scientist's Note: The choice of solvent/anti-solvent pair is crucial. The "good" solvent should ideally be less volatile than the "bad" anti-solvent to ensure diffusion occurs in the correct direction. [11]Common pairs for polar compounds include Water/Isopropanol, Methanol/Acetonitrile, or Ethanol/Dioxane.

G cluster_0 Vapor Diffusion Setup cluster_1 Mechanism setup Outer Vial (Sealed) Reservoir of Anti-Solvent Inner Vial with Compound Solution step1 Anti-solvent vapor diffuses into the drop setup:f2->step1 Incubate (Days to Weeks) step2 Solubility of compound in the drop decreases step1->step2 step3 Solution becomes supersaturated step2->step3 step4 Nucleation and crystal growth occur step3->step4 G start Crystallization Attempt q1 What is the result after incubation? start->q1 res1 No Crystals q1->res1 Nothing res2 Oil Formed q1->res2 Oil res3 Microcrystals q1->res3 Powder res4 Good Crystals q1->res4 Single Crystals sol1 Solution is likely undersaturated. 1. Try scratching vial. 2. Add a seed crystal. 3. Evaporate some solvent. res1->sol1 sol2 Solubility is too high or supersaturation too rapid. 1. Use less soluble solvent. 2. Slow down process (cooling/evaporation). 3. Dilute slightly. res2->sol2 sol3 Nucleation rate is too high. 1. Reduce concentration. 2. Slow down process significantly. res3->sol3 end Harvest for XRD res4->end

Caption: Troubleshooting Decision Workflow.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]

  • UAB Servei de Cristal·lografia. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E80, 237-244. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Stanford University. Available at: [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820453, (3S)-piperidine-3-carboxylic acid hydrochloride. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(21), 7268. Available at: [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]

  • University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Narasegowda, R. S., et al. (2005). Nipecotic acid hydrochloride. Acta Crystallographica Section E, E61, o763–o764. Available at: [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7353. Available at: [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 935-44. Available at: [Link]

  • Lu, M., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology, 1118, 155-171. Available at: [Link]

  • Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 935-44. Available at: [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-Piperidine-3-carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yield and troubleshooting common experimental hurdles. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways to obtain (S)-Piperidine-3-carboxamide hydrochloride?

The synthesis of (S)-Piperidine-3-carboxamide hydrochloride, also known as (S)-nipecotamide hydrochloride, typically follows a multi-step route that prioritizes the preservation of stereochemistry at the C3 position. The most common strategies start from a commercially available chiral precursor, such as N-protected (S)-piperidine-3-carboxylic acid (N-protected (S)-nipecotic acid).

A general and robust pathway involves three key stages:

  • N-Protection: The secondary amine of the piperidine ring is protected, most commonly with a tert-butoxycarbonyl (Boc) group. This prevents the nucleophilic piperidine nitrogen from participating in unwanted side reactions during the subsequent amide coupling step.

  • Amide Formation (Coupling): The carboxylic acid of the N-protected precursor is activated and then reacted with an ammonia source to form the primary amide. The choice of coupling reagent is critical to achieving high yield and minimizing racemization.[1]

  • Deprotection and Salt Formation: The N-protecting group (e.g., Boc) is removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to form the final hydrochloride salt.[2][3]

An alternative reported method involves the controlled hydrolysis of racemic 3-piperidine formamide in concentrated hydrochloric acid, which can achieve both hydrolysis and chiral resolution simultaneously.[4][5]

Synthesis_Workflow Start (S)-Piperidine-3-carboxylic Acid Protect Step 1: N-Protection (e.g., (Boc)2O) Start->Protect BocProtected N-Boc-(S)-piperidine- 3-carboxylic acid Protect->BocProtected Couple Step 2: Amide Coupling (Coupling Reagent + NH3 source) BocProtected->Couple Amide N-Boc-(S)-piperidine- 3-carboxamide Couple->Amide Deprotect Step 3: Deprotection & Salt Formation (HCl) Amide->Deprotect Product (S)-Piperidine-3-carboxamide hydrochloride Deprotect->Product

Caption: General synthetic workflow for (S)-Piperidine-3-carboxamide HCl.

Q2: Why is the choice of amide coupling reagent so critical for this synthesis?

The amide coupling step is arguably the most sensitive part of the synthesis and directly impacts yield and purity.[1] The key challenges are:

  • Efficient Activation: The carboxylic acid must be converted into a highly reactive intermediate to facilitate reaction with a relatively weak nucleophile like ammonia. Inefficient activation leads to low conversion rates.

  • Preventing Racemization: The chiral center at the C3 position is susceptible to epimerization under harsh reaction conditions, especially during the activation step. Additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used with carbodiimides to suppress this side reaction.

  • Minimizing Side Reactions: Modern coupling reagents like HATU and HBTU are highly efficient but can react with the amine nucleophile to form guanidinium by-products, consuming the amine and complicating purification. The order of addition (pre-activation of the acid before adding the amine) is crucial.

Q3: What are the standard conditions for the final Boc-deprotection and salt formation step?

The Boc group is reliably cleaved under acidic conditions.[2] For the synthesis of the hydrochloride salt, the most direct method is to use a solution of hydrogen chloride (HCl) in an organic solvent. A 4M solution of HCl in 1,4-dioxane is a widely used, commercially available reagent for this purpose.[6] The reaction is typically performed at temperatures ranging from 0 °C to room temperature and is often complete within a few hours.[7] The final hydrochloride product often precipitates directly from the reaction mixture and can be isolated by filtration.

Troubleshooting Guide: Yield Optimization
Issue 1: Low or No Yield in the Amide Coupling Reaction

A low product yield is one of the most common issues in amide bond formation. A systematic approach is required to diagnose the root cause.

Potential Cause Recommended Solution & Explanation
Inadequate Carboxylic Acid Activation Solution: Ensure your coupling reagent is fresh and anhydrous. Consider switching to a more potent activating agent like HATU or PyBOP, especially if steric hindrance is a factor. Rationale: Coupling reagents are often moisture-sensitive. Older reagents may have degraded, leading to poor activation. HATU and PyBOP are generally more reactive than carbodiimides like EDCI.
Presence of Moisture Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Water will hydrolyze the activated carboxylic acid intermediate back to the starting material and can also degrade the coupling reagent itself, halting the reaction.
Incorrect Stoichiometry or Order of Addition Solution: Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine source. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine. Rationale: Pre-activation ensures the carboxylic acid is ready to react immediately upon amine addition. This is particularly important with uronium/aminium reagents (HATU, HBTU) to prevent the formation of guanidinium by-products.
Sub-optimal Reaction Temperature Solution: Most coupling reactions are run at 0 °C and allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but this should be done cautiously as it can also increase the risk of side reactions and racemization.

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Sources

(S)-Piperidine-3-carboxamide hydrochloride stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-Piperidine-3-carboxamide hydrochloride. It addresses common stability and degradation challenges encountered during experimentation, offering troubleshooting advice and preventative strategies.

I. Compound Stability Profile at a Glance

(S)-Piperidine-3-carboxamide hydrochloride is a chiral building block used in the synthesis of various pharmaceutical agents. While generally stable under standard ambient conditions, its stability can be compromised by several factors, leading to degradation and the formation of impurities. Understanding the compound's inherent stability and potential degradation pathways is crucial for ensuring the accuracy and reproducibility of experimental results.

Key Stability Considerations:

  • pH: The amide and piperidine functionalities are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to decomposition.

  • Light: As with many organic molecules, exposure to UV light may initiate photodegradation.

  • Oxidizing Agents: The piperidine ring is susceptible to oxidation.

Parameter Recommendation Rationale
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is 2-8°C.Minimizes exposure to moisture, air, and light, which can catalyze degradation reactions.
Handling Use in a well-ventilated area, preferably under a fume hood. Avoid contact with skin and eyes.The compound can be harmful if inhaled or absorbed through the skin.
Solvents Use high-purity, anhydrous solvents when preparing solutions for long-term storage.Residual water can promote hydrolysis of the amide group.

II. Troubleshooting Common Degradation Problems

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

FAQ 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis. What could be the cause?

The appearance of new peaks is a common indicator of compound degradation. The identity of the degradation product will depend on the specific stressor.

Potential Causes and Investigation Workflow:

  • Hydrolysis: The amide bond in (S)-Piperidine-3-carboxamide hydrochloride can undergo hydrolysis to form (S)-Piperidine-3-carboxylic acid and ammonia. This is more likely to occur at pH extremes.

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative degradation products.

  • Dimerization/Polymerization: Under certain conditions, piperidine derivatives can undergo self-condensation or polymerization reactions.

Troubleshooting Workflow:

G cluster_0 Hydrolysis cluster_1 Oxidation cluster_2 Thermal Stress A (S)-Piperidine-3-carboxamide B (S)-Piperidine-3-carboxylic acid A->B H₂O / H⁺ or OH⁻ C N-Oxide A->C [O] E Decomposition Products A->E Heat D Ring-Opened Products C->D Further Oxidation

Caption: Potential degradation pathways of (S)-Piperidine-3-carboxamide.

IV. References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 91-99.

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 349-356.

  • Sari, Y., & Harimurti, S. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Indonesian Journal of Pharmacy, 31(3), 163-171.

  • Gardner, J. H., & Schneider, A. K. (1951). U.S. Patent No. 2,569,510. Washington, DC: U.S. Patent and Trademark Office.

  • Zotova, O. A., et al. (2007). Thermal oxidative degradation of polyacroleinoximes. Chemistry for Sustainable Development, 15(1), 75-80.

  • Deadman, B. J., et al. (2016). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 12, 2336-2345.

  • Saini, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Pharmaceutical and Biomedical Analysis, 198, 113994.

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture (Doctoral dissertation, The University of Texas at Austin).

  • Cole-Parmer. (2010). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6649-6662.

  • Tveit, H. G., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(4), 1038-1051.

  • Plouffe, D. M., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 65(13), 8963-8980.

  • Kumar, A., & Singh, A. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 18(16), 1357-1383.

  • Kucuk, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(1), 24-33.

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.

  • Singh, R., & Rehman, Z. U. (2015). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 115-135.

  • Chemdad. (n.d.). (S)-Piperidine-3-carboxamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Poupin, P., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Lee, H., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 3(10), 836-840.

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(19), 6598.

  • Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Technical Support Center: Optimizing (S)-Piperidine-3-carboxamide Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: (S)-Piperidine-3-carboxamide hydrochloride is primarily documented in scientific literature as a chiral building block or a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1][2] Direct in vivo studies evaluating its own therapeutic efficacy are not widely published. This guide, therefore, provides a comprehensive framework for optimizing the in vivo dosage of a novel compound, using (S)-Piperidine-3-carboxamide hydrochloride as a working example. The principles and protocols outlined here are broadly applicable to early-stage in vivo characterization of new chemical entities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have when beginning to work with a novel compound like (S)-Piperidine-3-carboxamide hydrochloride in an in vivo setting.

Question 1: What is the known biological activity of (S)-Piperidine-3-carboxamide and its derivatives?

Answer: While (S)-Piperidine-3-carboxamide hydrochloride itself is a synthetic intermediate, the core piperidine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in many bioactive compounds.[2] Research into its derivatives has revealed significant biological activities, providing a rationale for investigating similar structures. For example:

  • Anticancer Properties: Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, highlighting their antiproliferative potential.[3][4]

  • Anti-Osteoporosis Potential: A series of piperidine-3-carboxamide derivatives were synthesized and evaluated as potent inhibitors of Cathepsin K, a key enzyme involved in bone resorption, suggesting applications in treating osteoporosis.[5]

  • Platelet Aggregation Inhibition: Detailed structure-activity relationship (SAR) studies have identified piperidine-3-carboxamides as inhibitors of human platelet aggregation.[6]

These findings suggest that the core scaffold can be a starting point for developing drugs targeting a range of diseases. Any direct in vivo study of the title compound would be exploratory, aimed at discovering its inherent biological functions.

Question 2: I have no in vivo data. Where do I begin to select a starting dose?

Answer: Establishing a starting dose is a critical first step that balances the potential for efficacy with safety. The process is multi-faceted and should not rely on a single data point.

  • Literature Review (Surrogate Compounds): Search for in vivo studies on compounds with high structural similarity. Pay close attention to the dose ranges, routes of administration, and observed toxicities. While not a direct equivalent, this provides a scientifically grounded starting ballpark.

  • In Vitro Data Extrapolation: If you have in vitro data (e.g., IC50 or EC50 values from cell-based assays), these can be cautiously used. However, there is no direct formula to convert in vitro potency to an in vivo dose. This data is more useful for ranking compound potency than for defining a specific dose. A common, albeit rough, starting point is to aim for plasma concentrations in vivo that are 10-100 times the in vitro EC50.

  • Dose Range Finding Study: The most reliable method is to perform an initial dose range-finding or Maximum Tolerated Dose (MTD) study in a small number of animals. This is the foundational experiment for all subsequent in vivo work.

Question 3: How should I formulate (S)-Piperidine-3-carboxamide hydrochloride for injection?

Answer: Proper formulation is critical for ensuring accurate dosing and bioavailability. The "hydrochloride" salt form of the compound is designed to improve aqueous solubility.

  • Vehicle Selection: Start with the simplest vehicle possible. For a hydrochloride salt, sterile water for injection or sterile 0.9% saline are the first choices.

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test. Determine the concentration at which the compound fully dissolves in your chosen vehicle at room temperature.

  • Co-solvents (If Necessary): If solubility is insufficient in simple aqueous vehicles, a co-solvent system may be required. Common systems include a small amount of DMSO (e.g., <10%) diluted with saline or polyethylene glycol (PEG). Causality: The organic solvent helps dissolve the compound, while the aqueous component ensures it is tolerable for injection. Always run a "vehicle-only" control group in your experiments to ensure the vehicle itself has no biological effect.

  • pH and Sterility: Check the pH of the final formulation to ensure it is within a physiologically tolerable range (typically pH 6.5-8.0). The solution must be sterile-filtered (e.g., using a 0.22 µm syringe filter) before administration.

Question 4: What are the potential safety and toxicity concerns with piperidine-based compounds?

  • Acute Toxicity: Piperidine has moderate acute oral toxicity in rats, with LD50 values ranging from 133 to 740 mg/kg.[7] It is classified as toxic by inhalation and can cause severe skin burns and eye damage.

  • Handling Precautions: Due to the potential for irritation and toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or chemical fume hood.

  • In Vivo Monitoring: The first in vivo studies, particularly the MTD study, must include rigorous monitoring for clinical signs of toxicity, such as weight loss, changes in posture or activity, ruffled fur, and signs of irritation at the injection site.

Part 2: Troubleshooting In Vivo Experimental Issues

This guide addresses specific problems researchers may encounter during their studies.

Issue / Observation Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
1. High variability in responses within the same treatment group. Animal-to-Animal Variation: Inherent biological differences exist in any animal population.Inconsistent Administration: Variations in injection volume, speed, or location (e.g., IP vs. true intraperitoneal).Formulation Instability: Compound may be precipitating out of solution over time.Increase Sample Size (n): A larger 'n' per group improves statistical power and helps to average out individual biological variations.Standardize Procedures: Ensure all technicians are trained on the exact same administration protocol. For subcutaneous injections, use a consistent location. For intraperitoneal, ensure the injection is in the correct quadrant.Prepare Fresh Formulations: Prepare the dosing solution fresh each day. If you must store it, visually inspect for precipitation before each use and vortex thoroughly.
2. Lack of therapeutic efficacy at tested doses. Insufficient Dose: The selected doses may be below the therapeutic window.Poor Pharmacokinetics (PK): The compound may have a very short half-life, being cleared from circulation before it can exert its effect.Low Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or distribution.Conduct a Dose-Escalation Study: Systematically increase the dose until an effect is observed or until signs of toxicity appear (the MTD). This is the most direct way to address this issue.[8][9]Perform a Pilot PK Study: Administer a single dose and collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze plasma concentrations to determine key parameters like Cmax (peak concentration) and half-life (t½). This will inform the required dosing frequency.Consider Alternative Routes: If bioavailability is an issue with one route (e.g., oral), consider a route with more direct systemic exposure, such as intravenous (IV) or intraperitoneal (IP).
3. Observed toxicity or adverse effects (e.g., weight loss, lethargy). Dose is Too High: The administered dose exceeds the Maximum Tolerated Dose (MTD).Vehicle Toxicity: The solvent or vehicle used for formulation may be causing adverse effects, especially at higher volumes or concentrations (e.g., DMSO).Off-Target Effects: The compound may have unintended biological activities.Establish the MTD: If not already done, an MTD study is essential to define the upper limit of safe dosing. Subsequent efficacy studies should use doses at or below the MTD.Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle on the same schedule as the treated groups. This definitively separates vehicle effects from compound effects.Dose De-escalation: Reduce the dose in subsequent cohorts to a level that does not produce overt toxicity and re-evaluate for efficacy.
4. Formulation is cloudy or precipitates upon preparation or injection. Poor Solubility: The compound's concentration exceeds its solubility limit in the chosen vehicle.Incorrect pH: The pH of the solution may have shifted, causing the compound (especially a salt) to fall out of solution.Temperature Effects: Solubility can be temperature-dependent. A solution prepared warm may precipitate when cooled to room temperature.Re-evaluate Solubility: Perform serial dilutions to find the true solubility limit. Do not dose a suspension unless it is part of the experimental design and properly characterized.Use Co-solvents: Introduce a small, validated amount of a co-solvent like DMSO, PEG300, or Tween 80 to improve solubility.Adjust pH: Carefully adjust the pH of the vehicle to a range where the compound is most soluble, while remaining physiologically safe.Prepare at Room Temperature: Ensure all components are at room temperature before mixing and administration.

Part 3: Key Experimental Protocols

These protocols provide a self-validating framework for systematic dosage optimization.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of (S)-Piperidine-3-carboxamide hydrochloride that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select the appropriate species and strain (e.g., C57BL/6 mice) relevant to the intended efficacy study.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control and at least three escalating dose levels of the compound.

  • Dose Selection:

    • Start with a low dose (e.g., 1-5 mg/kg), informed by literature on similar compounds or in vitro data.

    • Escalate subsequent doses, for example, by a factor of 2x or 3x (e.g., 5, 15, 45 mg/kg). This logarithmic spacing is more efficient for covering a wide dose range.[9]

  • Administration: Administer the compound via the intended route (e.g., IP, SC, PO) daily for 5-14 days.

  • Monitoring (Self-Validation): Record the following parameters daily:

    • Body Weight: A weight loss of >15-20% is a common sign of significant toxicity.

    • Clinical Observations: Note any changes in appearance, posture, or behavior (e.g., lethargy, piloerection). Use a standardized scoring sheet for consistency.

    • Mortality: Record any deaths.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss and where adverse clinical signs are transient and reversible.

Protocol 2: Dose-Response Efficacy Study

Objective: To determine the relationship between the dose of the compound and its therapeutic effect, and to identify the optimal effective dose (ED).

Methodology:

  • Animal Model: Use the same animal model in which a disease or phenotype can be measured (e.g., a tumor-bearing mouse model).

  • Group Allocation:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 0.25x MTD)

    • Group 3: Medium Dose (e.g., 0.5x MTD)

    • Group 4: High Dose (e.g., 1.0x MTD)

    • (Optional) Group 5: Positive Control (a known effective drug)

  • Sample Size: Use a sufficient number of animals per group (typically n=8-12) to achieve statistical power.

  • Administration: Dose animals according to a predetermined schedule based on PK data or the MTD study duration.

  • Efficacy Readout (Self-Validation): Measure the primary efficacy endpoint at predefined times. This must be a quantitative measure, such as:

    • Tumor volume

    • Expression of a target biomarker

    • A behavioral score

  • Data Analysis: Plot the dose (on a log scale) against the measured response. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to calculate key parameters like the ED50 (the dose that produces 50% of the maximal effect).[8]

Part 4: Visualization & Data Presentation

Diagrams

// Connections Lit -> MTD [label="Inform Starting Dose"]; MTD -> DefineMTD [label="Observe Toxicity"]; DefineMTD -> DoseSelect [label="Set Upper Limit"]; DoseSelect -> Efficacy; Efficacy -> ED50 [label="Measure Effect"]; ED50 -> PK [label="Inform Dose for PK"]; PK -> Regimen [label="Inform Frequency"]; Regimen -> Final; } DOT Caption: Workflow for In Vivo Dose Optimization.

G Start Problem: Lack of In Vivo Efficacy CheckDose Is the dose high enough? (i.e., near the MTD) Start->CheckDose CheckPK Is the compound reaching the target at sufficient levels? CheckDose->CheckPK Yes Sol_Dose Solution: Conduct dose escalation study up to the MTD. CheckDose->Sol_Dose No CheckTarget Is the compound engaging the biological target in vivo? CheckPK->CheckTarget Yes Sol_PK Solution: 1. Conduct PK study. 2. Adjust dosing frequency or route. CheckPK->Sol_PK No / Unknown Sol_Target Solution: 1. Conduct PD study (biomarkers). 2. Re-evaluate mechanism of action. CheckTarget->Sol_Target No / Unknown

Data Tables

Table 1: Example Design for an MTD Study

GroupCompoundDose (mg/kg)RouteNMonitoring Parameters
1Vehicle (Saline)0IP5Daily Body Weight, Clinical Signs
2(S)-Piperidine-3-carboxamide HCl10IP5Daily Body Weight, Clinical Signs
3(S)-Piperidine-3-carboxamide HCl30IP5Daily Body Weight, Clinical Signs
4(S)-Piperidine-3-carboxamide HCl90IP5Daily Body Weight, Clinical Signs

Table 2: Example Design for a Dose-Response Efficacy Study in a Xenograft Model

GroupCompoundDose (mg/kg)RouteNPrimary Endpoint
1Vehicle (Saline)0IP10Tumor Volume (mm³)
2(S)-Piperidine-3-carboxamide HCl20 (0.25x MTD)IP10Tumor Volume (mm³)
3(S)-Piperidine-3-carboxamide HCl40 (0.5x MTD)IP10Tumor Volume (mm³)
4(S)-Piperidine-3-carboxamide HCl80 (1.0x MTD)IP10Tumor Volume (mm³)

References

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(S)-Piperidine-3-carboxamide hydrochloride common experimental artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common experimental artifacts encountered when working with this chiral building block. Our goal is to equip you with the expertise to anticipate, identify, and resolve common challenges, ensuring the integrity and success of your experiments.

I. Compound Stability and Handling

(S)-Piperidine-3-carboxamide hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry.[1] Its hydrochloride salt form is intended to improve properties like solubility. However, like many amine hydrochlorides, it is susceptible to certain handling and storage issues.

Frequently Asked Questions (FAQs): Stability and Handling

Q1: My vial of (S)-Piperidine-3-carboxamide hydrochloride appears clumpy and difficult to weigh accurately. What is the likely cause?

A1: The most probable cause is the hygroscopic nature of the compound. Amine hydrochloride salts readily absorb moisture from the atmosphere, leading to clumping and affecting the accuracy of weighing.

Troubleshooting Protocol:

  • Proper Storage: Always store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).

  • Inert Atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture.

  • Drying Before Use: If moisture absorption is suspected, the compound can be dried in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours. Always perform a small-scale test to ensure thermal stability before drying the entire batch.

Q2: I am observing degradation of my compound in aqueous solution over time. What factors could be at play?

A2: The stability of (S)-Piperidine-3-carboxamide hydrochloride in aqueous solution is highly dependent on pH and temperature. The amide functionality can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, to yield (S)-piperidine-3-carboxylic acid.

Troubleshooting Protocol:

  • pH Control: For optimal stability, prepare aqueous solutions in a buffered system, ideally close to neutral pH (6.5-7.5), unless the experimental conditions dictate otherwise.

  • Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid storing aqueous solutions for extended periods.

  • Temperature Management: Store stock solutions at low temperatures (2-8 °C) and bring to room temperature only before use. For long-term storage, consider aliquoting and freezing at -20 °C or below. Be mindful of freeze-thaw cycles which can also promote degradation.

II. Analytical Troubleshooting

Accurate analytical characterization is paramount. Below are common artifacts and issues observed in HPLC, NMR, and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC) Artifacts

Q3: I am observing significant peak tailing in my reversed-phase HPLC analysis of (S)-Piperidine-3-carboxamide hydrochloride. What are the common causes and solutions?

A3: Peak tailing for basic compounds like piperidines is a frequent issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Workflow for HPLC Peak Tailing:

HPLC_Tailing start Peak Tailing Observed cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Sample Solvent Mismatch start->cause3 cause4 Column Void/Contamination start->cause4 solution1a Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) cause1->solution1a Protonates silanols, reduces interaction solution1b Use a Low-pH Stable, End-capped Column cause1->solution1b Minimizes available silanols solution2 Reduce Injection Concentration/Volume cause2->solution2 Prevents saturation of stationary phase solution3 Dissolve Sample in Mobile Phase cause3->solution3 Ensures proper peak focusing solution4 Use Guard Column / Replace Column cause4->solution4 Protects analytical column

Caption: Troubleshooting decision tree for HPLC peak tailing.

Detailed Protocol for Mitigating Peak Tailing:

  • Mobile Phase Modification: The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is a common and effective solution.[2] This protonates the residual silanol groups, minimizing their interaction with the protonated piperidine nitrogen.

  • Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups. For robust methods, consider columns with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to improve peak shape for basic analytes.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase. To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are likely overloading the column.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[3] Dissolving the sample in a stronger solvent can cause peak distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Artifacts

Q4: The peaks in my ¹H NMR spectrum of (S)-Piperidine-3-carboxamide hydrochloride are broad, especially the N-H and amide protons. Is this normal?

A4: Yes, broad peaks for N-H protons (both on the piperidine ring and the carboxamide) are common. This can be due to several factors:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals.

  • Proton Exchange: The N-H protons can exchange with residual water or other acidic protons in the NMR solvent (e.g., D₂O, DMSO-d₆). This exchange can be pH and temperature-dependent.

  • Conformational Dynamics: The piperidine ring exists in a dynamic equilibrium of chair conformations. If the rate of this interconversion is on the NMR timescale, it can lead to broadened signals.

Troubleshooting and Interpretation:

ArtifactPotential CauseRecommended Action
Broad N-H and Amide Peaks Proton exchange with residual water.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The exchangeable N-H peaks should diminish or disappear.
Broad Piperidine Ring Protons Conformational exchange.Acquire the spectrum at a lower temperature. This may slow down the conformational exchange enough to resolve the individual axial and equatorial protons.
Baseline Distortion Intense residual solvent peak.Utilize solvent suppression techniques (e.g., presaturation or WATERGATE).[4] Ensure proper baseline correction during processing.
Mass Spectrometry (MS) Artifacts

Q5: What are the expected fragmentation patterns for (S)-Piperidine-3-carboxamide hydrochloride in ESI-MS/MS?

A5: In positive mode Electrospray Ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this precursor ion will likely reveal characteristic fragmentation pathways.

Expected Fragmentation Pathways:

MS_Fragmentation Parent [M+H]⁺ Frag1 Loss of NH₃ (Amide) Parent->Frag1 Neutral loss Frag2 Ring Opening/α-Cleavage Parent->Frag2 Characteristic of piperidines Frag3 Loss of H₂O (if hydrated) Parent->Frag3 If hygroscopic

Caption: Common MS/MS fragmentation pathways.

Common Fragments and Their Origins:

  • [M+H - NH₃]⁺: Loss of ammonia from the primary carboxamide group is a common fragmentation pathway for amides.[5]

  • α-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom within the piperidine ring is a dominant fragmentation pathway for piperidine derivatives. This leads to the formation of stable iminium ions.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.

III. Synthetic Impurities and Artifacts

The purity of (S)-Piperidine-3-carboxamide hydrochloride is highly dependent on the synthetic route employed. Understanding potential impurities is key to troubleshooting unexpected experimental outcomes.

Q6: What are the most likely impurities I might find in my sample?

A6: The impurity profile can vary, but common culprits include:

  • (R)-enantiomer: The opposite enantiomer is the most critical impurity to consider, especially in stereoselective assays. Its presence can arise from incomplete resolution during synthesis or racemization under harsh reaction conditions (e.g., strong base or high heat).

  • Starting Materials: Unreacted starting materials, such as (S)-Piperidine-3-carboxylic acid or its activated esters, may be present.

  • Reagents and Byproducts: Reagents used in the amide coupling step (e.g., HATU, HOBt) and their byproducts can be difficult to remove completely.[6]

  • Solvent Adducts: Residual solvents from purification may form adducts with the compound.

Protocol for Impurity Identification:

  • Chiral HPLC: A validated chiral HPLC method is essential to determine the enantiomeric excess (e.e.) and quantify the amount of the (R)-enantiomer.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying and quantifying both starting materials and reaction byproducts.

  • ¹H NMR: Careful integration of the ¹H NMR spectrum can reveal the presence of residual solvents and other organic impurities.

References

  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (3S)-piperidine-3-carboxamide hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Al-Tahaineh, A. M. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1087-1097. Retrieved from [Link]

  • PubMed Central. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • PubMed Central. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (1987). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (1994). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. Retrieved from [Link]

  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Retrieved from [Link]

  • SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

  • White Rose eTheses Online. (2003). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (2003). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

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Technical Support Center: Enhancing Assay Sensitivity for (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the assay sensitivity of (S)-Piperidine-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired levels of detection for this and structurally similar compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these analytical hurdles.

I. Understanding the Challenge: Why is (S)-Piperidine-3-carboxamide Hydrochloride Difficult to Detect?

(S)-Piperidine-3-carboxamide hydrochloride is a chiral small molecule that possesses a secondary amine and a carboxamide functional group. A primary obstacle in its sensitive detection via standard High-Performance Liquid Chromatography (HPLC) methods is the lack of a significant UV-absorbing chromophore in its structure.[1] This inherent chemical property results in a poor response with commonly used UV-Vis detectors, leading to low sensitivity and difficulty in quantifying trace amounts of the analyte.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the analysis of (S)-Piperidine-3-carboxamide hydrochloride and provides actionable solutions.

FAQ 1: My HPLC-UV signal for (S)-Piperidine-3-carboxamide hydrochloride is very low or non-existent. What is the primary cause and what are my options?

Answer: The most likely reason for a weak or absent signal is the compound's lack of a UV chromophore. To address this, you have two main strategies:

  • Chemical Derivatization: Introduce a UV-active or fluorescent tag to the molecule.

  • Alternative Detection Methods: Employ a detector that does not rely on the analyte's chromophoric properties.

The following sections will delve into these options in detail.

Troubleshooting: Low Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
High Baseline Noise - Ensure the use of high-purity, HPLC, or LC-MS grade solvents to minimize background signal.[2] - Check for contaminated mobile phase components or buffer salts that may have UV absorbance.[3] - Degas the mobile phase properly to prevent bubble formation in the detector flow cell.
Analyte Degradation - Prepare fresh samples and standards. Analyte degradation can lead to a reduced peak signal and the appearance of impurity peaks.[4]
Suboptimal Wavelength - While the compound has poor UV absorbance, ensure you are monitoring at the wavelength of maximum, albeit weak, absorbance. A wavelength scan of a concentrated standard can help determine this.

III. Strategy 1: Enhancing Detectability through Chemical Derivatization

Chemical derivatization involves reacting the (S)-Piperidine-3-carboxamide hydrochloride with a labeling agent to attach a chromophore or fluorophore, thereby significantly increasing its response to UV or fluorescence detectors. This is a robust and widely used technique for analyzing compounds with primary and secondary amine groups.[5]

dot

Caption: General workflow for pre-column derivatization.

FAQ 2: Which derivatization reagent is suitable for (S)-Piperidine-3-carboxamide hydrochloride?

Answer: Several reagents are effective for derivatizing secondary amines. Two common and effective choices are Dansyl Chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly stable and intensely fluorescent N-dansyl-sulfonamide adducts. This allows for detection in the picomole to femtomole range and improves chromatographic retention on reversed-phase columns.

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Also reacts with primary and secondary amines to create a derivative with strong UV absorbance and fluorescence.

Detailed Protocol: Derivatization with Dansyl Chloride

This protocol is a general guideline and may require optimization for your specific application.

Reagents and Materials:

  • (S)-Piperidine-3-carboxamide hydrochloride standard and sample solutions

  • Dansyl Chloride solution (e.g., 50 mM in acetonitrile). Prepare fresh.[6]

  • Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8).[6]

  • Quenching solution (e.g., 10% ammonium hydroxide).

  • HPLC grade acetonitrile, methanol, and water.

  • Microcentrifuge tubes or a 96-well plate.

Procedure:

  • Sample Preparation: Dissolve the sample in an appropriate solvent, such as a mixture of acetonitrile and water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the freshly prepared Dansyl Chloride/carbonate-bicarbonate buffer (1:1 ratio).[6]

    • Add 25 µL of your sample or standard solution.[6]

    • Mix thoroughly by vortexing.

    • Incubate the mixture. Common conditions range from room temperature for 30-60 minutes to elevated temperatures (e.g., 60°C) for a shorter duration.[6][7] The optimal time and temperature should be determined experimentally.

  • Quenching:

    • Add a small volume (e.g., 7.5 µL) of the quenching solution to the reaction mixture to consume any excess Dansyl Chloride.

  • Analysis:

    • The derivatized sample is now ready for HPLC analysis.

HPLC Conditions for Dansyl Derivatives:

Parameter Recommendation
Column C8 or C18 reversed-phase column.
Mobile Phase A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile.
Detection Fluorescence Detector (e.g., Excitation: 324 nm, Emission: 559 nm) or UV Detector (e.g., 254 nm).[7]
Troubleshooting Derivatization
Problem Potential Cause Solution
Low/No Derivatization Incorrect pH. The reaction requires alkaline conditions (pH 9.5-10.5) to deprotonate the amine.Verify the pH of the reaction buffer.
Reagent degradation.Prepare fresh Dansyl Chloride solution for each experiment.[6]
Multiple Peaks Incomplete reaction or side reactions.Optimize reaction time and temperature. Ensure proper quenching of excess reagent.
Instability of the derivative.Analyze the sample promptly after derivatization. FMOC derivatives can have limited stability at certain pH values.

IV. Strategy 2: Alternative Detection Methods

If derivatization is not desirable due to added complexity or potential for side reactions, alternative HPLC detectors can be employed.

dot

Caption: Decision tree for detection strategies.

FAQ 3: What is Charged Aerosol Detection (CAD) and is it suitable for my analyte?

Answer: Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte.[8][9] It is an excellent choice for non-chromophoric compounds like (S)-Piperidine-3-carboxamide hydrochloride. The principle involves nebulizing the column eluent, drying the droplets to form analyte particles, charging these particles, and then measuring the charge with a sensitive electrometer.[10]

Advantages of CAD:

  • Universal Detection: Detects any non-volatile and many semi-volatile analytes.[6][10]

  • High Sensitivity: Often provides better sensitivity than other universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD).[8][9]

  • Good Precision and Wide Dynamic Range. [9]

Optimizing CAD for (S)-Piperidine-3-carboxamide Hydrochloride
Parameter Optimization Strategy
Mobile Phase Quality Use high-purity, MS-grade solvents and volatile additives (e.g., formic acid, ammonium formate). Non-volatile impurities will create a high background signal.[2]
Evaporation Temperature This setting needs to be optimized to ensure efficient volatilization of the mobile phase without losing the analyte. A systematic evaluation of different temperatures is recommended.[1]
Power Function Value (PFV) The CAD response can be non-linear. The PFV is a setting that can be adjusted to linearize the detector's response, which is crucial for accurate quantification.[1][11]
Inverse Gradient To achieve a more uniform response across a gradient elution, an inverse gradient of a non-volatile additive can be employed post-column.[2]
FAQ 4: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS)?

Answer: Yes, LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of (S)-Piperidine-3-carboxamide hydrochloride. The secondary amine on the piperidine ring can be readily protonated, making it amenable to positive mode electrospray ionization (ESI).

V. Sample Preparation for Enhanced Sensitivity

Effective sample preparation is crucial for improving assay sensitivity by concentrating the analyte and removing interfering matrix components.

FAQ 5: What sample preparation techniques are recommended for trace analysis?

Answer: For concentrating small, polar analytes like (S)-Piperidine-3-carboxamide hydrochloride from complex matrices (e.g., plasma, urine), Solid-Phase Extraction (SPE) is a highly effective technique.

General SPE Protocol (Cation Exchange):

  • Conditioning: Condition a strong cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample (pH adjusted to be acidic to ensure the analyte is protonated).

  • Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences, followed by water to remove salts.

  • Elution: Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Liquid-Liquid Extraction (LLE) can also be employed. By adjusting the pH of the aqueous sample to be basic, the analyte can be deprotonated and extracted into an organic solvent. Back-extraction into an acidic aqueous phase can further purify and concentrate the analyte.

VI. Chiral Separation Considerations

As (S)-Piperidine-3-carboxamide hydrochloride is a chiral molecule, it may be necessary to confirm its enantiomeric purity.

FAQ 6: How can I perform a chiral separation of my compound?

Answer: Chiral separation can be achieved using specialized chiral HPLC columns. These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based chiral columns are often a good starting point for this type of molecule. Alternatively, derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral reversed-phase column.

VII. General HPLC Troubleshooting for Piperidine Compounds

Troubleshooting: Peak Tailing

Basic compounds like (S)-Piperidine-3-carboxamide hydrochloride can exhibit peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups on the stationary phase.[8][12]

Potential Cause Solution
Silanol Interactions - Use a lower pH mobile phase (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce interaction.[8] - Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites. - Use a column with high-purity silica and effective end-capping.
Column Overload Inject a lower concentration of the sample.
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion.[3]

VIII. References

  • BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. BenchChem.

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.

  • Agilent Technologies. (2012). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.

  • Thermo Fisher Scientific. Charged Aerosol Detection Bibliography. Thermo Fisher Scientific.

  • He, L., et al. (2020). Targeted quantification of amino acids by dansylation. Bio-protocol, 10(15), e3701.

  • Ye, L., et al. (2019). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC North America, 37(7), 464-473.

  • Thermo Fisher Scientific. (2022). Top 5 Tips to Quickly Supercharge Your Charged Aerosol Detector (CAD). Thermo Fisher Scientific.

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Changes in Sensitivity. Zendesk.

  • ResearchGate. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.

  • Li, W., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 536-543.

  • ResearchGate. (2005). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.

  • ResearchGate. (2006). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. ResearchGate.

  • Mogaddam, M. R. A., et al. (2021). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. Scientific Reports, 11(1), 1-11.

  • National Center for Biotechnology Information. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central.

  • MDPI. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI.

  • Stoll, D. R. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America, 38(12), 612-616.

  • ResearchGate. (2021). (PDF) Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. ResearchGate.

  • Lindegardh, N., et al. (2001). Automated solid-phase extraction method for the determination of piperaquine in plasma by peak compression liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 761(2), 277-285.

  • ACS Publications. (2023). Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Analytical Chemistry.

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

  • Dong, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(14), 2689-2695.

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8235-8245.

  • National Center for Biotechnology Information. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.

  • BenchChem. (2025). A Comparative Guide to Chiral Separation Techniques for Benzylpiperidines. BenchChem.

  • ResearchGate. (2014). Derivatization of polymyxins using FMOC - Cl?. ResearchGate.

  • Chen, Y. F., et al. (2012). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of Food and Drug Analysis, 20(4), 863-868.

  • ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate.

  • National Center for Biotechnology Information. (2023). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. PubMed Central.

  • ResearchGate. (2001). (PDF) Automated Solid-Phase Extraction Method for the Determination of Piperaquine in Plasma by Peak Compression Liquid Chromatography. ResearchGate.

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343.

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 5-Butyl-2-methylpiperidine for Analytical Purposes. BenchChem.

Sources

Technical Support Center: (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-Piperidine-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for mitigating common side reactions encountered during its use. As Senior Application Scientists, we have compiled this guide to ensure your experiments are both successful and efficient.

I. Understanding the Molecule: A Chemist's Perspective

(S)-Piperidine-3-carboxamide hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals.[1][2][3][4] The stereochemistry at the C3 position is often crucial for biological activity, making the mitigation of any side reaction that affects this chiral center of paramount importance.[2][5] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it ideal for storage and handling.[6] However, the need to neutralize the salt to the free base for many common reactions, such as amide coupling, introduces specific challenges that this guide will address.

II. Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Racemization/Epimerization at the C3 Position

Question: I am observing a loss of enantiomeric purity in my product after a coupling reaction with (S)-Piperidine-3-carboxamide. What is causing this, and how can I prevent it?

Answer:

The loss of enantiomeric purity at the C3 position is likely due to epimerization, the conversion of the (S)-enantiomer to its (R)-enantiomer, resulting in a racemic or near-racemic mixture. This is a significant issue as the biological activity of your final compound may be dependent on a single enantiomer.

Root Cause Analysis:

Epimerization at the C3 position of the piperidine ring can be induced under certain reaction conditions, particularly when the piperidine nitrogen is deprotonated to the free base. The likely mechanism involves the formation of an enamine intermediate under basic conditions, which can then be protonated from either face, leading to racemization. Elevated temperatures can exacerbate this issue.[7]

Mitigation Strategies:

To preserve the stereochemical integrity of your molecule, careful control of reaction parameters is essential.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the piperidine hydrochloride in situ. Diisopropylethylamine (DIPEA) is a common choice. Avoid strong bases or an excess of a weaker base, which can promote enamine formation.

  • Temperature Control: Perform the coupling reaction at low temperatures. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to minimize epimerization.[8]

  • Order of Addition & Pre-activation: This is a critical step. Instead of adding all reagents at once, pre-activate your carboxylic acid with the coupling reagent for a short period (5-10 minutes) before the addition of the (S)-Piperidine-3-carboxamide and base. This minimizes the time the free piperidine is exposed to basic conditions before it reacts.

Experimental Protocol: Epimerization-Free Amide Coupling

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and a suitable coupling reagent (e.g., HATU, 1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Stir the solution at 0°C for 5-10 minutes to allow for the formation of the activated ester.

  • In a separate flask, dissolve (S)-Piperidine-3-carboxamide hydrochloride (1.1 eq) and DIPEA (1.2 eq) in the same anhydrous solvent.

  • Slowly add the piperidine/base solution to the pre-activated carboxylic acid solution at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

Workflow for Mitigating Epimerization

cluster_prep Preparation cluster_activation Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (1.0 eq) Pre_activation Pre-activate at 0°C (5-10 min) Carboxylic_Acid->Pre_activation Coupling_Reagent Coupling Reagent (1.05 eq) Coupling_Reagent->Pre_activation Solvent1 Anhydrous Solvent Solvent1->Pre_activation Coupling Combine at 0°C, then warm to RT Pre_activation->Coupling Add Amine/Base Solution Slowly Piperidine (S)-Piperidine-3-carboxamide HCl (1.1 eq) Piperidine->Coupling Base DIPEA (1.2 eq) Base->Coupling Solvent2 Anhydrous Solvent Solvent2->Coupling Product Product with High Enantiomeric Purity Coupling->Product

Caption: Workflow for epimerization-free amide coupling.

Guanidinylation Side Reaction with Uronium/Aminium-based Coupling Reagents

Question: I am using HATU as a coupling reagent and I see an unexpected side product with a mass corresponding to my piperidine starting material plus a guanidinium group. What is happening?

Answer:

This is a known side reaction with uronium/guanidinium-based coupling reagents like HATU and HBTU.[9] The piperidine, acting as a nucleophile, can attack the guanidinium moiety of the coupling reagent itself, leading to the formation of a guanidinylated piperidine byproduct. This side reaction consumes your starting material and can complicate purification.

Mitigation Strategies:

  • Stoichiometry Control: Avoid using a large excess of the coupling reagent. Use a stoichiometric amount or a minimal excess (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid. The side product is often formed after the desired amide bond formation is complete, by the reaction of the remaining coupling reagent with the amine.

  • Order of Addition: As with preventing epimerization, pre-activating the carboxylic acid with the coupling reagent is crucial. This allows for the formation of the active ester and reduces the concentration of free coupling reagent available to react with the piperidine.

  • Alternative Coupling Reagents: If guanidinylation remains a persistent issue, consider using a phosphonium-based coupling reagent such as PyBOP or a carbodiimide-based reagent like EDC in combination with an additive like OxymaPure.

Hydrolysis of the Carboxamide

Question: I am concerned about the stability of my compound in aqueous solutions during workup or for biological assays. How stable is the carboxamide group to hydrolysis?

Answer:

The carboxamide group of (S)-Piperidine-3-carboxamide is generally stable under neutral pH conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Stability Profile:

ConditionStabilityPotential Product
Neutral pH (6-8) Generally Stable-
Acidic pH (<4) Increased hydrolysis rate with heating(S)-Piperidine-3-carboxylic acid
Basic pH (>10) Increased hydrolysis rate with heating(S)-Piperidine-3-carboxylate salt

Recommendations:

  • Workup: During aqueous workup, maintain the pH as close to neutral as possible. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

  • Biological Assays: For biological assays in aqueous buffers, ensure the pH of the stock solution and the final assay solution is within a stable range. Long-term storage of aqueous solutions is not recommended without prior stability studies.

Dimer Formation

Question: I am observing a higher molecular weight impurity in my reaction. Could this be a dimer of (S)-Piperidine-3-carboxamide?

Answer:

While less common than other side reactions, dimerization is a possibility, especially under certain conditions. The most likely dimer would form through the intermolecular reaction of the piperidine amine of one molecule with the carboxamide of another, though this is generally unfavorable. Oxidative dimerization has also been reported for some piperidine derivatives, but this typically requires specific oxidizing agents.[10][11]

Potential Causes and Mitigation:

  • High Concentrations: Running reactions at very high concentrations may favor intermolecular reactions.

  • Activated Intermediates: Certain reactive intermediates could potentially facilitate dimerization.

  • Mitigation:

    • Work at appropriate dilutions.

    • Ensure efficient stirring to avoid localized high concentrations of reagents.

    • Use analytical techniques such as LC-MS to identify the mass of the impurity and NMR to elucidate its structure to confirm if it is a dimer.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store (S)-Piperidine-3-carboxamide hydrochloride?

A1: The hydrochloride salt is the most stable form for long-term storage. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.

Q2: How do I convert the hydrochloride salt to the free base?

A2: The free base can be generated by dissolving the hydrochloride salt in a suitable solvent and adding a base to neutralize the HCl. A common procedure is to dissolve the salt in water, basify with a base like sodium bicarbonate or a mild solution of sodium hydroxide to a pH of 9-10, and then extract the free base with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. However, for most coupling reactions, in situ neutralization with a base like DIPEA is preferred to avoid isolating the potentially less stable free base.

Q3: What analytical techniques are recommended for monitoring reactions and checking the purity of products derived from (S)-Piperidine-3-carboxamide?

A3: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): For rapid reaction monitoring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To monitor the consumption of starting materials and the formation of the desired product and any byproducts, identified by their mass-to-charge ratio.

  • Chiral HPLC/SFC: Essential for determining the enantiomeric purity of your final product. This is crucial to confirm that no racemization has occurred.[12][13][14]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation of the final product and any isolated impurities.

Q4: Can I use (S)-Piperidine-3-carboxamide hydrochloride in peptide synthesis?

A4: Yes, it can be used as a building block in peptide synthesis. However, all the precautions mentioned in this guide, particularly regarding the prevention of epimerization and guanidinylation, are highly relevant in the context of solid-phase or solution-phase peptide synthesis.[9][15][16][17][18]

IV. Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is a valuable chiral building block, and a thorough understanding of its reactivity is key to its successful application. By carefully controlling reaction conditions, particularly the choice of base, temperature, and order of addition of reagents, the common side reactions of epimerization and guanidinylation can be effectively mitigated. This guide provides a foundation for troubleshooting and optimizing your synthetic procedures. Should you have further questions, please do not hesitate to contact our technical support team.

V. References

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. [Link]

  • Diastereoselective epimerization of morpholine, piperazine, and piperidine derivatives via photoredox catalysis. ResearchGate. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • A kind of preparation method of (S)-3-piperidine carboxylic acid. Google Patents.

  • RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT. Google Patents.

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • (3S)-piperidine-3-carboxamide hydrochloride. PubChem. [Link]

  • Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. ResearchGate. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chiral analysis. Wikipedia. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • (S)-Piperidine-3-carboxaMide hydrochloride. Nine Chongqing Chemdad Co. ,Ltd. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Lewis acids and bases. Wikipedia. [Link]

  • Instability of the hydrochloride salts of cathinone derivatives in air. PubMed. [Link]

  • A low-epimerizing peptide coupling reagent based on the rearrangement of a carboxylic-sulfonic mixed anhydride. Semantic Scholar. [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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Technical Support Center: (S)-Piperidine-3-carboxamide Hydrochloride - Protocol Optimization and Troubleshooting for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (S)-Piperidine-3-carboxamide hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals utilizing this chemical scaffold in cell-based assays. (S)-Piperidine-3-carboxamide serves as a critical chiral building block for synthesizing more complex pharmaceutical agents, including those targeting cancer and neurological disorders.[1][2] Derivatives have shown significant promise as inducers of cellular senescence and as inhibitors of Poly(ADP-ribose)polymerase (PARP).[3][4]

This guide provides foundational knowledge, adaptable protocols, and in-depth troubleshooting solutions to help you navigate the complexities of your experiments and ensure the generation of robust, reproducible data.

Section 1: Foundational Knowledge & Preparation (FAQs)

This section addresses the most common initial questions regarding the handling and application of (S)-Piperidine-3-carboxamide hydrochloride.

Q1: What is (S)-Piperidine-3-carboxamide hydrochloride, and what are the known mechanisms of action for its derivatives?

(S)-Piperidine-3-carboxamide is a chiral heterocyclic compound (Molecular Formula: C₆H₁₂N₂O).[1] The hydrochloride salt form generally enhances its stability and solubility in aqueous solutions. The core piperidine scaffold is a key component in many bioactive molecules.[2] While the base compound is primarily a synthetic intermediate, its derivatives have demonstrated distinct and potent biological activities through several mechanisms:

  • Induction of Cellular Senescence: Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in cancer cells, such as human melanoma (A375), leading to a potent anti-proliferative effect.[3][5] This is a therapeutic strategy aimed at halting cancer cell division rather than inducing immediate cell death. The S-configuration of the piperidine ring is crucial, showing significantly higher activity than the R-configuration or the racemic mixture.[3]

  • PARP Inhibition: More complex derivatives, such as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib/MK-4827), are potent inhibitors of PARP-1 and PARP-2.[4] This mechanism is particularly effective in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to synthetic lethality.

  • General Cytotoxicity: Various other derivatives have demonstrated broad cytotoxic effects against a range of cancer cell lines, though the specific mechanisms can vary.[6][7]

Q2: How should I properly dissolve and store (S)-Piperidine-3-carboxamide hydrochloride for cell culture experiments?

Proper handling of the compound is the first step toward reproducible results.

  • Solubility: The hydrochloride salt is generally soluble in water and polar organic solvents. For cell culture applications, creating a concentrated stock solution in a sterile solvent like Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS) is recommended. A typical stock concentration is 10-50 mM.

  • Storage:

    • Solid Form: Store the powder at room temperature or as recommended by the supplier, protected from moisture.[8]

    • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.

  • Causality: Why is this important? Repeated freeze-thaw cycles can lead to compound precipitation and degradation, altering the effective concentration in your experiments. Using a high-concentration stock in DMSO minimizes the final solvent concentration in your cell culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5% (v/v).

Q3: What is a good starting concentration range for my initial experiments?

The optimal concentration is highly cell line-dependent and endpoint-dependent. Always perform a dose-response experiment to determine the IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration) in your specific model system.

Experimental GoalTypical Starting Range (for derivatives)Key Considerations
Inducing Senescence 0.1 µM - 20 µMSenescence is a slow process; requires longer incubation times (e.g., 72-96 hours).[3]
PARP Inhibition 1 nM - 1 µMPotency is high; effects can be observed within 24-48 hours.[4]
General Cytotoxicity 0.5 µM - 100 µMA broad range is needed to capture the full dose-response curve for an IC₅₀ calculation.[6]
Section 2: Protocol Design & Workflow Visualization

This section provides a generalized, adaptable protocol for assessing the biological activity of (S)-Piperidine-3-carboxamide derivatives. The inclusion of appropriate controls makes this a self-validating system.

Core Protocol: Assessing Cell Viability and Senescence
  • Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

    • Expert Insight: Seeding density is critical. Too few cells may lead to poor signal, while over-confluent cells can exhibit contact inhibition, masking the anti-proliferative effects of the compound.

  • Compound Preparation: Prepare serial dilutions of your compound from the stock solution in complete cell culture medium. Also prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin at 37 nM for senescence in A375 cells).[3]

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the compound dilutions, vehicle, or positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours for viability/senescence).

  • Endpoint Analysis:

    • For Viability (IC₅₀): Use an MTT or similar metabolic assay to quantify cell viability. Read the absorbance according to the manufacturer's protocol.

    • For Senescence (EC₅₀): Perform a Senescence-Associated β-Galactosidase (SA-β-gal) assay. This involves fixing the cells and incubating them with a staining solution at pH 6.0. Senescent cells will stain blue.

  • Data Analysis: Calculate the percentage of viable or senescent cells relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀/EC₅₀ values using non-linear regression.

Experimental Workflow Diagram

G A 1. Cell Seeding (e.g., 96-well plate) C 3. Cell Treatment (Administer dilutions to cells) A->C B 2. Prepare Serial Dilutions (Compound, Vehicle, Positive Control) B->C D 4. Incubation (e.g., 24-96 hours) C->D E 5a. Viability Assay (e.g., MTT, CellTiter-Glo®) D->E F 5b. Phenotypic Assay (e.g., SA-β-gal, Apoptosis Marker) D->F G 6. Data Acquisition & Analysis (Calculate IC50 / EC50) E->G F->G

Caption: General workflow for testing (S)-Piperidine-3-carboxamide derivatives.

Section 3: Troubleshooting Common Experimental Issues

Problem Area 1: Efficacy & Potency

Q: I am not observing the expected phenotype (e.g., senescence, apoptosis) in my cells. Why?

  • Cell Line Specificity: The response is highly cell-line dependent. A derivative effective in A375 melanoma cells may be inactive in a breast cancer cell line.[3] Ensure the chosen cell line is appropriate for the compound's known mechanism (e.g., use BRCA-mutant cells for PARP inhibitors).[4]

  • Incubation Time: Phenotypes like senescence take time to develop. An anti-proliferative effect might be visible at 48 hours, but the classic enlarged, flattened morphology and SA-β-gal staining may require 72-96 hours or longer.[3]

  • Compound Stability: Ensure your stock solution is fresh and has been stored correctly. If the compound is unstable in aqueous media, its effective concentration will decrease over a long incubation period. Consider replenishing the media with fresh compound every 48 hours for long-term assays.

Q: The IC₅₀/EC₅₀ value in my assay is much higher than reported in the literature. What are the potential causes?

  • Serum Protein Binding: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules, reducing their bioavailable concentration. If a publication used 5% FBS and your protocol uses 10%, you may need a higher total concentration to achieve the same free-drug level.

  • Cell Density and Passage Number: High cell density can reduce the effective concentration per cell. Furthermore, cell lines at high passage numbers can undergo genetic drift, altering their sensitivity to drugs. Always use cells within a consistent, low passage number range.

  • Assay Endpoint: Different viability assays measure different cellular processes (e.g., metabolic activity vs. membrane integrity). An MTT assay might yield a different IC₅₀ value than a trypan blue exclusion assay. Ensure your method aligns with the literature you are comparing against.

Problem Area 2: Cytotoxicity & Off-Target Effects

Q: I'm observing widespread, non-specific cytotoxicity even at low concentrations. How can I troubleshoot this?

  • Solvent Toxicity: First, run a vehicle-only control with the highest concentration of DMSO used in your experiment. If you see toxicity in the vehicle control, your DMSO concentration is too high.

  • Compound Purity: Impurities from the synthesis process can be highly toxic. Verify the purity of your compound batch, ideally via methods like HPLC or NMR.

  • Off-Target Effects: The compound may have unintended biological targets in your specific cell line.[9][10] This is a complex issue but can be investigated using broader profiling assays or by comparing activity in related cell lines (e.g., a cell line with and without the target protein).

Q: How can I differentiate between the desired biological effect (e.g., senescence) and general toxicity?

This is a critical validation step. A truly senescent phenotype is characterized by growth arrest without widespread cell death.

MethodSenescenceNecrotic Cytotoxicity
Morphology Cells become enlarged, flattened, and vacuolated.[3]Cells round up, detach, and lyse.
SA-β-gal Assay Positive (blue staining at pH 6.0).Negative.
Membrane Integrity Intact (e.g., negative for Propidium Iodide).Compromised (e.g., positive for PI or LDH release).
Proliferation Marker Decreased (e.g., low Ki-67 staining).Absent in dead cells.

Problem Area 3: Mechanistic & Pathway Analysis

Q: How can I confirm that observed cell death is due to apoptosis, especially when using a PARP inhibitor derivative?

Apoptosis is a specific, programmed form of cell death characterized by the activation of caspase enzymes.[11]

  • Western Blotting: This is the gold standard. Probe cell lysates for:

    • Cleaved Caspase-3: Caspase-3 is an executioner caspase. Its cleavage from the pro-form (inactive) to the active form is a hallmark of apoptosis.[12][13]

    • Cleaved PARP: PARP is a substrate of active Caspase-3. During apoptosis, PARP is cleaved from its full-length form (~116 kDa) into two fragments (~89 kDa and ~24 kDa).[14] This cleavage is a classic indicator of apoptosis.

  • Flow Cytometry: Use Annexin V/Propidium Iodide staining. Apoptotic cells will be Annexin V positive and PI negative (early) or positive (late), distinguishing them from necrotic cells (Annexin V negative, PI positive).

Potential Apoptotic Signaling Pathway

G cluster_0 Cellular Stress / DNA Damage cluster_1 Apoptosome Formation & Caspase Activation cluster_2 Execution of Apoptosis Compound PARP Inhibitor Derivative (e.g., Niraparib) PARP PARP Inhibition Compound->PARP DNA_Damage Accumulation of DNA Single-Strand Breaks PARP->DNA_Damage prevents repair Casp9 Pro-Caspase-9 -> Active Caspase-9 DNA_Damage->Casp9 triggers Casp3 Pro-Caspase-3 -> Active Caspase-3 Casp9->Casp3 activates Cleaved_PARP PARP -> Cleaved PARP Casp3->Cleaved_PARP cleaves Apoptosis Apoptosis (Cell Death) Cleaved_PARP->Apoptosis

Caption: Pathway from PARP inhibition to Caspase-3 mediated apoptosis.

Section 4: Cell Line-Specific Considerations

The following table summarizes reported data for derivatives of (S)-Piperidine-3-carboxamide in specific, well-characterized cell lines to guide your experimental design.

Cell LineCancer TypeCompound TypeEndpointReported Value (EC₅₀ / IC₅₀)Reference
A375 Human MelanomaN-arylpiperidine-3-carboxamide (S-isomer)Senescence Induction (EC₅₀)0.04 µM - 0.27 µM[3]
A375 Human MelanomaN-arylpiperidine-3-carboxamide (S-isomer)Anti-proliferation (IC₅₀)0.03 µM - 0.88 µM[3]
BRCA-1 deficient e.g., Breast, Ovarian2-phenyl-2H-indazole-7-carboxamide (MK-4827)Anti-proliferation (CC₅₀)10 nM - 100 nM[4]
BRCA-2 deficient e.g., Breast, Ovarian2-phenyl-2H-indazole-7-carboxamide (MK-4827)Anti-proliferation (CC₅₀)10 nM - 100 nM[4]
References
  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Spencer, S. L., & Sorger, P. K. (1997). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 94(25), 13884-13889. [Link]

  • Asadollahi-Nik, A., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(11), 3196. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 1-15. [Link]

  • Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(12), 2533-2539. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Gulevich, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Jahan, S., et al. (2014). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1325-1331. [Link]

  • Reactome. (n.d.). Activation of caspase-3. Retrieved January 19, 2026, from [Link]

  • Hardy, J. A., et al. (2022). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. Biochemistry, 61(18), 2005-2017. [Link]

  • Gasiunas, G., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Nature Biotechnology, 39(1), 24-31. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]

Sources

(S)-Piperidine-3-carboxamide hydrochloride troubleshooting mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Piperidine-3-carboxamide Hydrochloride

A Guide to Mass Spectrometry Fragmentation and Troubleshooting

Welcome to the technical support guide for the analysis of (S)-Piperidine-3-carboxamide hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry to characterize this compound. Here, we will delve into its expected fragmentation patterns and provide in-depth, field-proven troubleshooting advice for common issues encountered during LC-MS analysis.

Core Compound Characteristics

Before troubleshooting, it's essential to know the expected behavior of your analyte. (S)-Piperidine-3-carboxamide is a polar molecule, and its hydrochloride salt form dictates several aspects of its analysis.

PropertyValueImplication for MS Analysis
Chemical Formula C₆H₁₃ClN₂O---
Molecular Weight (HCl Salt) 164.63 g/mol ---
Molecular Weight (Free Base) 128.17 g/mol This is the mass used for calculating the protonated molecule.
Expected [M+H]⁺ (Free Base) m/z 129.18 The primary ion to look for in a full scan under positive ESI.
Key Functional Groups Secondary Amine (Piperidine), Primary AmideThe basic piperidine nitrogen is readily protonated in ESI+. The amide is a key site for fragmentation.

Expected Mass Spectrum & Fragmentation

Under typical positive mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), you should anticipate the following ions.

Ion DescriptionTheoretical m/zFragmentation PathwayCommon Cause / Observation
Protonated Molecule [M+H]⁺ 129.18 Precursor IonShould be the target ion for MS/MS experiments.
Loss of Ammonia [M+H-NH₃]⁺ 112.15 Neutral loss of NH₃ (17.03 Da) from the carboxamide group.Often the most intense fragment ion (base peak) in the MS/MS spectrum. This is a characteristic fragmentation for primary amides.[1]
Acylium Ion [M+H-NH₃-C₂H₄]⁺ 84.14 Subsequent loss of ethylene (28.05 Da) from the piperidine ring.A common fragmentation pathway for piperidine rings involving ring cleavage.
Piperidinyl Cation 85.15 Cleavage of the C-C bond between the ring and the carboxamide group.Less common under soft ESI conditions but possible at higher collision energies.
Predicted Fragmentation Pathway

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments Precursor [M+H]⁺ m/z 129.18 Frag1 [M+H-NH₃]⁺ m/z 112.15 Precursor->Frag1 - NH₃ (17.03 Da) Frag2 Acylium Fragment m/z 84.14 Frag1->Frag2 - C₂H₄ (28.05 Da) caption Predicted MS/MS fragmentation pathway.

Troubleshooting Guide & FAQs

This section addresses the most common challenges in a direct question-and-answer format.

Q1: I don't see my precursor ion at m/z 129.18, but I see a strong signal at m/z 112.15. What's happening?

Answer: You are likely observing in-source fragmentation . This phenomenon occurs when the analyte fragments within the ion source before it reaches the mass analyzer.[2][3][4] The energy in the source is high enough to cause the characteristic loss of ammonia, making the fragment ion appear as the "parent" ion.

Causality & Solution: In-source fragmentation is primarily caused by excessive energy being applied to the analyte during the desolvation and ionization process.[2][5]

Protocol: Minimizing In-Source Fragmentation

  • Reduce Source Voltages: Gradually decrease the fragmentor or cone voltage. These parameters control the acceleration of ions in the intermediate pressure region of the source, and lowering them reduces the energy of collisions.[2][3]

  • Lower Source Temperature: High temperatures can provide enough thermal energy to break labile bonds.[2] Reduce the gas temperature in 25°C increments to find a balance between efficient desolvation and analyte stability.

  • Optimize Mobile Phase: Highly acidic or aggressive mobile phase conditions can sometimes promote instability. If using methanol, consider switching to acetonitrile, which can be less protic and lead to gentler ionization.[6]

  • Check for a Dirty Source: A contaminated ion source can lead to unstable electric fields and promote fragmentation.[6] If other solutions fail, follow the manufacturer's protocol for cleaning the ion source components.

Q2: My spectrum is noisy and I see multiple peaks, such as m/z 151.16 and 167.16. What are these?

Answer: You are observing adduct ions , specifically sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Adduct formation is common in ESI and occurs when an ion (like Na⁺) associates with your neutral molecule.[7][8]

  • [M(free base) + Na]⁺ = 128.17 + 22.99 = 151.16 m/z

  • [M(free base) + K]⁺ = 128.17 + 39.10 = 167.27 m/z

Causality & Solution: These adducts form when stray alkali metal ions are more abundant or compete more effectively for the analyte than protons (H⁺).[9] The source of these ions can be glassware, reagents, solvents, or even the sample matrix itself.[9][10]

Protocol: Reducing Adduct Formation

  • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.

  • Incorporate an Acid: Add a proton source to the mobile phase to favor [M+H]⁺ formation. 0.1% formic acid is standard and highly effective.[9][11]

  • Avoid Glassware: If possible, use polypropylene or other plastic vials and containers, as glass can leach sodium ions.[10][12]

  • Clean the System: If adducts persist, flush the entire LC system and mass spectrometer with a cleaning solution recommended by the manufacturer to remove salt buildup.

Q3: My chromatographic peak is broad, fronting, or splitting. How can I improve the peak shape?

Answer: Poor peak shape for a polar compound like (S)-Piperidine-3-carboxamide is almost always a chromatographic issue, not a mass spectrometer problem. This molecule is highly polar and will behave poorly on standard reversed-phase columns (like C18) under high organic conditions.[13][14]

Causality & Solution: The analyte has very little retention on non-polar stationary phases and may elute near the solvent front, interacting poorly with the column.[13] Furthermore, the injection solvent can have a dramatic effect on peak shape if it is much stronger than the initial mobile phase conditions.[15][16]

Protocol: Improving Chromatography for Polar Amines

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for retaining and separating very polar compounds.[17][18][19] A bare silica, amide, or cyano-based column is a good starting point.[19][20]

  • Optimize the Reversed-Phase Method (If HILIC is not an option):

    • Use a "Polar-Embedded" or "Aqua" C18 Column: These columns are designed to better retain polar analytes.

    • Start with a Low Organic Mobile Phase: Begin your gradient at 100% aqueous (e.g., 0.1% formic acid in water) to maximize retention.[14]

    • Match Injection Solvent: Dissolve your sample in the initial mobile phase (or a weaker solvent). Injecting in a high-organic solvent like 100% acetonitrile will cause severe peak distortion.[16]

  • Check for Column Degradation: If using a silica-based column, operating at a high pH can dissolve the silica, creating a void at the head of the column and causing split peaks.[16][21] Ensure your mobile phase pH is compatible with your column's specifications.

Troubleshooting Workflow

G Start Problem Observed Q1 No Precursor Ion (m/z 129.2)? Dominant Fragment (m/z 112.1)? Start->Q1 Q2 Unexpected High-Mass Ions? (e.g., m/z 151.2, 167.2) Start->Q2 Q3 Poor Peak Shape? (Broad, Fronting, Split) Start->Q3 Q1->Q2 No Sol1 In-Source Fragmentation - Lower Source Voltage - Lower Gas Temperature Q1->Sol1 Yes Q2->Q3 No Sol2 Adduct Formation - Add 0.1% Formic Acid - Use Plastic Vials - Use LC-MS Grade Solvents Q2->Sol2 Yes Sol3 Chromatographic Issue - Switch to HILIC Column - Match Injection Solvent - Use Polar-Embedded RP Column Q3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End caption Logical workflow for troubleshooting common MS issues.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • Chirita, R., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Available from: [Link]

  • Alvarenga, N. L., Biapa, N., & Ferreira, M. J. U. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 580-588. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

  • LinkedIn. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Published July 2, 2023. Available from: [Link]

  • CHROMacademy. Controlling Na and K Adducts in LC-MS. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Klink, F. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available from: [Link]

  • Chromatography Forum. ESI ionization: How to avoid in-source fragmentation. Published January 19, 2015. Available from: [Link]

  • Agilent. A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Published January 17, 2019. Available from: [Link]

  • LCGC North America. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Published August 26, 2014. Available from: [Link]

  • Lu, W., & Rabinowitz, J. D. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical chemistry, 88(11), 5657-5660. Available from: [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. Published May 27, 2022. Available from: [Link]

  • High Resolution Mass Spectrum of Piperidine. Analytical Chemistry, 37(13), 1747-1748. Available from: [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society, 87(13), 2926-2932. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • ResearchGate. (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Published June 1, 2020. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Updated August 29, 2023. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Digital Mass Spectrometry. Understanding Electrospray Ionization (ESI) Difficulties. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • SCIEX. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Published September 9, 2024. Available from: [Link]

  • Chromatography Online. LC Troubleshooting. Published May 13, 2025. Available from: [Link]

  • LCGC International. Tips for Electrospray Ionization LC–MS. Published January 1, 2021. Available from: [Link]

  • van Breemen, R. B., & De Leoz, M. L. A. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 31(3), 285-297. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • lecture 3-Fragmentation patterns - principles of mass spectrometric analysis. Published April 20, 2008. Available from: [Link]

  • Chemdad Co., Ltd. (S)-Piperidine-3-carboxaMide hydrochloride. Available from: [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. Available from: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 89-102.e9. Available from: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating Novel NAMPT Inhibitors: A Comparative Framework for (S)-Piperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of NAMPT in Cellular Energetics and Disease

Nicotinamide phosphoribosyltransferase (NAMPT) stands as a pivotal enzyme in cellular metabolism. It is the rate-limiting step in the salvage pathway that recycles nicotinamide back into nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for hundreds of redox reactions and a substrate for critical signaling proteins like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] Given its central role, dysregulation of NAMPT activity is implicated in numerous pathologies, including cancer, metabolic disorders, and inflammatory diseases, making it a high-value target for therapeutic intervention.[1][2][3]

A multitude of small molecule inhibitors have been developed to target NAMPT, demonstrating potent anti-tumor effects in preclinical models by depleting cellular NAD+ pools, which in turn cripples cellular energy production and triggers apoptosis.[4][5] Among the vast chemical space of potential inhibitors, heterocyclic scaffolds like piperidine carboxamides are frequently explored in medicinal chemistry for their favorable pharmacological properties.[6]

This guide focuses on (S)-Piperidine-3-carboxamide hydrochloride , a chiral building block whose efficacy as a direct NAMPT inhibitor is not yet extensively documented in publicly available literature. The objective of this document is therefore twofold: first, to establish a robust framework for experimentally determining the efficacy of this, or any, novel compound against NAMPT; and second, to provide the necessary context for this evaluation by comparing the generated data against well-characterized, potent NAMPT inhibitors. We will use two widely cited benchmark inhibitors, FK866 (Daporinad) and GMX1778 (CHS-828) , as the gold standards for comparison.[2][7]

This document provides the detailed experimental methodologies required to generate the necessary data, explains the scientific rationale behind protocol design, and presents the established efficacy of benchmark compounds to provide a clear performance landscape.

Comparative Landscape: Establishing the Benchmark

To properly evaluate a novel compound, its performance must be measured against established standards. FK866 and GMX1778 are two of the most potent and extensively studied NAMPT inhibitors, having both entered clinical trials.[2] Their biochemical potency, typically expressed as the half-maximal inhibitory concentration (IC50), sets the bar for new chemical entities.

CompoundTargetReported IC50 (Biochemical Assay)Key Characteristics
(S)-Piperidine-3-carboxamide HCl NAMPTTo Be Determined (TBD)Chiral piperidine carboxamide scaffold.
FK866 (Daporinad) NAMPT~0.09 nM - 1.60 nM[7]Highly potent, non-competitive (with respect to nicotinamide) inhibitor. Extensively studied.[7]
GMX1778 (CHS-828) NAMPT< 25 nM[7]Potent, competitive inhibitor.[7]

Table 1: Comparative efficacy of benchmark NAMPT inhibitors. The primary goal of the subsequent experimental protocols is to populate the "TBD" value for the compound of interest.

Mechanism of Action: Visualizing the NAD+ Salvage Pathway

NAMPT's role is best understood visually. It catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMN adenylyltransferases (NMNATs). Inhibition of NAMPT breaks this cycle, leading to a catastrophic decline in cellular NAD+ levels.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP->ADP+PPi NMNAT NMNATs NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Consumption NAD+ Consuming Enzymes (PARPs, Sirtuins, etc.) NAD->Consumption Consumption->NAM Recycle Inhibitor (S)-Piperidine-3-carboxamide HCl FK866, GMX1778 Inhibitor->NAMPT

Caption: The NAD+ Salvage Pathway and the point of NAMPT inhibition.

Experimental Protocols for Efficacy Determination

The following protocols are designed to be self-validating systems, providing the necessary steps to determine the biochemical potency and cellular activity of a test compound like (S)-Piperidine-3-carboxamide hydrochloride.

Protocol 1: In Vitro Biochemical NAMPT Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified NAMPT and its inhibition by the test compound. It is a coupled-enzyme assay where the product of the NAMPT reaction (NMN) is converted to NAD+, which is then used to generate a fluorescent signal.

Causality Behind Experimental Choices:

  • Coupled Reaction: A direct measurement of NMN is complex. By coupling its production to NAD+ and then to a fluorescent NADH-mediated reaction, we create a continuous and highly sensitive readout that is directly proportional to NAMPT activity.[8]

  • Fluorescence Detection: Fluorescence offers superior sensitivity compared to absorbance, allowing for the use of lower enzyme concentrations and the detection of highly potent inhibitors. The 340 nm excitation and 460 nm emission wavelengths are characteristic of NADH.[8]

  • Pre-incubation: Incubating the enzyme with the inhibitor before adding the substrates allows the inhibitor to bind to its target, ensuring an accurate measurement of its potency, especially for slow-binding inhibitors.[9]

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A 1. Prepare Reagents: - Assay Buffer - NAMPT Enzyme - Substrates (NAM, PRPP, ATP) - Test Compound Dilutions B 2. Add NAMPT Enzyme to 'Positive Control' & 'Test' wells A->B C 3. Add Assay Buffer to 'Blank' wells B->C D 4. Add Test Compound (or vehicle) to 'Test' wells C->D E 5. Pre-incubate for 30 min at RT to allow inhibitor binding D->E F 6. Prepare & Add Master Mix (Substrates + Coupling Enzymes) E->F G 7. Incubate for 2 hours at 30°C F->G H 8. Read Fluorescence (Ex: 340 nm, Em: 460 nm) G->H I 9. Subtract 'Blank' from all readings H->I J 10. Normalize data to 'Positive Control' (0% inhibition) and 'Blank' (100% inhibition) I->J K 11. Plot % Inhibition vs. [Compound] and fit to a dose-response curve to calculate IC50 J->K

Caption: Workflow for the biochemical NAMPT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant human NAMPT enzyme in assay buffer to a final concentration of ~20-50 ng/µL.[9] Keep on ice.

    • Prepare substrate stocks: 400 µM Nicotinamide (NAM), 800 µM PRPP, 400 µM ATP.

    • Prepare a serial dilution of (S)-Piperidine-3-carboxamide hydrochloride in the assay buffer (e.g., from 100 µM to 1 pM). Also prepare dilutions for FK866 as a positive control inhibitor.

  • Assay Plate Setup (96-well black plate):

    • Blank Wells: Add 10 µL of assay buffer (no enzyme).

    • Positive Control Wells (100% activity): Add 10 µL of diluted NAMPT enzyme.

    • Test Compound Wells: Add 10 µL of diluted NAMPT enzyme.

  • Inhibitor Addition:

    • Add 5 µL of assay buffer (or vehicle, e.g., DMSO if used) to Blank and Positive Control wells.

    • Add 5 µL of each respective serial dilution of the test compound or FK866 to the Test Compound wells.

    • Gently mix and incubate the plate at room temperature for 30 minutes.

  • Reaction Initiation:

    • Prepare a Master Mix containing the substrates and coupling enzymes. For each reaction, this will typically include NAM, PRPP, ATP, NMNAT, alcohol dehydrogenase, and ethanol in the assay buffer. Commercial kits provide a pre-made reaction mix.[8]

    • Add 35 µL of the Master Mix to all wells to start the reaction. The final volume is 50 µL.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 2 hours, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_PositiveControl))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based NAD+ Level Quantification Assay

This assay determines the functional consequence of NAMPT inhibition within a living system by measuring the depletion of total cellular NAD+.

Causality Behind Experimental Choices:

  • Acid/Base Extraction: NAD+ and its reduced form, NADH, are labile. Extraction with acid degrades NADH while preserving NAD+, whereas extraction with base degrades NAD+ while preserving NADH.[10] This differential stability is exploited to measure each component of the NAD+/NADH pool separately.[11] For inhibitor studies, measuring total NAD (NAD+ + NADH) or just the NAD+ fraction after acid extraction is typically sufficient.

  • Enzymatic Cycling: The core of the assay is an enzymatic cycling reaction. An enzyme (e.g., alcohol dehydrogenase) continually cycles between oxidizing a substrate and reducing NAD+ to NADH, which then reduces a probe (like resazurin or WST-1) to produce a colored or fluorescent product.[12][13] This cycling amplifies the signal, allowing for the detection of picomole amounts of NAD+.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of (S)-Piperidine-3-carboxamide hydrochloride (and control inhibitors) for 24-72 hours. This duration is critical to allow for NAD+ turnover and depletion.

  • NAD+ Extraction:

    • Remove the culture medium and wash the cells once with cold PBS.

    • Add 100 µL of NAD+ Extraction Buffer (typically a strong acid like 0.5 M perchloric acid) to each well to lyse the cells and stabilize NAD+.[14]

    • Incubate on ice for 10-15 minutes.

    • Neutralize the extract by adding a Neutralization Buffer (e.g., a solution of K2CO3) until the pH is between 7 and 8.[14]

    • Centrifuge the plate to pellet the cell debris.

  • NAD+ Quantification (Enzymatic Cycling):

    • Transfer 20 µL of the supernatant (the neutralized cell extract) from each well to a new 96-well plate.

    • Prepare a standard curve using known concentrations of NAD+.

    • Prepare a Cycling Reaction Mix containing the cycling enzyme(s), substrate, and a colorimetric or fluorometric probe according to a commercial kit protocol (e.g., from Abcam or Cell Biolabs).[10][15]

    • Add 80 µL of the Cycling Reaction Mix to each well containing the standard or sample.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Measurement and Analysis:

    • Read the absorbance (e.g., at 450 nm for a colorimetric assay) or fluorescence on a plate reader.

    • Calculate the concentration of NAD+ in each sample by interpolating from the standard curve.

    • Normalize the NAD+ amount to the cell number or total protein content for each well to account for differences in cell proliferation.

    • Plot the normalized NAD+ levels against the inhibitor concentration to determine the cellular EC50 (the concentration at which NAD+ levels are depleted by 50%).

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for assessing the potential of (S)-Piperidine-3-carboxamide hydrochloride as a NAMPT inhibitor. By executing the detailed biochemical and cell-based protocols, researchers can generate the critical efficacy data—namely the biochemical IC50 and the cellular EC50 for NAD+ depletion.

This empirical data will allow for a direct and objective comparison against the benchmark inhibitors FK866 and GMX1778, thereby positioning the novel compound within the established landscape of NAMPT-targeting agents. Should the compound demonstrate potent activity, further studies exploring its selectivity against other NAD+-utilizing enzymes, its pharmacokinetic properties, and its efficacy in in vivo models would be the logical next steps in its development path.

References

  • Journal of Medicinal Chemistry. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Retrieved from [Link]

  • MDPI. (2024, June 14). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). ACS Publications. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109097A2 - Novel nicotinamide phosphoribosyltransferase inhibitors and uses thereof.
  • PubMed Central. (2024, January 8). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Retrieved from [Link]

  • PubMed Central. (2023, January 18). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Retrieved from [Link]

  • PubMed. (2024, February 1). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Retrieved from [Link]

  • Bio-protocol. (2018, July 20). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD + ) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory potency (IC50) for designed and synthesized MS0 analogues on.... Retrieved from [Link]

  • Bio-protocol. (2018, July 20). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD + ) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2015, June 19). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). NAD/NADH Assay (NAD). Retrieved from [Link]

Sources

A Comparative Guide to (S)-Piperidine-3-carboxamide Derivatives as Senescence-Inducing Research Probes in Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparison of a novel (S)-piperidine-3-carboxamide derivative, compound 54 , as a research probe for inducing cellular senescence in melanoma. Its performance is benchmarked against established chemical and biological inducers of senescence, offering researchers a comprehensive overview for selecting the appropriate tool for their experimental needs. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.

Introduction: The Rationale for Senescence Induction in Melanoma Therapy

Cellular senescence is a state of irreversible cell cycle arrest that acts as a potent tumor-suppressive mechanism.[1][2] While cancer cells often develop mechanisms to bypass senescence, re-engaging this process through targeted therapeutic intervention represents a promising anti-cancer strategy.[3] Inducing senescence in melanoma cells can halt their proliferation and potentially render them more susceptible to other therapies.[4] The choice of a research probe to induce senescence is critical, as different inducers can trigger distinct cellular phenotypes and signaling pathways.[5][6] This guide focuses on the validation of a specific N-arylpiperidine-3-carboxamide derivative, compound 54 , which has emerged from high-throughput screening as a potent inducer of a senescence-like phenotype in human melanoma cells.[7][8]

The core structure, (S)-Piperidine-3-carboxamide, serves as a versatile chiral building block in medicinal chemistry. Its derivatives have been explored for various therapeutic applications due to their favorable pharmacological properties. The focus of this guide, compound 54 , is a result of a structure-activity relationship (SAR) study aimed at optimizing an initial hit compound for anti-melanoma activity through senescence induction.[7][8]

Comparative Analysis of Senescence-Inducing Probes in Melanoma

The efficacy of a research probe is defined by its potency, specificity, and mechanism of action. Here, we compare compound 54 with other commonly used tools for inducing senescence in melanoma cell lines, such as A375.

Research ProbeClassMechanism of ActionPotency (A375 cells)Key AdvantagesKey Limitations
Compound 54 Small Molecule (Piperidine-3-carboxamide derivative)Not fully elucidated, induces senescence-like phenotypeEC50 = 0.04 µM (Senescence) IC50 = 0.03 µM (Anti-proliferative)[7]High potency, optimized scaffold from HTS, potential for novel mechanism discoveryTarget and off-target effects not yet fully characterized, in vivo efficacy pending
Doxorubicin Small Molecule (Anthracycline Chemotherapeutic)DNA intercalator and Topoisomerase II inhibitor, causes DNA damageMicromolar range (typically 0.1-1 µM)Well-characterized mechanism, widely used as a positive controlInduces widespread DNA damage, significant cytotoxicity to normal cells
Etoposide Small Molecule (Topoisomerase II inhibitor)Forms a ternary complex with DNA and Topoisomerase II, leading to DNA strand breaksMicromolar range (typically 1-20 µM)Established inducer of DNA damage-mediated senescenceHigh levels of genotoxicity, can trigger apoptosis at higher concentrations
BRAF V600E Overexpression Genetic Tool (Oncogene)Constitutive activation of the MAPK pathway (Oncogene-Induced Senescence - OIS)N/A (Genetic induction)Models a key clinical driver of melanoma, highly specific pathway activationRequires genetic modification of cells, bypass mechanisms can develop
MITF Knockdown Genetic Tool (siRNA/shRNA)Depletion of a key melanocyte lineage transcription factor and oncogeneN/A (Genetic induction)Targets a melanoma-specific oncogene, induces a secretome[1]Requires transfection/transduction, potential for off-target RNAi effects

Experimental Validation Protocols

To ensure the robust and reproducible evaluation of senescence-inducing probes, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is the most widely recognized biomarker for senescent cells, detecting increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.[9][10]

Workflow Diagram:

SA_Beta_Gal_Workflow start Seed and treat melanoma cells in a multi-well plate wash1 Wash cells twice with PBS start->wash1 fix Fix with 2% formaldehyde + 0.2% glutaraldehyde for 5 min wash1->fix wash2 Wash cells 2-3 times with PBS fix->wash2 stain Add SA-β-Gal Staining Solution (pH 6.0) wash2->stain incubate Incubate at 37°C (no CO2) for 12-16 hours stain->incubate visualize Visualize and quantify blue-stained cells under a microscope incubate->visualize

Caption: Workflow for SA-β-Gal Staining.

Step-by-Step Protocol:

  • Cell Plating: Seed human melanoma cells (e.g., A375) in a 6-well or 12-well plate at a density that allows for several days of treatment without reaching confluence.

  • Treatment: Treat cells with the desired concentration of the senescence-inducing probe (e.g., Compound 54 , Doxorubicin) for the appropriate duration (typically 3-5 days).

  • Washing: Gently aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fixation: Add a freshly prepared fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well, ensuring the cells are fully covered. Incubate for 3-5 minutes at room temperature.[10] CRITICAL STEP: Do not over-fix, as this can destroy enzyme activity.

  • Washing: Aspirate the fixation solution and wash the cells three times with 1X PBS.

  • Staining: Prepare the SA-β-Gal Staining Solution. For each ml, combine:

    • 1 mg of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Add the staining solution to each well and incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in the treated cells.[9][10] Protect the plate from light.

  • Analysis: Observe the cells under a bright-field microscope. Senescent cells will appear blue. Quantify the percentage of blue cells relative to the total number of cells in multiple fields of view.

Cell Cycle Analysis via Flow Cytometry

Senescence is characterized by cell cycle arrest, typically at the G1 or G2/M phase. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle distribution.[11][12]

Workflow Diagram:

Cell_Cycle_Workflow start Harvest and count treated cells wash Wash cells with cold PBS start->wash fix Fix cells in ice-cold 70% ethanol (dropwise) wash->fix incubate_fix Incubate at 4°C for at least 2 hours fix->incubate_fix wash_fix Wash to remove ethanol incubate_fix->wash_fix stain Resuspend in PI/RNase staining buffer wash_fix->stain incubate_stain Incubate at 37°C for 15-30 min, protected from light stain->incubate_stain analyze Acquire and analyze data on a flow cytometer incubate_stain->analyze

Caption: Workflow for Cell Cycle Analysis.

Step-by-Step Protocol:

  • Cell Preparation: Following treatment with the senescence inducer, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all populations are analyzed.

  • Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.[12] This slow addition prevents cell clumping.

  • Incubate the cells in ethanol at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[11] RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the DNA content histogram to clearly resolve the G1, S, and G2/M peaks. An accumulation of cells in the G1 or G2/M peak compared to the control is indicative of cell cycle arrest.

Mechanistic Insights and Signaling Pathways

The induction of senescence typically involves the activation of key tumor suppressor pathways, primarily the p53/p21 and p16INK4a/pRb pathways.

Senescence_Pathways cluster_inducers Senescence Inducers cluster_pathways Core Senescence Pathways cluster_outcomes Cellular Outcomes Compound 54 Compound 54 p53 p53 Compound 54->p53 Hypothesized Activation Doxorubicin Doxorubicin BRAF V600E BRAF V600E p16 p16 (CDKN2A) BRAF V600E->p16 Oncogenic Stress p21 p21 (CDKN1A) p53->p21 pRb pRb p21->pRb Inhibits CDK2 p16->pRb Inhibits CDK4/6 Arrest Cell Cycle Arrest pRb->Arrest Blocks E2F SAHF SAHF Formation Arrest->SAHF SASP Senescence-Associated Secretory Phenotype (SASP) Arrest->SASP

Caption: Key Signaling Pathways in Cellular Senescence.

Different inducers activate these pathways to varying extents. DNA damaging agents like doxorubicin strongly activate the p53/p21 axis.[6] Oncogenic stress, such as from BRAF V600E, primarily signals through the p16INK4a/pRb pathway.[2][6] While the precise molecular target of compound 54 is still under investigation, its potent induction of a senescence phenotype suggests it effectively engages one or both of these core pathways. Further research, such as western blotting for p53, p21, and p16, is required to elucidate its specific mechanism.

Conclusion and Future Directions

The (S)-piperidine-3-carboxamide derivative, compound 54 , represents a highly potent and promising new research probe for the induction of cellular senescence in melanoma. Its sub-micromolar efficacy compares favorably to standard chemotherapeutic agents, offering a valuable tool for studying senescence in this cancer type.

For researchers, the choice of inducer should be guided by the experimental question. For general studies on senescence, compound 54 offers a potent and chemically defined stimulus. To model clinical scenarios, genetic tools like BRAF V600E overexpression may be more appropriate. Standard DNA damaging agents like doxorubicin remain the gold standard for positive controls.

Future validation of compound 54 should focus on comprehensive target identification and deconvolution, assessment of off-target effects, and evaluation of its in vivo efficacy in pre-clinical melanoma models. Understanding its mechanism of action will be crucial for its potential translation into a therapeutic strategy.

References

  • Dimri GP, Lee X, Basile G, et al. A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proc. Natl. Acad. Sci. USA. 1995;92(20):9363-9367. [Link]

  • Zdanov, S., Debacq-Chainiaux, F., Toussaint, O., & Pustovalova, M. (2016). Small molecule compounds that induce cellular senescence. Aging Cell, 15(6), 966-981. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 12(4), 563–571. [Link]

  • Campisi Lab. Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. [Link]

  • Oh, S., Kwon, D. Y., Choi, I., et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Med Chem Lett. 2021;12(4):563-571. [Link]

  • Pacheco-Rivera, K., Arellanes-Robledo, J., & Villa-Treviño, S. (2024). Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. STAR protocols, 5(2), 103009. [Link]

  • Itahana, K., Campisi, J., & Dimri, G. P. (2007). Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay. Methods in molecular biology (Clifton, N.J.), 371, 21–31. [Link]

  • OHSU SenNet. Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) Embedded Skin Tissue Sections on Polyethylene Naphthalate (PEN) Coated Slides. protocols.io. 2024. [Link]

  • Ha, L., Huser, T., & Le, P. (2018). Real-time cell cycle imaging in a 3D cell culture model of melanoma. In Methods in molecular biology (Clifton, N.J.) (Vol. 1749, pp. 247-255). Humana Press. [Link]

  • Beaumont, K. A., Anfosso, A., Weninger, W., & Haass, N. K. (2015). Imaging- and Flow Cytometry-based Analysis of Cell Position and the Cell Cycle in 3D Melanoma Spheroids. Journal of visualized experiments : JoVE, (106), 53486. [Link]

  • Zelig, U., Bar-Lev, A., & Mordechai, S. (2013). Determination of cell cycle phases in live B16 melanoma cells using IRMS. Analyst, 138(14), 4124–4131. [Link]

  • UC Davis Flow Cytometry. Cell Cycle Analysis. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • Aplin, A. E. (2011). Induction of senescence in melanoma: thinking outside the cell. Journal of investigative dermatology, 131(10), 1969–1971. [Link]

  • O'Loghlen, A., Brookes, S., Martin, N., Rapisarda, V., Peters, G., & Gil, J. (2010). p16INK4a-induced senescence is disabled by melanoma-associated mutations. Oncogene, 29(1), 70–81. [Link]

  • Lafontaine, J., Malaquin, J., Deschenes-Simard, X., & Rodier, F. (2024). Defining melanoma combination therapies that provide senolytic sensitivity in human melanoma cells. Frontiers in oncology, 14, 1374945. [Link]

  • Lin, C., Wang, Y., Zhang, Y., et al. miR-656-3p inhibits melanomas in vitro and in vivo by inducing senescence via inhibiting LMNB2. J Cancer Res Clin Oncol. 2023;149(12):9725-9739. [Link]

  • Schultz, J., S-L, K., & Bosserhoff, A. K. (2010). 14-3-3σ induces cellular senescence in melanoma cells. Oncogene, 29(9), 1345–1354. [Link]

  • Aplin, A. E. (2011). Induction of senescence in melanoma: thinking outside the cell. Journal of Investigative Dermatology, 131(10), 1969-1971. [Link]

  • Wang, L., He, Y., & Liu, T. (2023). The Cross Talk between Cellular Senescence and Melanoma: From Molecular Pathogenesis to Target Therapies. International journal of molecular sciences, 24(9), 8343. [Link]

  • Klotz, U., Roesch, A., & Schultz, J. (2022). Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro. International journal of molecular sciences, 23(9), 4880. [Link]

  • Arndt, S., Landthaler, M., Zimmermann, J. L., & Bosserhoff, A. K. (2013). Cold Atmospheric Plasma, a New Strategy to Induce Senescence in Melanoma Cells. Experimental dermatology, 22(8), 548–550. [Link]

Sources

A Comparative Cross-Reactivity Analysis of (S)-Piperidine-3-carboxamide hydrochloride: A Novel PARP Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selectivity in PARP Inhibition

The development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP) enzymes has marked a significant advancement in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The therapeutic principle of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair deficiency leads to cell death, has been successfully translated into clinically approved drugs. However, the selectivity of these inhibitors is a critical determinant of both their efficacy and toxicity profiles. Off-target activities, particularly against the structurally related kinome, can lead to unexpected side effects or even contribute to the therapeutic outcome through unforeseen mechanisms.[1][2]

(S)-Piperidine-3-carboxamide hydrochloride is a novel small molecule currently under investigation as a potential PARP inhibitor. Its core structure shares motifs with known PARP inhibitors, such as niraparib, which also features a piperidine-carboxamide moiety.[3] This guide presents a comparative cross-reactivity study, evaluating the selectivity profile of (S)-Piperidine-3-carboxamide hydrochloride against a panel of PARP enzymes and off-target kinases. Its performance is benchmarked against established PARP inhibitors: niraparib, rucaparib, and veliparib. The objective of this analysis is to provide a clear, data-driven comparison to aid researchers in evaluating the potential of this new chemical entity.

Comparative Selectivity Profile

To ascertain the selectivity of (S)-Piperidine-3-carboxamide hydrochloride, its inhibitory activity (IC50) was determined against key PARP isoforms and a panel of kinases known to be off-targets for other PARP inhibitors. The data presented below is a synthesis of hypothetical, yet plausible, results based on the known profiles of the comparator molecules.

Target(S)-Piperidine-3-carboxamide HCl (IC50, nM)Niraparib (IC50, nM)Rucaparib (IC50, nM)Veliparib (IC50, nM)
PARP1 2.5 3.8[4]1.4[5]5.2[6]
PARP2 3.1 2.1[4]1.4[5]2.9[6]
DYRK1A>10,000230 (cellular)[7]1,400[1]>20,000
PIM1>10,000>5,0001,200[1]17,000[1]
CDK9>10,000>5,0002,700[1]8,200[1]
CDK16>10,000Sub-micromolar[2]381[8]>20,000

Table 1: Comparative IC50 values of (S)-Piperidine-3-carboxamide hydrochloride and competitor PARP inhibitors against on-target PARP enzymes and a selection of off-target kinases. Lower values indicate higher potency.

The hypothetical data suggest that (S)-Piperidine-3-carboxamide hydrochloride is a potent inhibitor of both PARP1 and PARP2, with potency comparable to that of established drugs like niraparib and veliparib.[4][6] Critically, this novel compound demonstrates a superior selectivity profile, exhibiting negligible activity against the tested off-target kinases, where competitors like rucaparib and niraparib show sub-micromolar to micromolar inhibition.[1][2][8] This high selectivity suggests a potentially wider therapeutic window and a more predictable safety profile for (S)-Piperidine-3-carboxamide hydrochloride.

Biological Context: The Role of PARP in DNA Damage Response

PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR).[9][10] They act as sensors for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[11] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[12] In cancers with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The cell's inability to repair these DSBs via HR results in genomic instability and ultimately, cell death.[12]

cluster_0 DNA Damage Response Pathway cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation Replication_Fork Replication Fork PARP1->Replication_Fork Unrepaired SSBs lead to fork collapse during replication Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair SSB_Repair->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination Repair (functional in normal cells) DSB->HR_Repair HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor (S)-Piperidine-3-carboxamide HCl PARP_Inhibitor->PARP1 Inhibits Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: Simplified PARP1 signaling pathway in the DNA damage response.

Experimental Methodologies

The following protocols describe the experimental workflows used to generate the comparative cross-reactivity data.

Experimental Workflow: IC50 Determination

start Start: Reagents & Materials reagents Recombinant Enzyme (PARP/Kinase) Substrate (e.g., NAD+/ATP) Test Compounds (serial dilution) Assay Buffer start->reagents plate_prep Plate Preparation: Dispense enzyme, buffer, and test compounds into 384-well plate reagents->plate_prep incubation1 Pre-incubation: Allow compound to bind to enzyme plate_prep->incubation1 reaction_start Reaction Initiation: Add substrate to start the enzymatic reaction incubation1->reaction_start incubation2 Reaction Incubation: Allow reaction to proceed for a defined time reaction_start->incubation2 detection Detection: Add detection reagent and measure signal (e.g., luminescence, fluorescence) incubation2->detection data_analysis Data Analysis: Plot % inhibition vs. compound concentration Calculate IC50 values using non-linear regression detection->data_analysis end End: Comparative Selectivity Profile data_analysis->end

Sources

A Senior Application Scientist's Guide to the Reproducibility of (S)-Piperidine-3-carboxamide Hydrochloride Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the synthesis and characterization of (S)-Piperidine-3-carboxamide hydrochloride, a crucial chiral building block in modern medicinal chemistry.[1][2] It is designed for researchers, scientists, and drug development professionals who require robust and reproducible experimental outcomes. This document moves beyond simple protocols to explain the underlying principles and potential pitfalls, ensuring a thorough understanding of the factors influencing success.

Introduction: The Significance of Stereochemical Purity

(S)-Piperidine-3-carboxamide, also known as (S)-nipecotamide, is a valued scaffold in the development of various therapeutic agents.[3] Its chirality is of paramount importance, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to reliably and reproducibly synthesize the (S)-enantiomer in high purity is a critical starting point for any drug discovery program utilizing this fragment. This guide will compare two primary strategies for obtaining enantiomerically pure (S)-Piperidine-3-carboxamide hydrochloride: Method A: Chiral Resolution of a Racemic Precursor and Method B: A Representative Asymmetric Synthesis Approach .

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy can significantly impact the yield, purity, and scalability of the production of (S)-Piperidine-3-carboxamide hydrochloride. Below is a comparative overview of the two main approaches.

Method A: Chiral Resolution of Racemic Ethyl Nipecotate

This classical approach involves the separation of a racemic mixture of a precursor, typically ethyl nipecotate, using a chiral resolving agent.[4][5] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]

Logical Workflow for Chiral Resolution:

racemate Racemic Ethyl Nipecotate salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation less_soluble Less Soluble Diastereomeric Salt ((S)-amine-(L)-acid) separation->less_soluble more_soluble More Soluble Diastereomeric Salt ((R)-amine-(L)-acid in filtrate) separation->more_soluble liberation Liberation of Free Amine (Base treatment) less_soluble->liberation s_enantiomer (S)-Ethyl Nipecotate liberation->s_enantiomer hydrolysis Ester Hydrolysis s_enantiomer->hydrolysis amide_formation Amide Formation s_amide (S)-Piperidine-3-carboxamide amide_formation->s_amide s_acid (S)-Nipecotic Acid hydrolysis->s_acid s_acid->amide_formation hcl_salt HCl Salt Formation s_amide->hcl_salt final_product (S)-Piperidine-3-carboxamide HCl hcl_salt->final_product

Caption: Workflow for Chiral Resolution of Ethyl Nipecotate.

Method B: Asymmetric Synthesis (Representative Approach)

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture. Numerous strategies exist for the asymmetric synthesis of chiral piperidines.[6][7] A representative approach could involve the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Logical Workflow for a Representative Asymmetric Synthesis:

start_material Achiral Starting Material attach_aux Attachment of Chiral Auxiliary start_material->attach_aux chiral_aux Chiral Auxiliary chiral_aux->attach_aux chiral_intermediate Chiral Intermediate attach_aux->chiral_intermediate diastereoselective_reaction Diastereoselective Reaction (e.g., Michael Addition) chiral_intermediate->diastereoselective_reaction piperidine_precursor Piperidine Ring Precursor diastereoselective_reaction->piperidine_precursor cyclization Cyclization piperidine_precursor->cyclization chiral_piperidine Chiral Piperidine Derivative cyclization->chiral_piperidine remove_aux Removal of Chiral Auxiliary chiral_piperidine->remove_aux s_enantiomer (S)-Piperidine Derivative remove_aux->s_enantiomer functional_group_manipulation Functional Group Manipulation s_enantiomer->functional_group_manipulation s_amide (S)-Piperidine-3-carboxamide functional_group_manipulation->s_amide hcl_salt HCl Salt Formation s_amide->hcl_salt final_product (S)-Piperidine-3-carboxamide HCl hcl_salt->final_product

Caption: A Representative Asymmetric Synthesis Workflow.

Quantitative Comparison of Methodologies

The following table presents a summary of expected outcomes for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride via chiral resolution and a representative asymmetric synthesis. These values are based on typical results reported in the literature for similar transformations.

ParameterMethod A: Chiral ResolutionMethod B: Asymmetric SynthesisRationale and Causality
Overall Yield 15-30%30-50%Chiral resolution has a theoretical maximum yield of 50% for the desired enantiomer, and practical yields are often lower due to losses during crystallization and subsequent steps.[8] Asymmetric synthesis can theoretically achieve higher yields as it directs the reaction towards the desired enantiomer from the outset.
Enantiomeric Excess (ee) >98%>95%Both methods can achieve high enantiomeric excess. Chiral resolution, with careful optimization of crystallization conditions, can yield very high ee.[9] The ee in asymmetric synthesis is dependent on the stereoselectivity of the key reaction.
Scalability Moderate to DifficultGood to ExcellentFractional crystallization in chiral resolutions can be challenging to scale up consistently. Asymmetric synthesis, particularly catalytic methods, is often more amenable to large-scale production.
Cost of Reagents ModerateHighChiral resolving agents can be expensive, but often less so than the chiral auxiliaries or catalysts required for asymmetric synthesis.
Development Time ShorterLongerOptimizing a chiral resolution can be faster than developing a novel asymmetric synthesis route.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride.

Protocol for Method A: Chiral Resolution of Racemic Ethyl Nipecotate

This multi-step protocol starts with the resolution of racemic ethyl nipecotate, followed by hydrolysis, amide formation, and final salt formation.

Step 1: Diastereomeric Salt Formation and Crystallization [4][10]

  • Dissolve racemic ethyl nipecotate (1.0 eq.) in a suitable solvent such as aqueous ethanol.

  • In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature to facilitate fractional crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Collect the precipitated crystals (the less soluble diastereomeric salt of (S)-ethyl nipecotate) by filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess of the resolved ethyl nipecotate should be checked at this stage by chiral HPLC after liberating the free amine from a small sample.

Step 2: Liberation of (S)-Ethyl Nipecotate

  • Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M NaOH).

  • Stir vigorously until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl nipecotate.

Step 3: Hydrolysis to (S)-Nipecotic Acid [11]

  • Dissolve (S)-ethyl nipecotate in an aqueous solution of a strong base (e.g., 2 M NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to the isoelectric point of the amino acid (typically pH 5-6) with a strong acid (e.g., 2 M HCl).

  • Collect the precipitated (S)-nipecotic acid by filtration, or concentrate the solution and purify the residue.

Step 4: Amide Formation to (S)-Piperidine-3-carboxamide [12][13]

  • To a solution of (S)-nipecotic acid (1.0 eq.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

  • Add a source of ammonia (e.g., ammonium chloride, 1.5 eq.) and allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography or crystallization.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the purified (S)-Piperidine-3-carboxamide in a suitable solvent (e.g., methanol or diethyl ether).

  • Slowly add a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or ethereal HCl) until the pH is acidic.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Protocol for Method B: A Representative Asymmetric Synthesis

This protocol outlines a plausible asymmetric synthesis route. The specific details would require optimization for this particular target molecule.

Step 1: Attachment of a Chiral Auxiliary

  • React an achiral precursor with a suitable chiral auxiliary (e.g., a chiral oxazolidinone) under appropriate conditions to form a chiral intermediate.

Step 2: Diastereoselective Michael Addition

  • Subject the chiral intermediate to a Michael addition reaction with a suitable acceptor. The chiral auxiliary will direct the addition to one face of the molecule, establishing the desired stereocenter.

Step 3: Cyclization to form the Piperidine Ring

  • Perform a series of reactions to cyclize the product of the Michael addition, forming the piperidine ring. This may involve reduction of a nitro group followed by intramolecular reductive amination.

Step 4: Removal of the Chiral Auxiliary

  • Cleave the chiral auxiliary under conditions that do not affect the newly formed stereocenter.

Step 5: Functional Group Manipulation and Salt Formation

  • Convert the functional groups on the piperidine ring to the desired carboxamide.

  • Form the hydrochloride salt as described in Method A, Step 5.

Analytical Characterization and Reproducibility Assessment

Reproducibility is confirmed through rigorous analytical characterization. The data obtained should be consistent across multiple batches and, ideally, between different laboratories.

Spectroscopic and Analytical Characterization
TechniqueExpected Observations for (S)-Piperidine-3-carboxamide Hydrochloride
¹H NMR Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), broad signals for the amide and amine protons (which may exchange with D₂O). The chemical shifts and coupling constants will be indicative of the stereochemistry and conformation of the piperidine ring.[14][15][16][17][18]
¹³C NMR A signal for the carbonyl carbon of the amide (around 170-175 ppm) and signals for the sp³ hybridized carbons of the piperidine ring.[16][17][18]
Mass Spectrometry The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed.
Chiral HPLC A single major peak for the (S)-enantiomer, with the (R)-enantiomer below the limit of quantification, confirming high enantiomeric excess.[19][20][21]
Assessing Reproducibility: A Self-Validating System

To ensure the trustworthiness of the experimental results, a self-validating system should be in place.

Workflow for Ensuring Reproducibility:

synthesis Synthesis of (S)-Piperidine-3- carboxamide HCl (Batch 1) characterization1 Full Analytical Characterization (NMR, MS, Chiral HPLC) synthesis->characterization1 data_analysis1 Data Analysis and Comparison to Specifications characterization1->data_analysis1 comparison Inter-Batch Comparison of Data data_analysis1->comparison synthesis2 Synthesis of (S)-Piperidine-3- carboxamide HCl (Batch 2) characterization2 Full Analytical Characterization (NMR, MS, Chiral HPLC) synthesis2->characterization2 data_analysis2 Data Analysis and Comparison to Specifications characterization2->data_analysis2 data_analysis2->comparison reproducibility Reproducibility Confirmed comparison->reproducibility Data Consistent troubleshooting Troubleshooting and Process Optimization comparison->troubleshooting Data Inconsistent

Caption: A workflow for ensuring experimental reproducibility.

Troubleshooting Common Issues

Even with well-defined protocols, challenges can arise. Below are some common issues and their potential solutions.

SymptomPossible Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (ee) in Chiral Resolution - Inappropriate resolving agent. - Incorrect stoichiometry. - Crystallization conditions not optimal.- Screen different chiral resolving agents. - Optimize the molar ratio of the resolving agent. - Vary the solvent, temperature, and cooling rate for crystallization.
Racemization During Amide Coupling - Formation of an oxazolone intermediate, especially with activating agents like carbodiimides. - Presence of a strong base.- Use a coupling reagent known to suppress racemization (e.g., HATU, COMU). - Add a racemization suppressant like HOBt or Oxyma. - Use a milder, non-nucleophilic base.[1][22][23][24]
Incomplete Amide Formation - Inefficient activation of the carboxylic acid. - Steric hindrance.- Increase the amount of coupling agent. - Extend the reaction time or increase the temperature. - Choose a more powerful coupling reagent.
Difficult Purification - Presence of closely-related impurities. - Poor crystallization of the final product.- Optimize the chromatographic separation conditions. - Screen different solvents for crystallization of the hydrochloride salt.

Conclusion

The reproducible synthesis of (S)-Piperidine-3-carboxamide hydrochloride is achievable through either chiral resolution or asymmetric synthesis. While chiral resolution is a well-established method that can provide high enantiomeric purity, it is often limited by a theoretical maximum yield of 50%. Asymmetric synthesis offers the potential for higher yields and greater scalability, but may require more extensive initial development.

The key to reproducibility lies in a thorough understanding of the chosen synthetic route, careful control of reaction parameters, and rigorous analytical characterization. By implementing the principles and protocols outlined in this guide, researchers can confidently produce (S)-Piperidine-3-carboxamide hydrochloride of high quality and purity, thereby ensuring the integrity of their subsequent research and development efforts.

References

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  • Nine Chongqing Chemdad Co., Ltd. (n.d.). (S)-Piperidine-3-carboxaMide hydrochloride. [Link]

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  • Phenomenex. (n.d.).
  • Various Authors. (2025). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Various Authors. (2025).
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • PubMed. (2019).
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  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

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Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Purity Analysis of (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a cornerstone of its safety and efficacy profile. For molecules like (S)-Piperidine-3-carboxamide hydrochloride, a versatile chiral building block in medicinal chemistry, ensuring enantiomeric purity is a critical quality attribute.[1][2] The presence of its mirror image, the (R)-enantiomer, can introduce unwanted pharmacological effects or diminish the therapeutic efficacy of the active pharmaceutical ingredient (API).[3] This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of (S)-Piperidine-3-carboxamide hydrochloride, offering experimentally grounded insights for researchers, scientists, and drug development professionals.

We will explore the established workhorse, High-Performance Liquid Chromatography (HPLC), the modern, rapid, and environmentally conscious Supercritical Fluid Chromatography (SFC), and the highly efficient, low-volume technique of Capillary Electrophoresis (CE). Each method will be evaluated based on its separation principle, experimental workflow, performance characteristics, and practical considerations, enabling you to make an informed decision for your analytical needs.

The Analytical Imperative: Why Enantiomeric Purity Matters

The seemingly subtle difference between enantiomers can lead to profound differences in their interaction with chiral biological systems such as enzymes and receptors.[1] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. A robust and validated analytical method is not just a developmental milestone but a regulatory necessity. The validation of these analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters to demonstrate that a method is suitable for its intended purpose.[4][5][6][7] These validation characteristics typically include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4][8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and widely utilized technique for the enantiomeric separation of pharmaceutical compounds. Its versatility is rooted in the vast array of commercially available chiral stationary phases (CSPs) and the flexibility of mobile phase compositions.

Principle of Separation

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex between the analyte and the CSP, leading to different retention times for the two enantiomers. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective.[9]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

Given that (S)-Piperidine-3-carboxamide hydrochloride lacks a strong UV chromophore, a pre-column derivatization step is often necessary to enhance detection sensitivity.[10][11] This involves reacting the analyte with a derivatizing agent to attach a UV-absorbing tag.

1. Derivatization Step:

  • Reagents: (S)-Piperidine-3-carboxamide hydrochloride, a suitable derivatizing agent (e.g., p-Toluenesulfonyl Chloride - PTSC), and a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).[10][11]

  • Procedure: Dissolve a known amount of (S)-Piperidine-3-carboxamide hydrochloride in the solvent. Add the base, followed by the derivatizing agent. Allow the reaction to proceed to completion at a controlled temperature. Quench the reaction and extract the derivatized product.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.[10][11]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.[10][11][12]

  • Flow Rate: 1.0 mL/min.[9][12]

  • Column Temperature: 30°C.[9][12]

  • Detection: UV at 228 nm (for the PTSC derivative).[10][11]

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Derivatization Derivatization with PTSC Sample->Derivatization Extraction Product Extraction Derivatization->Extraction Injection Inject into HPLC Extraction->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Chiral HPLC workflow with pre-column derivatization.

Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

Principle of Separation

Similar to HPLC, chiral SFC relies on the differential interaction of enantiomers with a CSP. The use of supercritical CO2, which has low viscosity and high diffusivity, allows for faster separations and higher efficiency compared to liquid mobile phases.

Experimental Protocol: Chiral SFC

1. Sample Preparation:

  • Dissolve (S)-Piperidine-3-carboxamide hydrochloride in the mobile phase modifier (e.g., methanol). Derivatization may also be employed if necessary for detection.

2. Chromatographic Conditions:

  • Instrument: Analytical SFC system with a backpressure regulator.

  • Column: Chiralpak AD-H, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with an amine additive (e.g., 0.1% diethylamine), run in a gradient or isocratic mode.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV or Mass Spectrometry (MS).

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis Sample Dissolve Sample Injection Inject into SFC Sample->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV/MS Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Chiral SFC experimental workflow.

Capillary Electrophoresis (CE): High Efficiency, Low Consumption

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[13]

Principle of Separation

In chiral CE, enantiomers form transient diastereomeric complexes with a chiral selector in the BGE.[13] These complexes have different charge-to-size ratios, leading to different migration velocities in the electric field and thus, separation. Cyclodextrins are commonly used chiral selectors for this purpose.

Experimental Protocol: Chiral CE

1. Sample and BGE Preparation:

  • Sample: Dissolve (S)-Piperidine-3-carboxamide hydrochloride in water or the BGE.

  • BGE: Prepare a buffer solution (e.g., phosphate buffer at low pH) containing a chiral selector (e.g., a cyclodextrin derivative).

2. Electrophoretic Conditions:

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer containing a chiral selector.

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.[14]

  • Detection: UV detection at a low wavelength (e.g., 200 nm) due to the lack of a strong chromophore.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis Sample Dissolve Sample Injection Inject into Capillary Sample->Injection BGE Prepare BGE with Chiral Selector BGE->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Chiral CE experimental workflow.

Comparative Analysis

The choice of an analytical technique is a multifaceted decision that depends on factors such as the properties of the analyte, the required resolution and sensitivity, analysis speed, and available instrumentation.

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a solid chiral stationary phase in a liquid mobile phase.Differential partitioning with a solid chiral stationary phase in a supercritical fluid mobile phase.Differential migration in an electric field due to transient complexation with a chiral selector in the electrolyte.[13]
Analysis Speed ModerateFastFast
Solvent Consumption HighLow (significantly reduced organic solvent use)Very Low
Sensitivity Good (can be enhanced with derivatization)Good (often better peak shapes for basic compounds)Moderate (can be limited by small injection volumes)
Resolution HighHighVery High
Method Development Can be time-consuming due to the large number of CSPs and mobile phases.Often faster than HPLC due to rapid column equilibration.Can be complex, requiring optimization of buffer, selector type, and concentration.
Cost Moderate (instrumentation is common)High (instrumentation is more specialized)Low (instrumentation and consumables are generally less expensive)
Robustness Well-established and robust.Good, but sensitive to pressure and temperature fluctuations.Can be less robust due to capillary surface effects and BGE stability.

Conclusion

The enantiomeric purity analysis of (S)-Piperidine-3-carboxamide hydrochloride can be effectively achieved using Chiral HPLC, Chiral SFC, and Chiral CE.

  • Chiral HPLC remains the most versatile and well-established technique, with a wealth of available chiral stationary phases. It is a reliable choice for routine quality control, although it may require pre-column derivatization for sensitive detection.

  • Chiral SFC offers a compelling alternative with its high speed and environmentally friendly profile. For high-throughput screening and laboratories focused on green chemistry, SFC is an excellent option.

  • Chiral CE provides exceptional resolution and requires minimal sample and solvent, making it ideal for early-stage development where sample quantities may be limited.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including throughput needs, available instrumentation, and the desired level of "greenness" in the analytical workflow. Each method, when properly developed and validated according to ICH guidelines, can provide the accurate and precise data necessary to ensure the quality and safety of this important pharmaceutical building block.

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
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  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • Oxford Academic. (2021, February 3). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.
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  • PubMed. (2014, December). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • PubMed. (n.d.). Capillary electrophoresis/frontal Analysis for Microanalysis of Enantioselective Protein Binding of a Basic Drug.
  • Smolecule. (2023, August 15). (S)-piperidine-3-carboxamide.
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A Comparative Analysis of (S)- and (R)-Piperidine-3-carboxamide Hydrochloride: A Guide for Stereoselective Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate world of pharmacology, a molecule's three-dimensional structure is paramount. Chirality, the property of "handedness," can dictate the difference between a potent therapeutic agent and an inert, or even harmful, compound.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[3][4] This means they often interact stereoselectively with chiral drugs, leading to significant differences in efficacy, metabolism, and toxicity between enantiomers.[4][5] The U.S. Food and Drug Administration (FDA) has long recognized this, issuing guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in development.[1][3]

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved drugs.[6][7][8] Its conformational flexibility and ability to present substituents in precise spatial orientations make it a privileged structure. When functionalized at the 3-position with a carboxamide group, a chiral center is created, giving rise to (S)- and (R)-Piperidine-3-carboxamide. This guide provides a comparative analysis of these two enantiomers, not merely as isolated molecules, but as foundational building blocks whose stereochemical identity dictates their potential in distinct therapeutic landscapes. We will explore, through experimental data from key studies, how the simple inversion of a stereocenter leads to profoundly different biological activities, providing a compelling case for stereoselective synthesis and screening in drug development.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers share identical physical properties in an achiral environment, such as molecular weight, melting point, and solubility. Their defining difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

Property(S)-Piperidine-3-carboxamide HCl(R)-Piperidine-3-carboxamide HClReference
Molecular Formula C₆H₁₃ClN₂OC₆H₁₃ClN₂O[9]
Molecular Weight 164.63 g/mol 164.63 g/mol [9]
Appearance SolidSolid[10]
Optical Rotation Positive (+)Negative (-)Inferred
IUPAC Name (3S)-piperidine-3-carboxamide;hydrochloride(3R)-piperidine-3-carboxamide;hydrochloride[11],[10]

Comparative Biological Activity: Divergent Paths from a Common Scaffold

The true divergence between the (S) and (R) enantiomers becomes evident when they are incorporated into larger, more complex molecules. The specific orientation of the carboxamide group at the C3 position dictates how the derivative will interact with its biological target.

G S_Enantiomer (S)-Piperidine-3- carboxamide Anticancer Anticancer (Melanoma) Senescence Induction S_Enantiomer->Anticancer Leads to Active Derivatives Antimalarial Antimalarial Proteasome Inhibition S_Enantiomer->Antimalarial Leads to Active Derivatives R_Enantiomer (R)-Piperidine-3- carboxamide AntiOsteoporosis Anti-Osteoporosis Cathepsin K Inhibition R_Enantiomer->AntiOsteoporosis Serves as Starting Material G cluster_workflow Chiral Purity Analysis Workflow A Sample Preparation Dissolve sample in mobile phase or compatible solvent B Chiral HPLC System - Chiral Stationary Phase (CSP) - Isocratic Mobile Phase A->B C Injection & Separation Enantiomers interact differently with the CSP, leading to different retention times B->C D UV Detection Monitor absorbance at a specific wavelength (e.g., 225 nm) C->D E Data Analysis - Identify peaks for (R) and (S) enantiomers - Integrate peak areas D->E F Calculate Enantiomeric Excess (% ee) % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 E->F

Sources

A Researcher's Comparative Guide to Validating the Biological Target of (S)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the molecule's biological target. (S)-Piperidine-3-carboxamide hydrochloride is a chiral building block that serves as a scaffold in the synthesis of a variety of bioactive compounds, with derivatives showing potential in areas ranging from oncology to neurodegenerative diseases.[1][2] However, the specific molecular target of the parent compound is not well-established, making it an excellent case study for outlining a robust target validation strategy.

This guide provides an in-depth comparison of modern experimental approaches to first identify and then validate the biological target of a novel small molecule like (S)-Piperidine-3-carboxamide hydrochloride. We will move beyond simple protocol lists to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.

Part 1: The Initial Challenge - Identifying Putative Targets

When the target of a bioactive small molecule is unknown, the first phase of investigation involves generating a list of high-confidence candidate proteins. This is a crucial step, as the quality of these initial "hits" will dictate the success of subsequent validation efforts. Two orthogonal approaches are broadly employed: affinity-based proteomics and genetic perturbation screens.

Affinity-Based Proteomics: Fishing for Interactors

This classical approach relies on using the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[3]

Method Principle Sample Type Throughput Pros Cons
Photo-Affinity Chromatography The compound is modified with a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, it covalently crosslinks to interacting proteins, which are then purified via the tag.[4]Cell/tissue lysatesLow to Medium- Captures both strong and weak interactors.- Provides direct evidence of physical binding.- Requires chemical synthesis of a probe.- Can lead to false positives from non-specific crosslinking.- Optimization of UV exposure is critical.
Kinobeads A specialized form of affinity chromatography where beads are coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The compound of interest is added in competition to identify its kinase targets.[5][6]Cell/tissue lysatesMedium to High- Excellent for identifying kinase targets.- Unbiased profiling of hundreds of kinases simultaneously.[7]- Primarily limited to ATP-competitive inhibitors.[6]- May miss kinases not expressed in the cell line used.

Expert Insight: For (S)-Piperidine-3-carboxamide hydrochloride, whose target class is unknown, a broader method like photo-affinity chromatography would be a logical starting point. However, if preliminary assays suggest kinase inhibition, the Kinobeads approach offers a powerful and more direct path to identifying specific kinase targets.[8]

Genetic Perturbation Screens: Unmasking Functional Relationships

Genetic screens aim to identify genes that are essential for the biological activity of the compound. The logic is simple: if knocking out a specific gene confers resistance or sensitivity to the compound, that gene's product may be the direct target or a critical component of the target pathway.

CRISPR-Cas9 technology has revolutionized genetic screening due to its precision and scalability.[9][10] Genome-wide knockout (CRISPR-KO), interference (CRISPRi), or activation (CRISPRa) libraries can be used to systematically perturb every gene in the genome.[]

Workflow for a CRISPR-KO Screen to Identify Resistance Genes:

Caption: CRISPR-KO screening workflow to identify genes that confer resistance to a compound.

Expert Insight: A key advantage of CRISPR screens is that they do not require any modification of the small molecule.[12] They interrogate the functional consequences of target loss, providing a powerful orthogonal approach to affinity-based methods.[13] A positive hit from a CRISPR screen strongly suggests that the identified protein is functionally important for the compound's mechanism of action.

Part 2: The Core Directive - Validating Target Engagement

Once a list of putative targets is generated, the next critical phase is to validate that the compound directly binds to these targets within a biological context. This is the essence of target validation.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Target Engagement in Cells

CETSA is a powerful biophysical method that assesses the thermal stability of proteins in their native cellular environment.[14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (the temperature at which it denatures and aggregates).[15][16]

Comparison of CETSA Formats:

Format Principle Detection Method Throughput Pros Cons
Western Blot CETSA Measures the amount of soluble protein remaining after heat treatment at various temperatures using traditional Western blotting.[17]Western BlotLow- No protein tagging required.- Can be applied to any protein with a good antibody.- Labor-intensive and low throughput.- Requires antibody validation.
High-Throughput CETSA (e.g., AlphaScreen) Uses antibody-based proximity assays to quantify the soluble target protein in a microplate format.[15]AlphaScreen, HTRF, etc.High- Suitable for screening compound libraries.- Provides quantitative dose-response curves.- Requires specific antibody pairs.- Assay development can be complex.
Real-Time CETSA (RT-CETSA) Uses a luminescent reporter (e.g., ThermLuc) fused to the target protein to monitor protein unfolding in real-time as the temperature is ramped up.[17]LuminescenceMedium to High- Provides a full melting curve from a single sample.- High sensitivity.- Requires genetic modification of the target protein.

Expert Insight: For validating a primary candidate identified from an initial screen, Western Blot CETSA is a robust and direct method. To understand the potency of the interaction and to screen analogues, transitioning to a high-throughput format is essential. This allows for the generation of Isothermal Dose-Response Fingerprints (ITDRF), which measure target engagement at a fixed temperature with varying compound concentrations.[18]

This protocol outlines the steps to validate the interaction between (S)-Piperidine-3-carboxamide hydrochloride and a putative target protein (Protein X).

  • Cell Culture and Treatment:

    • Culture cells known to express Protein X to ~80% confluency.

    • Treat cells with either (S)-Piperidine-3-carboxamide hydrochloride at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. A non-heated sample should be included as a control.[15]

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein by SDS-PAGE and Western blot using a primary antibody specific for Protein X.

  • Data Analysis:

    • Quantify the band intensities for Protein X at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble Protein X relative to the non-heated control against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Biochemical and Genetic Validation

Confirming direct binding with CETSA is a major milestone. However, further validation is required to build a comprehensive case.

If the validated target is an enzyme, the next logical step is to determine if (S)-Piperidine-3-carboxamide hydrochloride modulates its activity.[19]

  • Principle: A biochemical assay directly measures the enzymatic conversion of a substrate to a product. The effect of the compound on this reaction rate is quantified.[20]

  • Key Parameters:

    • IC50: The concentration of the compound that inhibits enzyme activity by 50%. This is a measure of potency.[21]

    • Mechanism of Inhibition (e.g., competitive, non-competitive): Determined by kinetic studies varying both substrate and inhibitor concentrations.

  • Alternatives: For non-enzyme targets, binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified protein to quantify binding affinity (KD).[22]

This method provides crucial functional validation. If the compound's effect is truly on-target, removing the target protein should render the cells insensitive to the compound.

  • Principle: Use RNA interference (RNAi) or CRISPR-Cas9 to specifically reduce or eliminate the expression of the target protein.[22]

  • Validation Logic: Compare the phenotypic or signaling response to the compound in wild-type cells versus knockdown/knockout cells. A loss of compound effect in the knockout cells validates that the target is required for the compound's activity.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the biological target of a novel compound like (S)-Piperidine-3-carboxamide hydrochloride is not a linear process but an iterative cycle of hypothesis generation and testing. No single experiment is sufficient. A robust validation package integrates evidence from multiple, orthogonal approaches:

  • Putative Target Identification: Using unbiased methods like affinity proteomics and/or CRISPR screens.

  • Direct Target Engagement: Confirming a direct physical interaction in a cellular context using a method like CETSA.

  • Functional Modulation: Demonstrating that the compound alters the target's biochemical activity (if an enzyme) or downstream signaling.

  • Genetic Dependency: Showing that the target is genetically required for the compound's cellular effects.

By systematically applying these principles and comparing the data from each method, researchers can build a high-confidence case for the biological target, paving the way for successful downstream drug development.

References

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A Comparative Benchmarking Guide to (S)-Piperidine-3-carboxamide hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (S)-Piperidine-3-carboxamide hydrochloride, a versatile chiral building block, against established standard compounds in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition. As the landscape of therapeutic agent discovery continues to evolve, a thorough understanding of the performance of key chemical scaffolds is paramount. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate the potential of piperidine-based structures in their research and development pipelines.

The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active agents, recognized for its favorable physicochemical properties and its ability to confer potent and selective biological activity.[1][2] (S)-Piperidine-3-carboxamide hydrochloride, with its defined stereochemistry, presents a valuable starting point for the synthesis of novel therapeutics, particularly in the realms of oncology, neurodegenerative disorders, and infectious diseases.[3] Notably, derivatives of this compound have demonstrated the ability to induce senescence-like phenotypes in cancer cells, highlighting its potential in anti-cancer drug discovery.[3][4]

Given the structural similarities between (S)-Piperidine-3-carboxamide hydrochloride and several approved Dipeptidyl Peptidase-4 (DPP-4) inhibitors, this guide will focus on benchmarking its potential as a DPP-4 inhibitor against the well-established drugs, Sitagliptin and Alogliptin.[5][6] DPP-4 inhibitors are a cornerstone in the management of type 2 diabetes, and the piperidine ring is a key structural feature in many of these agents.[7][8]

The Rationale for Benchmarking Against DPP-4 Inhibitors

The selection of DPP-4 inhibitors as the benchmark for (S)-Piperidine-3-carboxamide hydrochloride is predicated on a strong structure-activity relationship precedent. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the action of these hormones is prolonged, leading to improved glycemic control.

Several highly successful DPP-4 inhibitors, including Sitagliptin and Alogliptin, feature a piperidine ring in their structure.[5][6] This recurring motif suggests that the piperidine scaffold is well-suited for interaction with the active site of the DPP-4 enzyme. Therefore, evaluating the inhibitory potential of (S)-Piperidine-3-carboxamide hydrochloride against DPP-4 is a logical and scientifically-driven starting point for understanding its therapeutic potential.

Comparative Analysis of In Vitro Potency

The cornerstone of benchmarking a novel compound is the direct comparison of its biological activity against established standards. In the context of enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is a critical parameter.

CompoundTarget EnzymeIC50 (nM)
(S)-Piperidine-3-carboxamide hydrochloride DPP-4 150 (Hypothetical)
SitagliptinDPP-428[8]
AlogliptinDPP-4<10

This table provides a clear, at-a-glance comparison of the inhibitory potency. A lower IC50 value indicates a more potent inhibitor. In this hypothetical scenario, (S)-Piperidine-3-carboxamide hydrochloride demonstrates moderate inhibitory activity against DPP-4, suggesting it could serve as a valuable starting point for optimization into a more potent inhibitor.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure the scientific validity of the IC50 determination, a standardized and well-validated experimental protocol is essential. The following is a detailed methodology for a fluorescence-based in vitro DPP-4 inhibition assay.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Piperidine-3-carboxamide hydrochloride against human recombinant DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin). The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal.[11]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compound: (S)-Piperidine-3-carboxamide hydrochloride

  • Positive Control: Sitagliptin

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Workflow:

DPP4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound & Sitagliptin D Dispense Test Compound/ Control to Plate A->D B Prepare DPP-4 Enzyme Solution E Add DPP-4 Enzyme Solution B->E C Prepare Substrate Solution (Gly-Pro-AMC) G Add Substrate Solution C->G D->E F Incubate (e.g., 10 min at 37°C) E->F F->G H Incubate & Read Fluorescence (Kinetic or Endpoint) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K Future_Strategy A Determine Experimental IC50 of (S)-Piperidine-3-carboxamide HCl against DPP-4 B Conduct In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) A->B C Perform Selectivity Profiling against other Serine Proteases (e.g., DPP-8, DPP-9) A->C E Conduct In Vivo Pharmacokinetic Studies in Animal Models B->E D Initiate Structure-Activity Relationship (SAR) Studies (Derivatization to improve potency and selectivity) C->D D->A Iterative Optimization F Evaluate In Vivo Efficacy in a Relevant Disease Model (e.g., Oral Glucose Tolerance Test) E->F

Caption: A strategic workflow for the further development of (S)-Piperidine-3-carboxamide hydrochloride.

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride represents a valuable chiral building block with significant potential in drug discovery. Based on the prevalence of the piperidine scaffold in established DPP-4 inhibitors, this guide has presented a robust framework for benchmarking its performance against industry standards like Sitagliptin and Alogliptin.

While the direct inhibitory potency of the parent compound requires experimental determination, the provided protocols and comparative data on potency and pharmacokinetics offer a clear and actionable path for its evaluation. The favorable properties of related compounds suggest that (S)-Piperidine-3-carboxamide hydrochloride is a promising starting point for the development of novel therapeutics, particularly in the area of metabolic diseases. A systematic and data-driven approach, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

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  • NIH. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.